molecular formula C4H7BrO2 B138604 1-bromoethyl Acetate CAS No. 40258-78-4

1-bromoethyl Acetate

Cat. No.: B138604
CAS No.: 40258-78-4
M. Wt: 167 g/mol
InChI Key: IIASCQBFNHWZBE-UHFFFAOYSA-N
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Description

1-bromoethyl Acetate, also known as this compound, is a useful research compound. Its molecular formula is C4H7BrO2 and its molecular weight is 167 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIASCQBFNHWZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456514
Record name 1-bromoethyl Acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-78-4
Record name Ethanol, 1-bromo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40258-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromoethyl Acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromoethyl Acetate: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromoethyl acetate is a halogenated ester of significant interest in organic synthesis, particularly as a key intermediate in the pharmaceutical industry. Its utility in the modification of antibiotics underscores the importance of a comprehensive understanding of its chemical and physical properties. This guide provides a detailed overview of the core chemical properties, structural information, and synthetic methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is the ester of 1-bromoethanol and acetic acid. Its structure is characterized by an acetyl group attached to an ethyl group which is substituted with a bromine atom at the first carbon position.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₄H₇BrO₂[1]

  • CAS Number: 40258-78-4[1]

  • Molecular Weight: 167.00 g/mol [1]

  • SMILES: CC(Br)OC(=O)C

  • InChI Key: IIASCQBFNHWZBE-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values in the literature.

PropertyValueSource(s)
Physical State Colorless to pale yellow oil[3]
Boiling Point 122-125 °C at 738 Torr[3]
141.555 °C at 760 mmHg[4]
Melting Point Data not readily available
Density 1.48 g/cm³[3]
1.496 g/cm³[4]
Solubility Sparingly soluble in chloroform and methanol. Quantitative data in water and other common solvents is not readily available.[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data is not widely published, the following ¹H NMR data has been reported.

¹H NMR (CDCl₃):

  • δ = 6.68 ppm (1H, quartet, CHBr)

  • δ = 2.17 ppm (3H, singlet, COCH₃)

  • δ = 1.96 ppm (3H, doublet, CH₃CHBr)

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature. The choice of method often depends on the availability of starting materials, safety considerations, and desired scale of production.

Synthesis from Vinyl Acetate and Hydrogen Bromide

This method is considered a more modern and safer approach as it avoids the use of the highly reactive and toxic acetyl bromide and acetaldehyde.

Experimental Protocol:

  • A solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) is cooled to 0°C in a reaction vessel equipped with a stirrer.

  • Vinyl acetate (1.0 equivalent) is added slowly to the cooled solution.

  • The reaction mixture is stirred for 1 hour at 0°C.

  • Following the reaction, the mixture is extracted with dichloromethane.

  • The organic extract is washed with distilled water at 0-5°C.

  • The organic layer is then dried over anhydrous magnesium sulfate.

  • The solvent is removed, and the crude product is purified by distillation under reduced pressure to yield this compound.[3][5]

Synthesis from Acetyl Bromide and Acetaldehyde

This is a more traditional method for the synthesis of this compound.

Experimental Protocol:

  • Acetyl bromide is reacted with acetaldehyde in the presence of a catalytic amount of zinc chloride.[3]

  • The specific reaction conditions, such as temperature and solvent, can be optimized but are often carried out at low temperatures to control the exothermic reaction.

  • Upon completion of the reaction, the mixture is typically worked up by washing with water and a mild base to remove any unreacted starting materials and acidic byproducts.

  • The crude product is then purified by distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the modification of antibiotics, where it is used to introduce a 1-acetoxyethyl protecting group.[3] This modification can enhance the oral bioavailability of certain antibiotics.

Safety and Handling

This compound is a flammable liquid and is classified as an irritant.[6] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Logical Relationships in Synthesis

The two primary synthesis routes for this compound can be visualized to understand the logical flow from reactants to the final product.

Synthesis_Pathways cluster_0 Method 1: From Vinyl Acetate cluster_1 Method 2: From Acetyl Bromide Vinyl Acetate Vinyl Acetate 1-Bromoethyl Acetate_1 This compound Vinyl Acetate->1-Bromoethyl Acetate_1 Hydrogen Bromide Hydrogen Bromide Hydrogen Bromide->1-Bromoethyl Acetate_1 Acetic Acid (solvent) Acetic Acid (solvent) Acetic Acid (solvent)->1-Bromoethyl Acetate_1 Catalyst/Solvent Acetyl Bromide Acetyl Bromide 1-Bromoethyl Acetate_2 This compound Acetyl Bromide->1-Bromoethyl Acetate_2 Acetaldehyde Acetaldehyde Acetaldehyde->1-Bromoethyl Acetate_2 Zinc Chloride (catalyst) Zinc Chloride (catalyst) Zinc Chloride (catalyst)->1-Bromoethyl Acetate_2 Catalyst

Caption: Synthesis pathways for this compound.

References

An In-depth Technical Guide to 1-Bromoethyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-bromoethyl acetate CAS Number: 40258-78-4

This guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly within the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and workflow visualizations.

Physicochemical and Safety Data

This compound is a halogenated ester widely utilized for its reactive properties.[1][2] Below is a summary of its key physicochemical characteristics and safety information.

PropertyValueSource(s)
Molecular Formula C4H7BrO2[1][3]
Molecular Weight 167.00 g/mol [1][2]
Appearance Clear colorless to pale yellow oil[3]
Boiling Point 122-125 °C (at 738 Torr)[1][4]
Density 1.48 - 1.496 g/cm³[1][]
Flash Point 68.548 °C[1]
Refractive Index 1.451[1]
Storage Conditions 2-8°C, under inert atmosphere, hygroscopic[3][4]
Solubility Sparingly soluble in chloroform and methanol[4]
Hazard Statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P305+P351+P338

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and efficient method involves the reaction of vinyl acetate with hydrogen bromide.

Experimental Protocol: Synthesis via Vinyl Acetate and Hydrogen Bromide

This protocol is adapted from a patented process that offers high yields without the use of heavy metal catalysts.[6][7]

Materials:

  • Vinyl acetate

  • 30% Hydrogen bromide in acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Cool 150 ml (1.2 equivalents) of a 30% solution of hydrogen bromide in acetic acid to 0 °C in a reaction vessel.

  • Slowly add 53.5 ml (1.0 equivalent) of vinyl acetate to the cooled solution.

  • Stir the reaction mixture at 0-10 °C for 1 to 2 hours.[6]

  • After the reaction is complete, extract the mixture with dichloromethane.

  • Wash the organic extract with distilled water (0-5 °C).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Distill the solution under vacuum to obtain this compound.

This method has been reported to yield 81.4 g of the product.[6]

Application in Drug Development: Synthesis of Cefuroxime Axetil

This compound is a crucial intermediate in the synthesis of prodrugs, notably the antibiotic Cefuroxime axetil.[3][4][8] It acts as a 1-haloalkyl ester to modify the parent antibiotic, enhancing its oral bioavailability.[1][2][3] Cefuroxime axetil is the 1-acetoxyethyl ester of cefuroxime.[9]

Logical Workflow for Cefuroxime Axetil Synthesis

The following diagram illustrates the key stages in the synthesis of Cefuroxime axetil, highlighting the role of this compound.

G Workflow for Cefuroxime Axetil Synthesis cluster_reagent_prep Reagent Preparation cluster_reaction Esterification Reaction cluster_purification Work-up and Purification cluster_final_product Final Product Cefuroxime_acid Cefuroxime Acid Dissolution Dissolve Cefuroxime Acid in DMF Cefuroxime_acid->Dissolution Bromoethyl_acetate This compound Addition Add this compound and CuCl2 catalyst Bromoethyl_acetate->Addition Dissolution->Addition Reaction_monitoring Stir and Monitor by HPLC Addition->Reaction_monitoring Extraction Extraction with Ethyl Acetate and NaCl Solution Reaction_monitoring->Extraction Washing Wash with aq. HCl Extraction->Washing Distillation Vacuum Distillation Washing->Distillation Crystallization Crystallization from Cyclohexane Distillation->Crystallization Final_product Cefuroxime Axetil Crystallization->Final_product

Caption: Workflow for the synthesis of Cefuroxime Axetil.

Experimental Protocol: Synthesis of Cefuroxime Axetil

This protocol details the esterification of cefuroxime acid with this compound.[10]

Materials:

  • Cefuroxime acid (21 g)

  • Dimethylformamide (DMF, 150 ml)

  • This compound (25.2 ml)

  • Cupric chloride (CuCl2, 2.6 g)

  • Ethyl acetate (210 ml)

  • 10% Sodium chloride solution

  • 3% Hydrochloric acid (157.5 ml)

  • Cyclohexane (367.5 ml)

Procedure:

  • In a reaction flask, dissolve 21 g of cefuroxime acid in 150 ml of DMF with stirring until the solution is clear.

  • Cool the solution to 8 °C.

  • Slowly add 25.2 ml of this compound to the reaction mixture.

  • After the addition is complete, add 2.6 g of cupric chloride as a catalyst.

  • Raise the temperature to 30 °C and continue stirring for 1.5 hours.

  • Monitor the reaction progress by HPLC until the residual cefuroxime acid is ≤1.0%.

  • Upon completion, add 210 ml of ethyl acetate and stir for 15 minutes.

  • Add 10% sodium chloride solution, stir for 20 minutes, and then separate the organic phase.

  • Wash the organic phase with 157.5 ml of 3% aqueous hydrochloric acid for 20 minutes and separate the layers.

  • Concentrate the organic phase by vacuum distillation at a temperature below 25 °C.

  • Add 367.5 ml of cyclohexane to the residue to induce crystallization.

  • Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.

  • Filter the solid product and dry to obtain Cefuroxime axetil.

This method has been reported to yield a product with 99.2% purity as determined by gas chromatography.[10]

Synthesis Pathway of this compound

The synthesis of this compound from vinyl acetate and hydrogen bromide can be represented by the following reaction diagram.

G Synthesis of this compound Reactant1 Vinyl Acetate Product This compound Reactant1->Product + HBr Reactant2 Hydrogen Bromide Reactant2->Product

Caption: Reaction scheme for this compound synthesis.

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. The detailed protocols and workflow diagrams are intended to facilitate its application in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents.

References

Spectroscopic Analysis of 1-Bromoethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromoethyl acetate (CAS RN: 40258-78-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a summary of its known physical properties.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented below.

PropertyValue
CAS Number 40258-78-4
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol
Appearance Clear Colorless to Pale Yellow Oil

Spectroscopic Data Acquisition Protocols

The following sections detail the standardized experimental procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR and ¹³C NMR Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (up to 50 mg) may be required.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe to the appropriate frequency for ¹H or ¹³C nuclei.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) by applying a radiofrequency pulse.

    • For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) FT-IR Experimental Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small drop of neat this compound directly onto the ATR crystal.

    • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrometry Experimental Protocol:

  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+2 peaks for bromine-containing fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Neat Liquid (IR/MS) Sample->Dissolution Filtration Filtration (NMR) Dissolution->Filtration IR_Acq FT-IR Spectrometer Dissolution->IR_Acq MS_Acq Mass Spectrometer Dissolution->MS_Acq NMR_Acq NMR Spectrometer (¹H & ¹³C) Filtration->NMR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc Analysis Spectral Interpretation (Structure Elucidation) NMR_Proc->Analysis IR_Proc->Analysis MS_Proc->Analysis Report Technical Report with Data Tables & Interpretation Analysis->Report

Caption: General workflow for spectroscopic analysis.

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoethyl acetate is a vital intermediate in organic synthesis, particularly recognized for its role in the pharmaceutical industry as a precursor in the synthesis of various antibiotics. Its discovery and the development of its synthesis have been crucial for the efficient production of these life-saving drugs. This technical guide provides an in-depth exploration of the historical context of the discovery and the initial synthetic routes developed for this compound. We will delve into the detailed experimental protocols of these early methods, present quantitative data in a comparative format, and illustrate the synthetic pathways through logical diagrams.

Discovery and Early Synthetic Approaches

While a singular, definitive publication detailing the "first synthesis" of this compound is not readily apparent in modern databases, the historical context of organic chemistry allows for a well-supported reconstruction of its likely origins. The synthesis of α-halo esters was an area of significant exploration in the late 19th and early 20th centuries. Based on established chemical principles and prior art cited in later patents, the earliest methods for producing this compound likely revolved around two primary strategies: the direct combination of acetaldehyde with an acetyl halide and the classic two-step approach of α-bromination of a carboxylic acid followed by esterification.

A significant development in the synthesis of this compound was the method involving the reaction of acetyl bromide with acetaldehyde. This approach was cited as a known process in a 1998 patent, indicating its use prior to that time. Another plausible early route is the application of the well-established Hell-Volhard-Zelinsky reaction to acetic acid, followed by the esterification of the resulting α-bromoacetic acid.

A notable advancement, described as a "novel process" in 1998, involves the direct addition of hydrogen bromide to vinyl acetate. This method offers a more direct and high-yield route to the target molecule.

Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the key historical and modern syntheses of this compound.

Method 1: Reaction of Acetyl Bromide with Acetaldehyde

This method represents a likely early approach to the synthesis of this compound. It involves the direct addition of acetyl bromide to acetaldehyde, often facilitated by a Lewis acid catalyst.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, cooling bath, and a dropping funnel, add acetaldehyde.

  • Dissolve a catalytic amount of zinc chloride in the acetaldehyde.

  • Cool the mixture to 0-5 °C.

  • Slowly add acetyl bromide dropwise to the cooled mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • The crude this compound can then be purified by distillation under reduced pressure.

Method 2: Bromination of Acetic Acid followed by Esterification

This two-step method is a classic approach for the synthesis of α-bromo esters.

Experimental Protocol:

Step 1: Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place glacial acetic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to reflux.

  • Slowly add bromine from the dropping funnel. The reaction is vigorous and the addition rate should be controlled to maintain a steady reflux.

  • After the addition of bromine is complete, continue to reflux the mixture until the red-brown color of bromine disappears.

  • Distill the reaction mixture to obtain crude bromoacetic acid.

Step 2: Esterification of Bromoacetic Acid

  • Combine the crude bromoacetic acid with an excess of ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into water and extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Method 3: Addition of Hydrogen Bromide to Vinyl Acetate

This method, described as novel in the late 20th century, provides a high-yield, one-step synthesis.[1]

Experimental Protocol:

  • A solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) is cooled to 0 °C in a reaction vessel.[1]

  • Vinyl acetate (1.0 equivalent) is slowly added to the cooled HBr solution with stirring.[1]

  • The reaction mixture is stirred for 1 hour at 0-10 °C.[1]

  • The mixture is then extracted with dichloromethane.[1]

  • The organic extract is washed with cold distilled water (0-5 °C).[1]

  • The organic layer is dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed, and the product is distilled under vacuum to yield this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic methods for this compound.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Acetyl Bromide & AcetaldehydeMethod 2: Bromination & EsterificationMethod 3: HBr & Vinyl Acetate
Catalyst Zinc ChlorideRed Phosphorus, Sulfuric AcidNone
Reactants Acetyl Bromide, AcetaldehydeAcetic Acid, Bromine, EthanolHydrogen Bromide, Vinyl Acetate
Solvent None (neat) or inert solventNone for bromination, Ethanol for esterificationAcetic Acid
Temperature 0-10 °CReflux0-10 °C[1]
Reaction Time ~1 hourSeveral hours1 hour[1]

Table 2: Yield and Purity of this compound

MethodReported YieldReported PurityReference
Method 3: HBr & Vinyl Acetate HighNot specified[1]
Method using Fe2O3/SiBr4 89.0%98.2%[2]

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol [3]
Appearance Clear colorless to pale yellow oil[4]
Boiling Point Not available
Density Not available
CAS Number 40258-78-4[4][5][6]

Signaling Pathways and Experimental Workflows

The logical progression of the key synthetic methods can be visualized to better understand the chemical transformations.

Synthesis_Method_1 Acetaldehyde Acetaldehyde Reaction Addition Reaction Acetaldehyde->Reaction AcetylBromide Acetyl Bromide AcetylBromide->Reaction Catalyst ZnCl2 (catalyst) Catalyst->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound from acetaldehyde and acetyl bromide.

Synthesis_Method_2 cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification AceticAcid Acetic Acid HVZ_Reaction Hell-Volhard-Zelinsky Reaction AceticAcid->HVZ_Reaction Bromine Bromine Bromine->HVZ_Reaction RedP Red Phosphorus (catalyst) RedP->HVZ_Reaction BromoaceticAcid Bromoacetic Acid HVZ_Reaction->BromoaceticAcid Esterification Esterification BromoaceticAcid->Esterification Ethanol Ethanol Ethanol->Esterification SulfuricAcid H2SO4 (catalyst) SulfuricAcid->Esterification Product This compound Esterification->Product

Caption: Two-step synthesis of this compound via bromination and esterification.

Caption: Synthesis of this compound by the addition of HBr to vinyl acetate.

Conclusion

The synthesis of this compound has evolved from classical organic reactions to more efficient and direct methodologies. While the precise moment of its discovery is embedded in the broader history of α-halo ester synthesis, the methods detailed herein represent the foundational and key modern approaches to its preparation. The reaction of acetyl bromide with acetaldehyde and the two-step bromination-esterification process are indicative of early synthetic strategies. The later development of the direct addition of hydrogen bromide to vinyl acetate marked a significant improvement in synthetic efficiency. Understanding these synthetic routes, from their historical origins to their modern refinements, is essential for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-bromoethyl acetate, a significant compound in organic synthesis, particularly in the modification of antibiotics.[1][2][3] This document presents its boiling point and density, supported by available data and standardized experimental methodologies.

Core Physical Properties

This compound (CAS No. 40258-78-4) is a haloalkyl ester with the molecular formula C₄H₇BrO₂ and a molecular weight of approximately 167.00 g/mol .[1][4][5] It typically appears as a clear, colorless to pale yellow oil.[3]

Quantitative Data Summary

The physical properties of this compound have been reported in various chemical databases and supplier specifications. The following table summarizes the key quantitative data for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 141.555 °Cat 760 mmHg
122-125 °Cat 738 Torr
Density 1.496 g/cm³Standard Conditions
1.48 g/cm³Standard Conditions
Refractive Index 1.451Standard Conditions

Note: Variations in reported values may be attributed to different experimental conditions or purities of the samples.

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following are standardized and widely accepted methods for determining the boiling point and density of liquid organic compounds like this compound.

1. Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

  • Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The round-bottom flask is filled to approximately two-thirds of its volume with this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the measured atmospheric pressure.

  • Pressure Correction: Since the boiling point is pressure-dependent, the observed boiling point is often corrected to the standard pressure of 760 mmHg using a nomograph or the Clausius-Clapeyron equation.

2. Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

  • Apparatus: A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) and an analytical balance.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

    • The pycnometer is filled with distilled water of a known temperature (and thus known density) and weighed again (m₂).

    • The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature and weighed (m₃).

    • The density of this compound (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Logical Relationship of Properties

The following diagram illustrates the direct relationship between the chemical compound this compound and its fundamental physical properties.

G This compound This compound Boiling Point Boiling Point This compound->Boiling Point exhibits Density Density This compound->Density possesses

Caption: Relationship between this compound and its key physical properties.

References

Navigating the Challenges of 1-Bromoethyl Acetate: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of reagents is paramount to ensuring the success and reproducibility of their work. 1-Bromoethyl acetate, a versatile but reactive building block in organic synthesis, presents unique challenges due to its limited stability and variable solubility. This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in a range of common laboratory solvents, alongside detailed experimental protocols for its determination.

While precise quantitative data for this compound is not extensively available in public literature, this guide consolidates qualitative information and draws parallels with the closely related and better-studied ethyl bromoacetate. It further equips researchers with the methodologies to ascertain these critical parameters in their own laboratory settings.

Solubility Profile

This compound is a polar molecule, and its solubility is governed by the principle of "like dissolves like." The presence of a bromine atom, however, increases its hydrophobicity compared to simpler ethyl acetate.[1] Generally, it is considered to have limited solubility in water and better solubility in common organic solvents.[2][3]

A summary of its qualitative solubility, alongside that of the analogous ethyl bromoacetate, is presented below.

SolventThis compoundEthyl BromoacetatePolarity
WaterInsoluble / Limited Solubility[2][3]Insoluble[4]High
MethanolSparingly Soluble[5]Soluble[4]High
EthanolSoluble[1]Miscible[6]High
AcetoneSoluble[1]Miscible[6]Medium
Dichloromethane (DCM)No specific data foundSolubleMedium
Ethyl AcetateNo specific data foundMiscibleLow
Dimethyl Sulfoxide (DMSO)No specific data foundSolubleHigh
Dimethylformamide (DMF)No specific data foundSolubleHigh

Stability and Degradation Pathways

This compound is a reactive compound susceptible to degradation, primarily through nucleophilic substitution and hydrolysis. Its stability is highly dependent on the nature of the solvent, temperature, and the presence of nucleophiles. The primary degradation pathways are:

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 1-bromoethanol and acetic acid. This reaction is catalyzed by both acid and base. The alkaline hydrolysis of esters is a well-documented process.[7][8][9]

  • Solvolysis: In protic solvents such as alcohols (e.g., methanol, ethanol), this compound can undergo solvolysis, where the solvent molecule acts as a nucleophile. A notable reaction with methanol has been reported to generate significant heat and gas, indicating a strong reactivity.[2]

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This is a key aspect of its utility in synthesis but also a major pathway for its degradation if nucleophilic species are present in the solvent or as impurities.

Due to its reactivity, it is recommended to store this compound under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.[5][10] The compound is also noted to be hygroscopic, and moisture should be avoided.[5]

Potential Degradation Pathways of this compound cluster_products BEA This compound Degradation_Products Degradation Products BEA->Degradation_Products H2O Water (Hydrolysis) H2O->BEA H⁺ or OH⁻ catalysis ROH Alcohol (Solvolysis) e.g., Methanol, Ethanol ROH->BEA Nu Nucleophile (Nu⁻) Nu->BEA Bromoethanol 1-Bromoethanol Degradation_Products->Bromoethanol AceticAcid Acetic Acid Degradation_Products->AceticAcid Alkoxyethyl_Acetate 1-Alkoxyethyl Acetate Degradation_Products->Alkoxyethyl_Acetate Substituted_Product Nu-CH(CH₃)OAc Degradation_Products->Substituted_Product

Caption: Degradation pathways of this compound.

Experimental Protocols

To obtain quantitative data for the solubility and stability of this compound, standardized experimental procedures are necessary.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved portion of this compound is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.

Workflow for Solubility Determination Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze filtrate by HPLC or NMR Separate->Analyze Quantify Quantify concentration against a standard curve Analyze->Quantify End Report Solubility (g/L or mol/L) Quantify->End

Caption: Experimental workflow for solubility determination.

Determination of Stability (Forced Degradation Study)

Forced degradation studies are performed to understand the degradation pathways and kinetics of a compound under various stress conditions.

Methodology:

  • Solution Preparation: A stock solution of this compound of known concentration is prepared in the solvent of interest.

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, such as:

    • Hydrolysis: Addition of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and incubation at a controlled temperature.

    • Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Exposure to UV and visible light.

  • Time-Point Sampling: Samples are withdrawn at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Reaction Quenching (if necessary): The degradation reaction in the withdrawn samples is stopped, for example, by neutralization or dilution.

  • Analysis: The concentration of the remaining this compound in each sample is quantified using a stability-indicating analytical method, typically HPLC.[11][12] The formation of degradation products can also be monitored.

  • Data Analysis: The percentage of remaining this compound is plotted against time. From this data, the degradation rate constant and the half-life (t½) of the compound under each stress condition can be calculated.

Workflow for Stability Assessment cluster_stress Stress Conditions Start Prepare stock solution of This compound in solvent Stress Apply Stress Conditions Start->Stress Sample Sample at time intervals Stress->Sample t = 0, 2, 4... hrs Analyze Analyze by HPLC Sample->Analyze Calculate Calculate % remaining, rate constant, and half-life Analyze->Calculate End Report Stability Data Calculate->End Acid Acidic Base Basic Thermal Thermal Photo Photolytic

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a valuable synthetic intermediate whose utility is tempered by its inherent reactivity and limited documented solubility data. While it is generally soluble in common organic solvents and has low solubility in water, researchers should be aware of its propensity for degradation, especially in protic or nucleophilic environments. The experimental protocols outlined in this guide provide a framework for determining the precise solubility and stability parameters of this compound, enabling more robust and reproducible chemical processes. Careful handling and storage, along with an empirical understanding of its behavior in the specific solvent systems employed, are crucial for its successful application in research and development.

References

Health and safety considerations for handling 1-bromoethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1-bromoethyl acetate (CAS No. 40258-78-4). The information is intended to support risk assessments and the implementation of safe laboratory practices.

Chemical Identification and Properties

This compound is a haloalkyl ester utilized in chemical synthesis, including as an intermediate in the preparation of antibiotics like Cefuroxime axetil.[1]

PropertyValueSource
Molecular Formula C4H7BrO2[2][3]
Molecular Weight 167.00 g/mol [3]
CAS Number 40258-78-4[1][2][3][4]
Appearance Liquid
Density 1.496 g/cm³[2]
Synonyms 1-Acetoxy Ethyl Bromide, 1-Bromoethylacetate[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source:[3]

Signal Word: Warning[3]

Hazard Pictograms:

  • Flame

  • Irritant

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound were not found in the initial search. For a comprehensive safety evaluation, the following standard OECD guidelines for chemical testing should be considered:

  • Acute Oral Toxicity: OECD Guideline 423

  • Acute Dermal Toxicity: OECD Guideline 402

  • Acute Inhalation Toxicity: OECD Guideline 403

  • Skin Irritation/Corrosion: OECD Guideline 404

  • Eye Irritation/Corrosion: OECD Guideline 405

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][5]

  • Avoid contact with skin and eyes.[2][4]

  • Wear suitable protective clothing.[2]

  • Avoid the formation of dust and aerosols.[2][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][5]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store locked up.[5]

  • Store apart from incompatible materials such as acids, bases, and reducing agents.[2][5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Control ParameterRecommendation
Engineering Controls * Ensure adequate ventilation.[2][5] * Use of a chemical fume hood is recommended.[5] * Eyewash stations and safety showers should be readily accessible.[5][7]
Eye/Face Protection * Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] * A face shield may also be necessary.[4]
Skin Protection * Handle with gloves that have been inspected prior to use.[2][4] * Wear fire/flame resistant and impervious clothing.[2]
Respiratory Protection * If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., Type A for organic gases and vapors).[2][5]

First Aid Measures

In the event of exposure, immediate medical attention is required.[5]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

  • Specific Hazards: Flammable liquid and vapor.[3] Containers may explode when heated.[5] Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Avoid breathing vapors, mist, or gas.[2] Use personal protective equipment.[2] Remove all sources of ignition.[2][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

  • Containment and Cleanup: Use a non-combustible absorbent material to soak up the spill and place it in a suitable, closed container for disposal.[8][9] Use spark-proof tools and explosion-proof equipment.[2][5]

Stability and Reactivity

  • Reactivity: A significant amount of heat and gas was generated upon the addition of methanol to 1-acetoxyethyl bromide at 25°C.[3]

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Acids, bases, and reducing agents.[5]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit highly toxic fumes of hydrogen bromide.[10]

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[2]

Visualizations

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling In fume hood Post-Handling Post-Handling Chemical Handling->Post-Handling Decontaminate Decontaminate Post-Handling->Decontaminate Store Chemical Store Chemical Decontaminate->Store Chemical Dispose of Waste Dispose of Waste Store Chemical->Dispose of Waste

Caption: A general workflow for the safe handling of this compound.

Spill_Response_Logic Logic for this compound Spill Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill (<1 Gallon) Small Spill (<1 Gallon) Assess Spill Size->Small Spill (<1 Gallon) Small Large Spill (>1 Gallon) Large Spill (>1 Gallon) Assess Spill Size->Large Spill (>1 Gallon) Large Don PPE Don PPE Small Spill (<1 Gallon)->Don PPE Evacuate & Call 911 Evacuate & Call 911 Large Spill (>1 Gallon)->Evacuate & Call 911 Contain Spill Contain Spill Don PPE->Contain Spill Absorb & Neutralize Absorb & Neutralize Contain Spill->Absorb & Neutralize Collect & Dispose Collect & Dispose Absorb & Neutralize->Collect & Dispose

Caption: Decision-making process for responding to a this compound spill.

References

1-bromoethyl acetate reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 1-Bromoethyl Acetate with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule, categorized as a secondary alpha-haloester. Its structure, featuring a reactive bromine atom and an ester moiety, makes it a valuable reagent in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the ester group can be enzymatically or chemically cleaved. This dual functionality makes this compound particularly significant in the field of drug development, where it is often employed as a 1-acetoxyethyl (ACE) linker to create prodrugs.[1][2] These prodrugs can exhibit improved bioavailability, stability, or targeted delivery, releasing the active pharmaceutical ingredient (API) upon esterase-mediated hydrolysis in the body.[3][4][5]

This technical guide provides a comprehensive overview of the core reactivity principles of this compound with various nucleophiles, summarizes available quantitative data, presents detailed experimental protocols, and illustrates key reaction pathways and workflows.

Core Reactivity Principles: SN1 vs. SN2 Pathways

The reaction of this compound with a nucleophile proceeds via nucleophilic substitution. As a secondary alkyl halide, it can react through either a bimolecular (SN2) or a unimolecular (SN1) mechanism, or a combination of both.[6] The predominant pathway is highly dependent on the reaction conditions: the strength of the nucleophile, the nature of the solvent, and the temperature.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7] This pathway is favored by strong nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) and polar aprotic solvents (e.g., DMF, DMSO, acetone) that solvate the cation but leave the nucleophile highly reactive.[8][9][10] For this compound, the SN2 pathway leads to an inversion of stereochemistry at the chiral center.

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[11] The second step is the rapid attack of the nucleophile on the planar carbocation. This pathway is favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., water, ethanol, acetic acid) that can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding.[9][12] The carbocation intermediate formed from this compound is stabilized by resonance with the adjacent ester oxygen, making the SN1 pathway viable. This mechanism typically results in a racemic mixture of products.[9]

G cluster_SN2 SN2 Pathway (Strong Nucleophile, Aprotic Solvent) cluster_SN1 SN1 Pathway (Weak Nucleophile, Protic Solvent) r_sn2 This compound + Nu⁻ ts_sn2 [Nu---C---Br]⁻ Transition State r_sn2->ts_sn2 Concerted Step p_sn2 Product (Inversion of Stereochemistry) ts_sn2->p_sn2 r_sn1 This compound int_sn1 Carbocation Intermediate + Br⁻ r_sn1->int_sn1 Step 1: Ionization (Slow) p_sn1 Product (Racemization) int_sn1->p_sn1 Step 2: Nucleophilic Attack (Fast) + Nu⁻

Caption: Competing SN1 and SN2 reaction pathways for this compound.

Reactivity with Specific Classes of Nucleophiles

O-Nucleophiles (Carboxylates, Water, Alcohols)

Reactions with oxygen-based nucleophiles are common for this compound.

  • Carboxylates (e.g., Sodium Acetate): The reaction with a carboxylate anion, such as sodium acetate, typically proceeds via an SN2 mechanism to form an anhydride-like intermediate. For the related primary halide, bromoethane, the reaction with sodium acetate is a classic SN2 reaction where the rate is dependent on the concentration of both reactants.[13] Given the secondary nature of this compound, forcing conditions (e.g., higher temperatures) might introduce competing elimination or SN1 pathways. Acetate is considered a moderate nucleophile but a weak base, which favors substitution over elimination.[14]

  • Solvolysis (Water/Alcohols): When dissolved in a protic solvent like water or an alcohol in the absence of a strong nucleophile, this compound can undergo solvolysis, where the solvent itself acts as the nucleophile.[12] These reactions strongly favor the SN1 mechanism due to the weak nucleophilicity of the solvent and its ability to stabilize the carbocation intermediate.[9]

N-Nucleophiles (Amines, Azides)
  • Amines: Primary and secondary amines are strong nucleophiles that readily react with this compound. The reaction mechanism is typically SN2. However, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to subsequent alkylations.[15] This can result in a mixture of secondary, tertiary, and even quaternary ammonium salts, making controlled mono-alkylation challenging.[16] Using a large excess of the amine can favor the formation of the primary substitution product.

  • Azides (e.g., Sodium Azide): The azide ion (N₃⁻) is an excellent nucleophile and favors the SN2 mechanism.[8] The reaction of this compound with sodium azide in a polar aprotic solvent like DMF is an efficient method for introducing an azido group. This transformation is valuable as the resulting azido compound can be further converted, for example, into a primary amine via reduction or used in "click chemistry" cycloaddition reactions.[17]

S-Nucleophiles (Thiols)

Thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react rapidly with this compound. The reaction proceeds via an SN2 mechanism. The reactivity of thiols is pH-dependent; at higher pH values, the more nucleophilic thiolate anion (RS⁻) is present in higher concentration, leading to faster reaction rates.[18] This high reactivity and chemoselectivity make thiol-based reactions useful in bioconjugation, for example, modifying cysteine residues in peptides and proteins.[19]

Quantitative Data

Quantitative kinetic data for this compound is not extensively documented in publicly available literature. However, data from its structural isomer, ethyl bromoacetate (a primary halide), provides a useful baseline for understanding reactivity, with the caveat that this compound (a secondary halide) will be more sterically hindered and more prone to SN1 reactions.

The table below summarizes second-order rate constants for the SN2 reaction of ethyl bromoacetate with various carboxylate nucleophiles.

Table 1: Second-Order Rate Constants for the Reaction of Ethyl Bromoacetate with Aliphatic Carboxylate Ions in 90% Acetone-10% Water (v/v). [20]

Nucleophile (XCOO⁻)Temp (°C)k₂ (x 10³ L mol⁻¹ s⁻¹)
Acetate301.35
Acetate352.10
Acetate403.24
Propionate351.85
Butyrate351.76
Isobutyrate351.45

Note: Data is for ethyl bromoacetate, not this compound. The trend shows that electron-releasing groups on the carboxylate accelerate the reaction, consistent with nucleophilic substitution.[20]

Table 2: Factors Influencing the Reaction Mechanism for this compound.

FactorFavors SN1Favors SN2
Substrate Secondary (can form a stabilized carbocation)Secondary (steric hindrance is moderate)
Nucleophile Weak (H₂O, ROH)Strong (I⁻, RS⁻, N₃⁻, RNH₂)
Solvent Polar Protic (e.g., Ethanol, Water)Polar Aprotic (e.g., DMF, Acetone)
Leaving Group Good (Br⁻ is a good leaving group for both)Good (Br⁻ is a good leaving group for both)

Experimental Protocols

Safety Precaution: this compound is a lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Protocol: Synthesis of 1-Azidoethyl Acetate (SN2 Pathway)

This protocol describes a representative SN2 reaction using a strong nucleophile in a polar aprotic solvent.

  • Objective: To synthesize 1-azidoethyl acetate via nucleophilic substitution.

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 eq) in anhydrous DMF.

    • Substrate Addition: Add this compound (1.0 eq) to the flask dropwise at room temperature.

    • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

    • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with deionized water and then brine to remove residual DMF and salts.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.

    • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The successful formation of the azide will be indicated by a strong, sharp absorption band around 2100 cm⁻¹ in the IR spectrum.[21]

G setup 1. Reaction Setup Dissolve NaN₃ in DMF add 2. Substrate Addition Add this compound setup->add react 3. Reaction Heat to 50-60°C, stir 12-24h add->react workup 4. Work-up Cool, add H₂O and Et₂O react->workup extract 5. Extraction Extract with Et₂O (3x) workup->extract wash 6. Washing Wash with H₂O, then brine extract->wash dry 7. Drying & Concentration Dry over MgSO₄, evaporate solvent wash->dry purify 8. Purification (Optional) Column chromatography dry->purify analyze 9. Analysis NMR, IR Spectroscopy purify->analyze

Caption: Experimental workflow for the SN2 synthesis of 1-azidoethyl acetate.
Protocol: Solvolysis of this compound in Ethanol (SN1 Pathway)

This protocol describes a representative SN1 reaction where the solvent acts as a weak nucleophile.

  • Objective: To perform a solvolysis reaction to synthesize 1-ethoxyethyl acetate.

  • Materials:

    • This compound (1.0 eq)

    • Absolute Ethanol (used as solvent and nucleophile)

    • Sodium bicarbonate (NaHCO₃), dilute solution

    • Diethyl ether

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.

    • Reaction: Heat the solution to reflux and maintain for 24-48 hours. The reaction is typically slow. Monitor by TLC or GC.

    • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the ethanol.

    • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with water.

    • Neutralization: Perform a final wash with a dilute NaHCO₃ solution to neutralize any HBr formed during the reaction, followed by a brine wash.[21]

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Analysis: Characterize the product using NMR and IR spectroscopy to confirm the formation of 1-ethoxyethyl acetate.

Application in Drug Development: ACE Prodrug Linkers

A primary application of this compound's reactivity is in the synthesis of 1-acetoxyethyl (ACE) prodrugs. In this strategy, a nucleophilic functional group on a parent drug molecule (e.g., a carboxylate, hydroxyl, or amine) attacks this compound to form a covalent bond. The resulting ACE-linked prodrug is often more lipophilic, which can enhance membrane permeability and oral absorption. Once absorbed, the ester bond of the linker is rapidly hydrolyzed by endogenous esterase enzymes to release the active drug, along with acetaldehyde and acetic acid, which are generally considered to be of low toxicity at the concentrations produced.

G cluster_synthesis Prodrug Synthesis (SN2) cluster_activation In-Vivo Activation drug Drug-XH (e.g., X=O, COO, NH) prodrug Drug-X-CH(CH₃)OAc (ACE Prodrug) drug->prodrug Nucleophilic Attack reagent This compound reagent->prodrug prodrug_in_vivo ACE Prodrug activated Active Drug-XH prodrug_in_vivo->activated Esterase-mediated Hydrolysis byproducts Byproducts: Acetaldehyde + Acetic Acid prodrug_in_vivo->byproducts

Caption: General strategy for ACE prodrug synthesis and in-vivo activation.

References

Theoretical Insights into the Reaction Mechanisms of 1-Bromoethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoethyl acetate is a haloalkyl ester of significant interest in organic synthesis and as a potential intermediate in drug development. Understanding its reactivity, particularly the mechanisms of its substitution and elimination reactions, is crucial for predicting its behavior in various chemical environments and for designing efficient synthetic routes. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of this compound, focusing on solvolysis and hydrolysis pathways. By leveraging computational chemistry, we can elucidate the intricate details of these reactions, including transition state geometries and activation energies, which are often challenging to determine experimentally.

The primary reaction pathways for this compound in the presence of a nucleophilic solvent (solvolysis) or water (hydrolysis) are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) mechanisms. These pathways are often in competition, and the predominant mechanism is influenced by factors such as the solvent polarity, the nature of the nucleophile, and the stability of any intermediates. This guide will explore the theoretical underpinnings of these reaction pathways, present quantitative data from computational studies on analogous systems, and provide detailed methodologies for theoretical investigations.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The solvolysis of this compound can proceed through two primary mechanistic pathways: SN1 and SN2.

SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The first step, which is the rate-determining step, is the unimolecular dissociation of the C-Br bond to form a planar secondary carbocation and a bromide ion. The second step is the rapid attack of a nucleophile (e.g., a water molecule) on the carbocation from either face, leading to a racemic or partially racemic mixture of products. Polar protic solvents are known to facilitate SN1 reactions by stabilizing the resulting carbocation and the leaving group through hydrogen bonding.[1]

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction proceeds through a single pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. Polar aprotic solvents are known to favor SN2 reactions.[1]

The competition between these two pathways is a key aspect of the reactivity of this compound. While it is a secondary halide, which can undergo both SN1 and SN2 reactions, the presence of the adjacent ester group can influence the stability of the potential carbocation and the steric hindrance around the reaction center.

Quantitative Data from Theoretical Studies

While specific computational studies focused solely on this compound are limited in the public literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as other haloalkanes and haloalkyl esters. The following tables summarize representative quantitative data for SN1 and SN2 reaction pathways, providing a basis for understanding the likely energetic landscape of this compound reactions.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for SN2 Reactions of Alkyl Halides with Nucleophiles

SubstrateNucleophileSolventComputational MethodΔE‡ (kcal/mol)ΔHrxn (kcal/mol)
ChloroethaneAcetateGas PhaseMP2/6-31+G(d)10.5-25.7
ChloroethaneHydroxideGas PhaseMP2/6-31+G(d)-1.7-53.9
Methyl ChlorideBromideAcetonitrileB3LYP/6-31+G*18.3-

Data extrapolated from analogous systems to provide representative values.

Table 2: Calculated Activation Energies (ΔE‡) for SN1 and SN2 Pathways as a Function of Solvent Polarity

Reaction PathwaySolvent PolarityChange in Activation Energy (kcal/mol)
SN2IncreasingIncrease
SN1IncreasingDecrease

This trend highlights the stabilization of the ionic transition state in the SN1 pathway by polar solvents.[2]

Experimental Protocols for Theoretical Studies

The following outlines a typical computational methodology for investigating the reaction mechanisms of this compound. This protocol is based on common practices in the field of computational organic chemistry.

1. Software and Hardware:

  • Quantum Chemistry Software: Gaussian, ORCA, or similar ab initio software packages.

  • Visualization Software: GaussView, Avogadro, or Chemcraft for building molecules and visualizing results.

  • Hardware: High-performance computing (HPC) cluster for computationally demanding calculations.

2. Computational Method:

  • Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. The B3LYP or M06-2X functionals are common choices for mechanistic studies.

  • Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is typically employed to provide a flexible description of the electronic structure.

  • Solvation Model: To simulate the reaction in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model is often used. For a more detailed analysis, explicit solvent molecules can be included in the calculation.

3. Calculation Workflow:

  • Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of a transition state corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the correct reactants and products on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energies for calculating activation barriers and reaction energies.

Visualizing Reaction Pathways

Diagrams are essential tools for visualizing the complex relationships in chemical reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the SN1 and SN2 reaction pathways for the hydrolysis of this compound.

SN1_Mechanism Reactant This compound Intermediate Carbocation Intermediate + Br⁻ Reactant->Intermediate Rate-determining step (Slow) Product 1-Hydroxyethyl Acetate Intermediate->Product Nucleophilic Attack (Fast)

Caption: The SN1 reaction mechanism for this compound hydrolysis.

SN2_Mechanism Reactants This compound + H₂O TS Pentacoordinate Transition State Reactants->TS Concerted Step Product 1-Hydroxyethyl Acetate + HBr TS->Product

Caption: The SN2 reaction mechanism for this compound hydrolysis.

Experimental_Workflow cluster_pre Pre-calculation cluster_calc Calculation cluster_post Post-calculation Analysis Build Build Initial Structures (Reactants, Products) Method Select Computational Method (DFT/Basis Set) Build->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search TS_Search->Freq IRC IRC Calculation TS_Search->IRC Energy Single-Point Energy IRC->Energy Analysis Analyze Results (Barriers, Geometries) Energy->Analysis

Caption: A typical workflow for theoretical studies of reaction mechanisms.

Conclusion

Theoretical studies provide a powerful framework for understanding the reaction mechanisms of this compound. By employing computational chemistry techniques, researchers can dissect the intricate details of SN1 and SN2 pathways, which are the primary routes for its solvolysis and hydrolysis. The competition between these mechanisms is delicately balanced by factors such as solvent polarity and nucleophile strength. While direct computational data for this compound is not extensively available, analysis of analogous systems provides a robust predictive model for its reactivity. The methodologies and workflows outlined in this guide offer a clear path for conducting further theoretical investigations, which are invaluable for applications in synthetic chemistry and drug development. The continued application of these theoretical approaches will undoubtedly lead to a deeper understanding and more precise control over the chemical transformations of this important haloalkyl ester.

References

A Technical Guide to the Commercial Availability and Purity of 1-Bromoethyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromoethyl acetate is a crucial reagent in organic synthesis, particularly within the pharmaceutical industry. It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). For researchers and professionals in drug development, understanding the commercial availability, purity levels, and potential impurities of this compound is paramount to ensure the reliability and reproducibility of their work. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including typical purities, common suppliers, and considerations for its procurement and quality control.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound typically ranges from 95% to 99%. Higher purity grades are often required for applications in drug synthesis to minimize the presence of unwanted side products.

Below is a summary of representative commercial suppliers and their listed purities for this compound:

SupplierPurityAvailable Quantities
Sigma-Aldrich95%Varies
Wuhan Fortuna Chemical Co., Ltd97%1 kg, 25 kg[1]
Capot Chemical≥ 98%Varies
Henan Fengda Chemical Co., Ltd99%1 kg, 1000 kg[1]
Henan Tianfu Chemical Co.,Ltd.99%1 kg, 5 kg, 25 kg[1]
Hebei Chuanghai Biotechnology Co,.LTD99%1 kg, 100 kg, 500 kg[1]

Note: This table is for illustrative purposes and is not exhaustive. Availability and specifications are subject to change and should be confirmed with the respective suppliers.

Synthesis, Purification, and Potential Impurities

A common method for the synthesis of this compound involves the reaction of acetyl bromide with acetaldehyde.[2] Another reported synthesis route is the reaction of vinyl acetate with hydrogen bromide.[3]

Purification is typically achieved through distillation under reduced pressure.[2][3] Despite purification, several impurities may be present in the final product. These can originate from starting materials, side reactions, or degradation. Common potential impurities include:

  • Unreacted starting materials: Acetaldehyde, acetyl bromide, vinyl acetate, or hydrogen bromide.

  • Solvents: Residual solvents used during the synthesis and extraction process, such as dichloromethane or acetic acid.[3]

  • Byproducts of side reactions: These can include various brominated or acetylated species.

  • Degradation products: this compound can be susceptible to hydrolysis, leading to the formation of acetic acid and 1-bromoethanol.

Researchers should be aware of these potential impurities as they can interfere with subsequent reactions and affect the purity of the final drug product.

Quality Control and Analytical Methods

To ensure the quality of this compound, rigorous analytical testing is necessary. A Certificate of Analysis (CoA) should be requested from the supplier, which details the purity and the methods used for its determination. Common analytical techniques for assessing the purity of this compound include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting and quantifying impurities in this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the compound and identifying any organic impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in this compound and to detect certain impurities.

Experimental Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers and drug development professionals when procuring and using this compound.

procurement_workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase cluster_use Research/Development Phase identify_need Identify Need for This compound supplier_research Research and Select Potential Suppliers identify_need->supplier_research request_quotes Request Quotes and Certificates of Analysis supplier_research->request_quotes evaluate_suppliers Evaluate Suppliers (Purity, Price, Lead Time) request_quotes->evaluate_suppliers place_order Place Purchase Order evaluate_suppliers->place_order receive_material Receive Material and Quarantine place_order->receive_material review_coa Review Supplier's Certificate of Analysis receive_material->review_coa in_house_testing Perform In-House Analytical Testing (e.g., GC-MS, NMR) review_coa->in_house_testing compare_results Compare In-House Data with Supplier CoA in_house_testing->compare_results release_material Release Material for Use compare_results->release_material If specifications are met use_in_synthesis Use in Synthesis/Experiment release_material->use_in_synthesis monitor_reaction Monitor Reaction Progress and Purity use_in_synthesis->monitor_reaction final_product_analysis Analyze Final Product Purity and Impurity Profile monitor_reaction->final_product_analysis

Procurement and Quality Control Workflow for this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as flammable and can cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[5] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when working with this compound.[5] Work should be conducted in a well-ventilated fume hood.

Conclusion

The commercial availability of this compound is robust, with various suppliers offering a range of purities to meet the needs of the research and drug development community. A thorough understanding of the potential impurities, coupled with rigorous in-house quality control, is essential for ensuring the integrity of experimental results and the quality of the final pharmaceutical products. By following a systematic approach to procurement, testing, and handling, researchers can confidently utilize this compound in their synthetic endeavors.

References

Methodological & Application

Synthesis of Cefuroxime Axetil Using 1-Bromoethyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cefuroxime axetil, a second-generation cephalosporin antibiotic, through the esterification of cefuroxime with 1-bromoethyl acetate. Cefuroxime axetil is an orally active prodrug of cefuroxime, and this synthesis route is a common method in pharmaceutical development.[1][2][3]

Overview

The synthesis of cefuroxime axetil involves the esterification of the carboxylic acid group of cefuroxime with this compound. This reaction is typically carried out in an organic solvent in the presence of a base or a catalyst to facilitate the reaction. The resulting product is often a mixture of diastereomers due to the creation of a new chiral center.[4][5] Subsequent purification steps are crucial to obtain high-purity cefuroxime axetil suitable for pharmaceutical use. The quality of the final amorphous product is directly related to the purity of the crystalline precursor.[1][3][6]

Reaction Pathway

The fundamental reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate of cefuroxime.

Reaction_Pathway Cefuroxime Cefuroxime CefuroximeAxetil Cefuroxime Axetil Cefuroxime->CefuroximeAxetil Esterification BromoethylAcetate This compound BromoethylAcetate->CefuroximeAxetil Byproduct HBr

Caption: Chemical reaction pathway for the synthesis of Cefuroxime Axetil.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of cefuroxime axetil using this compound.

Table 1: Reaction Conditions and Yields

ReferenceSolventCatalyst/BaseReaction Time (h)Temperature (°C)Yield (%)Purity (%)
CN103435632A[7][8]N,N-Dimethylformamide (DMF)Cupric chloride1.58 - 3098.299.2 (GC)
US 5,013,833 (cited in EP1423395A1)[1]N/AN/AN/AN/AN/A>98 (HPLC)
WO2003014126A1[6]N,N-Dimethylacetamide (DMA)Sodium 2-ethyl hexanoateN/A0N/AHigh
Example in "All About Drugs"[5]N,N-Dimethylacetamide (DMA)Potassium carbonate30 - 2044.989.11 (HPLC)

Table 2: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )
CefuroximeC₁₆H₁₆N₄O₈S424.39
This compoundC₄H₇BrO₂167.00
Cefuroxime AxetilC₂₀H₂₂N₄O₁₀S510.47[7]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent reaction with cefuroxime to produce cefuroxime axetil.

Preparation of this compound

This protocol is adapted from a general method for the preparation of this compound.[9]

Materials:

  • Acetyl bromide

  • Paraldehyde

  • Zinc chloride

  • Methylene chloride

  • Water

Procedure:

  • In a round-bottom flask under an anhydrous atmosphere, add 146 ml of methylene chloride, 87.5 g (0.704 moles) of acetyl bromide, and 0.15 g (0.0011 moles) of zinc chloride at room temperature.[1]

  • Cool the reaction mixture to 0-2°C.[1]

  • Slowly add 31.5 g (0.232 moles) of paraldehyde to the stirred reaction mixture over approximately 45 minutes, ensuring the temperature is maintained below 5°C.[1]

  • Stir the reaction mixture for 1 hour.[1]

  • Wash the mixture with 146 ml of water pre-cooled to 5°C.[1]

  • Separate the aqueous layer and wash the organic phase twice more with cold water.[1]

  • Concentrate the organic phase under vacuum, keeping the bath temperature below 25°C.[1]

  • Purify the residue by vacuum distillation to obtain this compound as a colorless liquid.

Expected Outcome:

  • Yield: ~78%[1]

  • Purity: >90% (by GC)[1]

Synthesis of Cefuroxime Axetil

This protocol is based on the method described in patent CN103435632A.[7][8]

Materials:

  • Cefuroxime acid

  • N,N-Dimethylformamide (DMF)

  • This compound

  • Cupric chloride

  • Ethyl acetate

  • 10% Sodium chloride solution

  • 3% Hydrochloric acid solution

  • Cyclohexane

Procedure:

  • In a reaction flask, dissolve 21g of cefuroxime acid in 150mL of DMF with stirring until the solution is clear.

  • Cool the solution to 8°C.[7]

  • Slowly add 25.2mL of this compound dropwise.[7]

  • After the addition is complete, add 2.6g of cupric chloride as a catalyst.[7]

  • Raise the temperature of the solution to 30°C and continue stirring for 1.5 hours.[7] Monitor the reaction progress by HPLC until the cefuroxime acid residue is ≤1.0%.[7]

  • Upon completion, add 210ml of ethyl acetate and stir for 15 minutes.

  • Add 10% sodium chloride solution, stir for 20 minutes, and then perform an extraction. Separate the layers and retain the organic phase.

  • Wash the organic phase with 157.5mL of 3% aqueous hydrochloric acid with stirring for 20 minutes. Separate the layers and retain the organic phase.

  • Perform vacuum distillation to remove the solvent, ensuring the temperature remains below 25°C.[7]

  • Add 367.5mL of cyclohexane to the residue to induce crystallization.[7]

  • Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.[7]

  • Filter the product and dry it to obtain cefuroxime axetil.[7]

Expected Outcome:

  • Yield: 98.2%[7]

  • Purity: 99.2% (by GC)[7]

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of cefuroxime axetil is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Cefuroxime Acid + This compound Reaction Esterification Reaction (DMF, CuCl2) Reactants->Reaction Extraction Extraction with Ethyl Acetate & NaCl soln. Reaction->Extraction Washing Washing with aq. HCl Extraction->Washing Evaporation Solvent Evaporation (Vacuum Distillation) Washing->Evaporation Crystallization Crystallization (Cyclohexane) Evaporation->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying FinalProduct High-Purity Cefuroxime Axetil FiltrationDrying->FinalProduct

References

Application Notes: 1-Bromoethyl Acetate as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromoethyl acetate is a 1-haloalkyl ester widely utilized in organic synthesis as an alkylating agent.[1][2] Its primary function is the introduction of a (1-acetoxy)ethyl group onto nucleophilic moieties such as carboxylic acids, phenols, and amines. This transformation is particularly significant in the field of medicinal chemistry for the synthesis of prodrugs. The resulting (1-acetoxy)ethyl esters or ethers can mask polar functional groups, potentially enhancing a drug molecule's lipophilicity and oral bioavailability. In vivo, these linkages are designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug. This note provides an overview of its applications, experimental protocols, and safety considerations.

Key Applications
  • Prodrug Synthesis: The most prominent application of this compound is in the creation of ester prodrugs. For instance, it is a key intermediate in the preparation of the oral antibiotic Cefuroxime axetil.[3] The (1-acetoxy)ethyl group is attached to the carboxylic acid of a parent drug, forming a prodrug that is more readily absorbed. Subsequent enzymatic hydrolysis releases the active pharmaceutical ingredient.

  • Protecting Group Chemistry: The (1-acetoxy)ethyl (ACE) group can serve as a protecting group for carboxylic acids and alcohols. It is stable under various synthetic conditions but can be removed under specific hydrolytic conditions, making it a useful tool in multi-step synthesis.

  • Modification of Antibiotics: this compound is explicitly mentioned as a 1-haloalkyl ester used in the modification of antibiotics to improve their pharmacological properties.[1][2][3]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₄H₇BrO₂PubChem[4]
Molecular Weight 167.00 g/mol PubChem[4]
CAS Number 40258-78-4PubChem[4]
Appearance LiquidAmbeed
IUPAC Name This compoundPubChem[4]
Storage Temperature 2-8°C, under inert atmosphereAmbeed

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Alkylation of Carboxylic Acids

This protocol describes a representative method for the esterification of a carboxylic acid using this compound to form a (1-acetoxy)ethyl ester, a common prodrug motif.

Workflow Diagram:

G General Workflow for Carboxylic Acid Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification a Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) b Add Base (e.g., K₂CO₃) to form Carboxylate a->b c Stir at Room Temperature b->c d Add this compound (1.0 - 1.2 equiv.) c->d e Monitor Reaction by TLC/LC-MS (Typically 2-12h at RT) d->e f Filter out inorganic salts e->f Upon Completion g Dilute with EtOAc, Wash with Water and Brine f->g h Dry Organic Layer (Na₂SO₄) g->h i Concentrate in vacuo h->i j Purify by Column Chromatography i->j Final Product Final Product j->Final Product

Caption: General experimental workflow for the alkylation of a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Water and Brine

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the resulting suspension at room temperature for 30-60 minutes to ensure the formation of the carboxylate salt.

  • Add this compound to the mixture dropwise.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (1-acetoxy)ethyl ester.

Protocol 2: Synthesis of this compound

For laboratories that wish to prepare the reagent, two common methods are reported.

Method A: From Vinyl Acetate and HBr A high-yield process involves the reaction of vinyl acetate with hydrogen bromide, often in an acetic acid solvent.[5]

Reaction Scheme:

G Synthesis from Vinyl Acetate Vinyl Acetate Vinyl Acetate This compound This compound Vinyl Acetate->this compound HBr / Acetic Acid 0-10 °C

Caption: Synthesis of this compound from vinyl acetate.

Procedure:

  • Cool a solution of hydrogen bromide (30%) in acetic acid (1.2 equiv) to 0 °C.[5]

  • Slowly add vinyl acetate (1.0 equiv) to the cooled mixture.[5]

  • Stir the reaction mixture for 1 hour at 0-10 °C.[5]

  • Extract the mixture with dichloromethane.[5]

  • Wash the organic extract with cold distilled water (0-5 °C), dry over anhydrous magnesium sulfate, and distill under vacuum to obtain this compound.[5][6]

Method B: From Acetyl Bromide and Acetaldehyde An older method uses acetyl bromide and acetaldehyde with a zinc chloride catalyst.[3][6]

MethodReactantsCatalyst / SolventYieldPurityReference
A Vinyl Acetate, HBrAcetic Acid81.4 g (from 53.5 ml vinyl acetate)Not specifiedPatent[5]
A (variant) Vinyl Acetate, SiBr₄Nano Fe₂O₃ / Water89.0%98.2%ChemicalBook[6]
B Acetyl Bromide, AcetaldehydeZinc ChlorideNot specifiedNot specifiedChemicalBook[3]

Reaction Mechanisms

Alkylation Mechanism

The alkylation of a carboxylate or phenoxide with this compound typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion in a single concerted step.

Caption: General Sₙ2 mechanism for alkylation by this compound.

Prodrug Activation Mechanism

In vivo, the (1-acetoxy)ethyl ester prodrug is hydrolyzed by esterase enzymes to release the active drug, along with acetaldehyde and acetic acid as byproducts.

G In Vivo Prodrug Activation Prodrug Prodrug (R-COO-ACE) Intermediate Unstable Hemi-acetal Prodrug->Intermediate Esterase Hydrolysis Byproduct2 Acetic Acid Prodrug->Byproduct2 Esterase Hydrolysis Drug Active Drug (R-COOH) Intermediate->Drug Byproduct1 Acetaldehyde Intermediate->Byproduct1

Caption: Enzymatic hydrolysis of a (1-acetoxy)ethyl ester prodrug.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard StatementGHS CodePrecaution
Flammable liquid and vapor H226Keep away from heat, sparks, and open flames.[4][7]
Causes skin irritation H315Wear protective gloves and clothing.[4][8] Wash skin thoroughly after handling.[7]
Causes serious eye irritation H319Wear tightly fitting safety goggles.[4][8]
May cause respiratory irritation H335Use only in a well-ventilated area or under a chemical fume hood.[4][8][9]
Fatal if swallowed, in contact with skin or if inhaled H300+H310+H330Do not ingest. Do not breathe vapors. Work under a hood.[7]

First Aid Measures:

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8][10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[8][10]

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8][9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat and sources of ignition.[7][9] Recommended storage temperature is 2-8°C.

References

Application Notes and Protocols for 1-Bromoethyl Acetate in Acyloxyalkyl Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodrug design is a critical strategy in drug development to overcome pharmacokinetic challenges such as poor solubility, low permeability, and rapid metabolism.[] The acyloxyalkyl ester approach is a widely utilized method to mask polar functional groups, like carboxylic acids and hydroxyls, thereby enhancing lipophilicity and improving oral bioavailability.[2][3] 1-Bromoethyl acetate is a key reagent in this field, serving as a precursor for the 1-acetoxyethyl promoiety.[4]

This reagent reacts with a parent drug molecule to form an acyloxyalkyl ester linkage. Once administered, this linkage is designed to be stable in the gastrointestinal tract but is susceptible to enzymatic cleavage by esterases present in the blood, liver, or other tissues.[][5] This enzymatic hydrolysis releases the active parent drug, along with acetaldehyde and acetic acid as byproducts. This document provides a comprehensive protocol for the use of this compound in prodrug synthesis, including safety information, detailed experimental procedures, and the mechanism of activation.

Safety, Handling, and Physical Properties

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.[6][7] It is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[8] Always use appropriate personal protective equipment (PPE).[9][10]

Table 1: Physical Properties and Safety Information for this compound

Property Value Source(s)
CAS Number 40258-78-4 [4][11]
Molecular Formula C₄H₇BrO₂ [8][12]
Molecular Weight 167.00 g/mol [8][12]
Physical Form Liquid [11]
Boiling Point 159 °C [9]
Density 1.506 g/cm³ at 25 °C [9]
Storage Inert atmosphere, 2-8°C [11]
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [8]
Precautionary Statements P210: Keep away from heat/sparks/open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9][11]
Required PPE Flame-retardant clothing, chemical-impermeable gloves, tightly fitting safety goggles. [6][10]

| Fire Extinguishing | Dry chemical, carbon dioxide, or alcohol-resistant foam. |[6][7] |

Experimental Protocol: Synthesis of an Acyloxyalkyl Prodrug

This protocol describes a general method for the esterification of a carboxylic acid-containing parent drug using this compound. Modifications may be necessary depending on the specific properties of the parent drug.

3.1. Materials and Reagents

  • Parent drug containing a carboxylic acid moiety

  • This compound (95% purity or higher)[11]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel)

3.3. Detailed Procedure

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the parent drug (1.0 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to dissolve the parent drug. The concentration will depend on the drug's solubility.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) or cesium carbonate (1.2 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes to form the carboxylate salt.

  • Reagent Addition: Slowly add this compound (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acyloxyalkyl prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Table 2: General Reaction Conditions for Acyloxyalkyl Prodrug Synthesis

Parameter Condition Notes
Parent Drug 1.0 eq. Must contain a nucleophilic group (e.g., -COOH, -OH).
This compound 1.1 - 1.5 eq. A slight excess is used to drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DBU). Choice of base depends on the parent drug's stability.
Solvent DMF, Acetonitrile (ACN), Tetrahydrofuran (THF). Anhydrous polar aprotic solvents are preferred.
Temperature 25 °C - 60 °C Higher temperatures may be needed but can increase side products.
Reaction Time 2 - 24 hours Monitored by TLC or LC-MS.

| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with atmospheric moisture. |

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

The following diagram outlines the general workflow for the synthesis of an acyloxyalkyl prodrug using this compound.

G start Start dissolve 1. Dissolve Parent Drug & Add Base in DMF start->dissolve add_reagent 2. Add 1-Bromoethyl Acetate dissolve->add_reagent react 3. Stir at RT - 50°C (Monitor by TLC/LC-MS) add_reagent->react workup 4. Quench & Extract with EtOAc/Water react->workup purify 5. Purify via Column Chromatography workup->purify analyze 6. Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for acyloxyalkyl prodrug synthesis.

4.2. Mechanism of Prodrug Activation

The therapeutic efficacy of the prodrug relies on its conversion back to the active parent drug in vivo. This process is typically initiated by non-specific esterase enzymes.

G cluster_products Release Products Prodrug Acyloxyalkyl Prodrug (Drug-O-CH(CH3)-O-COCH3) Intermediate Unstable Hemi-acetal (Drug-O-CH(CH3)-OH) Prodrug->Intermediate Hydrolysis ActiveDrug Active Parent Drug (Drug-OH) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Byproducts (Acetaldehyde + Acetic Acid) Intermediate->Byproducts Esterase Esterase Enzymes (in blood/liver) Esterase->Prodrug

Caption: General mechanism of enzymatic activation for an acyloxyalkyl prodrug.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete formation of the carboxylate salt; Inactive this compound; Insufficient temperature.Ensure the base is anhydrous and allow sufficient time for salt formation. Use a fresh bottle of the reagent. Gradually increase the reaction temperature.
Multiple Products Observed Side reactions (e.g., reaction at other nucleophilic sites on the parent drug); Decomposition of product or starting material.Use a milder base (e.g., organic base instead of K₂CO₃). Protect other sensitive functional groups if necessary. Run the reaction at a lower temperature.
Difficulty in Purification Product and starting material have similar polarity.Adjust the mobile phase for column chromatography to improve separation. Consider an alternative purification method like preparative HPLC.

References

Application Notes and Protocols for the Esterification of Pharmaceuticals with 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of pharmaceuticals is a widely employed prodrug strategy to enhance the physicochemical and pharmacokinetic properties of parent drug molecules. One common approach involves the use of 1-bromoethyl acetate to create 1-acetoxyethyl ester prodrugs. This modification is particularly useful for carboxylic acid-containing drugs, as it masks the polar carboxyl group, thereby increasing lipophilicity and improving oral bioavailability. Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by endogenous esterases, releasing the active parent drug into systemic circulation.

This document provides detailed application notes and experimental protocols for the esterification of pharmaceuticals with this compound, with a specific focus on the antibiotic Cefuroxime. A general protocol for the esterification of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is also provided, alongside an overview of the mechanism of action of the resulting prodrugs.

Mechanism of Prodrug Activation

The 1-acetoxyethyl ester prodrugs are biologically inactive and require in vivo hydrolysis to release the pharmacologically active parent drug. This activation is primarily mediated by carboxylesterases found in various tissues, including the intestinal mucosa, liver, and blood. The enzymatic cleavage of the ester bond regenerates the carboxylic acid moiety of the parent drug, along with the formation of acetaldehyde and acetic acid as byproducts.

G Prodrug 1-Acetoxyethyl Ester Prodrug (Lipophilic, Orally Absorbed) Esterases Carboxylesterases (Intestinal Mucosa, Liver, Blood) Prodrug->Esterases Hydrolysis ActiveDrug Active Parent Drug (e.g., Cefuroxime, NSAID) Byproducts Acetaldehyde + Acetic Acid Esterases->ActiveDrug Release of Esterases->Byproducts Formation of

In vivo activation of 1-acetoxyethyl ester prodrugs.

Application Example 1: Cefuroxime Axetil

Cefuroxime is a second-generation cephalosporin antibiotic with poor oral bioavailability. The esterification of the carboxylic acid group of Cefuroxime with this compound yields Cefuroxime axetil, a prodrug with significantly improved oral absorption.

Quantitative Data Summary
ParameterValueReference
Starting Material Cefuroxime[1](2)
Reagent This compound[1](2)
Solvent N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)[1](3--INVALID-LINK--
Catalyst/Base Cupric chloride or Potassium carbonate--INVALID-LINK--1,(4)
Reaction Temperature 8°C to 30°C[1](2)
Reaction Time 1.5 hours[1](2)
Yield 98.2%[1](2)
Purity 99.2% (GC)[1](2)
Experimental Protocol: Synthesis of Cefuroxime Axetil

This protocol is adapted from the procedure described in patent CN103435632.[1](2)

Materials:

  • Cefuroxime acid (21g)

  • N,N-Dimethylformamide (DMF, 150mL)

  • This compound (25.2mL)

  • Cupric chloride (2.6g)

  • Ethyl acetate

  • 10% Sodium chloride solution

  • 3% Hydrochloric acid solution

  • Cyclohexane

Procedure:

  • To a reaction flask, add 150mL of DMF and 21g of Cefuroxime acid. Stir until the solid is completely dissolved.

  • Cool the solution to 8°C.

  • Slowly add 25.2mL of this compound to the cooled solution.

  • After the addition is complete, add 2.6g of cupric chloride catalyst.

  • Raise the temperature of the reaction mixture to 30°C and continue stirring for 1.5 hours.

  • Monitor the reaction progress by HPLC until the residual Cefuroxime acid is ≤1.0%.

  • Upon completion, add 210mL of ethyl acetate and stir for 15 minutes.

  • Add 10% sodium chloride solution and stir for 20 minutes for extraction. Allow the layers to separate and remove the lower aqueous phase.

  • Wash the organic phase with 157.5mL of 3% aqueous hydrochloric acid with stirring for 20 minutes. Separate and discard the lower aqueous phase.

  • Control the temperature of the reaction flask below 25°C and remove the solvent by vacuum distillation.

  • Add 367.5mL of cyclohexane to the residue for crystallization.

  • Cool the liquid and continue stirring for 2 hours to ensure complete crystallization.

  • Filter the product and dry to obtain Cefuroxime axetil.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Dissolution Dissolve Cefuroxime acid in DMF Cooling Cool solution to 8°C Dissolution->Cooling Addition Slowly add This compound Cooling->Addition Catalyst Add Cupric Chloride Addition->Catalyst Reaction Stir at 30°C for 1.5h Catalyst->Reaction Extraction1 Extract with Ethyl Acetate and 10% NaCl solution Reaction->Extraction1 Monitor by HPLC Wash Wash with 3% HCl Extraction1->Wash Distillation Vacuum Distillation Wash->Distillation Crystallization Crystallize from Cyclohexane Distillation->Crystallization Filtration Filter and Dry Crystallization->Filtration Product Cefuroxime Axetil Filtration->Product

Workflow for the synthesis of Cefuroxime axetil.
Mechanism of Action of Cefuroxime

Cefuroxime is a bactericidal antibiotic that acts by inhibiting the synthesis of the bacterial cell wall.[5](6--INVALID-LINK-- It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[5](5) This inhibition leads to a defective cell wall, causing the bacterial cell to lyse.

G Cefuroxime Cefuroxime PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefuroxime->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits CellWall Defective Cell Wall Peptidoglycan->CellWall Leads to CellLysis Bacterial Cell Lysis CellWall->CellLysis Results in G ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates NSAID NSAID NSAID->COX Inhibits

References

Application Notes and Protocols: Reaction of 1-Bromoethyl Acetate with Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoethyl acetate is a versatile reagent in organic synthesis, primarily utilized as a 1-acetoxyethylating agent for various nucleophiles.[1][2][3][4][5] Its reaction with amine-containing compounds is of significant interest in medicinal chemistry and drug development. The introduction of the 1-acetoxyethyl group can serve multiple purposes, including the formation of prodrugs to enhance bioavailability, modification of pharmacokinetic properties, and as a protecting group for amines.[6][7] This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of amine-containing compounds.

The primary reaction between this compound and an amine is a nucleophilic substitution (N-alkylation), where the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. This reaction is often complicated by the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts, especially when reacting with primary amines.[8][9] Strategies to achieve selective mono-alkylation are therefore crucial for synthetic utility.

General Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the carbon atom bonded to the bromine, which is a good leaving group.

G reagents R-NH₂ + Br-CH(CH₃)-OAc transition Transition State reagents->transition Sₙ2 Attack products [R-NH₂⁺-CH(CH₃)-OAc]Br⁻ transition->products deprotonation R-N(H)-CH(CH₃)-OAc + HBr products->deprotonation Deprotonation

Caption: General Sₙ2 reaction of a primary amine with this compound.

Application 1: Prodrug Synthesis - Esterification of Cefuroxime

A prominent application of this compound is in the synthesis of the antibiotic prodrug, Cefuroxime axetil. In this process, the carboxyl group of cefuroxime acid is esterified to improve the drug's oral bioavailability. Although this is an O-acylation of a carboxylic acid, it is a prime example of modifying a complex, amine-containing molecule to create a prodrug, a common strategy that can also be applied to the amine functional group itself.

Experimental Workflow for Cefuroxime Axetil Synthesis

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification dissolve Dissolve Cefuroxime Acid in DMF cool Cool to 8°C dissolve->cool add_bromo Slowly add This compound cool->add_bromo add_cat Add CuCl₂ catalyst add_bromo->add_cat react Stir at 30°C for 1.5h add_cat->react add_etac Add Ethyl Acetate react->add_etac wash_nacl Wash with 10% NaCl (aq) add_etac->wash_nacl wash_hcl Wash with 3% HCl (aq) wash_nacl->wash_hcl distill Vacuum Distillation wash_hcl->distill crystallize Crystallize from Cyclohexane distill->crystallize isolate Filter and Dry crystallize->isolate

Caption: Workflow for the synthesis of Cefuroxime axetil.

Protocol for Cefuroxime Axetil Synthesis[1][10]

Materials:

  • Cefuroxime acid (21 g)

  • Dimethylformamide (DMF) (150 mL)

  • This compound (25.2 mL)

  • Cupric chloride (CuCl₂) (2.6 g)

  • Ethyl acetate (210 mL)

  • 10% Sodium chloride solution

  • 3% Hydrochloric acid solution

  • Cyclohexane (367.5 mL)

Procedure:

  • In a reaction flask, dissolve 21 g of cefuroxime acid in 150 mL of dimethylformamide with stirring until the solution is clear.

  • Cool the solution to 8°C.

  • Slowly add 25.2 mL of this compound dropwise to the cooled solution.

  • After the addition is complete, add 2.6 g of cupric chloride catalyst.

  • Raise the temperature of the solution to 30°C and continue stirring for 1.5 hours. Monitor the reaction progress by HPLC until the residual cefuroxime acid is ≤1.0%.

  • Upon completion, add 210 mL of ethyl acetate and stir for 15 minutes.

  • Add 10% sodium chloride solution, stir for 20 minutes for extraction, and then allow the layers to separate. Remove the lower aqueous phase.

  • To the remaining organic phase, add 157.5 mL of 3% aqueous hydrochloric acid, stir for 20 minutes, allow the layers to separate, and remove the lower aqueous phase.

  • Transfer the organic phase to a clean reaction vessel and, keeping the temperature below 25°C, perform vacuum distillation to remove the solvent.

  • Add 367.5 mL of cyclohexane to the residue for crystallization. Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.

  • Filter the solid product and dry to obtain cefuroxime axetil.

Quantitative Data:

ProductYieldPurity (GC)Reference
Cefuroxime axetil98.2%99.2%[1]

Application 2: N-Alkylation of Heterocyclic Amines - Piperidine Derivatives

This compound can be used to alkylate heterocyclic amines such as piperidine. This reaction is fundamental in the synthesis of various pharmaceutical intermediates. Controlling the reaction conditions is key to favoring mono-alkylation.

Protocol for N-Alkylation of Piperidine[10][11]

Materials:

  • Piperidine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile or Dimethylformamide (anhydrous)

Procedure:

  • To a solution of piperidine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF), add potassium carbonate (1.5 eq).

  • Slowly add this compound (1.0-1.2 eq) to the stirred suspension at room temperature. The slow addition helps to minimize the formation of the quaternary ammonium salt.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-(1-acetoxyethyl)piperidine.

Quantitative Data: While specific yield data for the reaction with this compound is not readily available in the searched literature, similar alkylations of piperidine with other alkyl bromides generally proceed in good to excellent yields depending on the control of reaction conditions to prevent over-alkylation.

Application 3: N-Alkylation of Sulfonamides

The sulfonamide functional group is a key component of many antibacterial drugs. N-alkylation of sulfonamides can be a route to new derivatives with modified biological activity.

General Protocol for N-Alkylation of a Primary Sulfonamide[12][13][14]

Materials:

  • Primary sulfonamide (e.g., 5-bromothiophene-2-sulfonamide) (1.0 eq)

  • This compound (1.0 eq)

  • Lithium hydride (LiH) (1.0 eq) or another suitable base (e.g., K₂CO₃)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the primary sulfonamide (1.0 eq) in anhydrous DMF.

  • Add the base (e.g., LiH, 1.0 eq) to the solution.

  • Add this compound (1.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, precipitate the product by adding water to the reaction mixture.

  • Wash the precipitate with water and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure N-alkylated sulfonamide.

Quantitative Data for a Similar Alkylation:

SulfonamideAlkylating AgentYieldReference
5-bromothiophene-2-sulfonamideBromoethane72%[10]
5-bromothiophene-2-sulfonamide1-Bromopropane78%[10]

Application 4: N-Alkylation of Adenine Derivatives

The modification of nucleobases like adenine is crucial for the development of antiviral and anticancer agents. N-alkylation of the exocyclic amino group or the nitrogen atoms within the purine ring can significantly alter the biological activity.

General Protocol for N-Alkylation of Adenine[15][16]

Materials:

  • Adenine or a protected adenine derivative (1.0 eq)

  • This compound (1.0-1.5 eq)

  • A suitable base (e.g., K₂CO₃, NaH)

  • A suitable solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve adenine or its derivative in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the base portion-wise to the solution at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture if necessary and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated adenine derivative.

Note: The regioselectivity of the alkylation (N1, N3, N7, N9, or the exocyclic N6) will depend on the specific adenine derivative, the base, and the reaction conditions used.

Challenges and Strategies for Selective Mono-alkylation

A significant challenge in the reaction of this compound with primary and secondary amines is the tendency for over-alkylation.[8][9] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine, which can be further alkylated to a quaternary ammonium salt.

Strategies for Selective Mono-alkylation
  • Use of a Large Excess of the Amine: This statistical approach increases the probability of this compound reacting with the starting amine rather than the alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture keeps its concentration low, favoring the reaction with the more abundant starting amine.[11]

  • Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of the primary amine as the starting material. A carefully chosen base will selectively deprotonate the primary amine hydrobromide, allowing it to react. The resulting secondary amine, being more basic, will be protonated by the remaining primary amine hydrobromide, effectively taking it out of the reaction.[8][10]

G start R-NH₃⁺Br⁻ + Base deprotonation R-NH₂ start->deprotonation alkylation R-N(H)-CH(CH₃)-OAc deprotonation->alkylation + Br-CH(CH₃)-OAc proton_transfer R-N⁺H₂-CH(CH₃)-OAc alkylation->proton_transfer + R-NH₃⁺Br⁻ proton_transfer->deprotonation - H⁺

Caption: Competitive deprotonation/protonation for selective mono-alkylation.

Conclusion

The reaction of this compound with amine-containing compounds is a valuable transformation in organic synthesis and drug development. It provides a means to introduce a 1-acetoxyethyl group, which can modulate the physicochemical and biological properties of the parent molecule. While challenges such as over-alkylation exist, various strategies can be employed to achieve selective mono-alkylation. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the desired outcome.

References

Application Notes and Protocols for the Introduction of a 1-Acetoxyethyl Group using 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-bromoethyl acetate as a reagent to introduce the 1-acetoxyethyl protecting group onto various functional groups. The 1-acetoxyethyl group is a valuable protecting group and a common promoiety in the design of prodrugs to enhance the bioavailability of pharmaceuticals.[1][2][3]

Introduction

The 1-acetoxyethyl group serves as a labile protecting group for carboxylic acids, phenols, and amines. Its primary advantage lies in its susceptibility to enzymatic or hydrolytic cleavage under physiological conditions, making it an ideal choice for prodrug design.[1][2] this compound is a reactive alkylating agent that facilitates the introduction of this group via nucleophilic substitution.

Chemical Structure of this compound:

  • IUPAC Name: this compound

  • CAS Number: 40258-78-4

  • Molecular Formula: C₄H₇BrO₂

  • Molecular Weight: 167.00 g/mol

Reaction Mechanism

The introduction of the 1-acetoxyethyl group using this compound proceeds via a standard SN2 mechanism. The nucleophile (e.g., a carboxylate, phenoxide, or amine) attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion.

Caption: General SN2 reaction mechanism for the introduction of the 1-acetoxyethyl group.

Experimental Protocols

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protection of Carboxylic Acids (Formation of 1-Acetoxyethyl Esters)

This protocol describes the conversion of a carboxylic acid to its corresponding 1-acetoxyethyl ester. This transformation is particularly relevant for the synthesis of prodrugs.

Experimental Workflow:

Carboxylic_Acid_Protection cluster_steps Protocol Steps start Start step1 Dissolve Carboxylic Acid and Base in Solvent start->step1 step2 Add this compound step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 step5 Work-up (Quench, Extract, Wash) step4->step5 Reaction Complete step6 Purify (Column Chromatography) step5->step6 end Isolated Product step6->end

Caption: Workflow for the protection of carboxylic acids.

Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone) is added a base (1.0-1.2 eq.). For the formation of a carboxylate salt in situ, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Alternatively, the pre-formed sodium or potassium salt of the carboxylic acid can be used.

  • This compound (1.1-1.5 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) to increase the reaction rate.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data (Representative):

Substrate (Carboxylic Acid)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Benzoic AcidTEA (1.1)DMF251275-85
IbuprofenDIPEA (1.2)Acetonitrile40880-90
Acetic AcidK₂CO₃ (1.1)Acetone251660-70
Protection of Phenols (Formation of 1-Acetoxyethyl Ethers)

This protocol details the procedure for protecting a phenolic hydroxyl group.

Experimental Workflow:

Phenol_Protection cluster_steps Protocol Steps start Start step1 Dissolve Phenol and Base in Solvent start->step1 step2 Add this compound step1->step2 step3 Stir at Elevated Temperature step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 step5 Work-up (Filter, Concentrate) step4->step5 Reaction Complete step6 Purify (Column Chromatography) step5->step6 end Isolated Product step6->end

Caption: Workflow for the protection of phenols.

Protocol:

  • The phenol (1.0 eq.) is dissolved in a polar aprotic solvent such as acetone or DMF.

  • An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.), is added to the solution to form the phenoxide in situ.

  • This compound (1.2-1.5 eq.) is added to the reaction mixture.

  • The mixture is stirred at an elevated temperature (typically 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Quantitative Data (Representative):

Substrate (Phenol)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃ (1.5)Acetone60680-90
4-MethoxyphenolCs₂CO₃ (1.5)DMF50485-95
4-NitrophenolK₂CO₃ (2.0)DMF701070-80
Protection of Amines (N-Alkylation)

Direct N-alkylation of primary and secondary amines with this compound can be challenging due to the potential for over-alkylation and side reactions. However, under carefully controlled conditions, mono-alkylation can be achieved.

Experimental Workflow:

Amine_Protection cluster_steps Protocol Steps start Start step1 Dissolve Amine and Base in Solvent start->step1 step2 Add this compound (Slowly) step1->step2 step3 Stir at Low Temperature step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 step5 Work-up (Quench, Extract, Wash) step4->step5 Reaction Complete step6 Purify (Column Chromatography) step5->step6 end Isolated Product step6->end

Caption: Workflow for the N-alkylation of amines.

Protocol:

  • The amine (1.0 eq.) is dissolved in a polar aprotic solvent like THF or acetonitrile.

  • A hindered, non-nucleophilic base such as DIPEA (2.0-3.0 eq.) is added to scavenge the HBr formed during the reaction.

  • The reaction mixture is cooled to 0 °C.

  • This compound (1.0-1.2 eq.) is added dropwise to the cooled solution.

  • The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification is achieved by flash column chromatography.

Quantitative Data (Representative):

Substrate (Amine)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
AnilineDIPEA (2.0)THF0 to RT2440-50
BenzylamineDIPEA (2.5)Acetonitrile0 to RT1850-60
PiperidineDIPEA (2.0)THF0 to RT1260-70

Deprotection of the 1-Acetoxyethyl Group

The 1-acetoxyethyl group can be cleaved under acidic or basic conditions to regenerate the parent functional group.

Deprotection Pathways:

Deprotection Protected Protected Substrate (Nu-1-acetoxyethyl) Acid Acidic Conditions (e.g., HCl in MeOH) Protected->Acid Hydrolysis Base Basic Conditions (e.g., LiOH in THF/H₂O) Protected->Base Hydrolysis Product Deprotected Substrate (Nu-H) Acid->Product Base->Product

Caption: General deprotection pathways for the 1-acetoxyethyl group.

Acidic Deprotection

Protocol:

  • The 1-acetoxyethyl protected compound is dissolved in a protic solvent such as methanol or ethanol.

  • A strong acid, such as concentrated hydrochloric acid (a few drops to catalytic amounts) or trifluoroacetic acid, is added.[4]

  • The reaction is stirred at room temperature or gently heated (e.g., reflux) and monitored by TLC.[4]

  • Upon completion, the solvent is removed in vacuo.

  • The residue is neutralized with a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford the deprotected product.

Basic Deprotection

Protocol:

  • The protected compound is dissolved in a mixture of a water-miscible organic solvent (e.g., THF, methanol) and water.

  • An aqueous solution of a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) is added.[4]

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl).

  • The product is extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for specific substrates to achieve desired yields and purity.

References

Application Notes and Protocols for Reactions Involving 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromoethyl acetate in chemical synthesis, with a particular focus on its application in drug development as an alkylating agent for the formation of 1-acetoxyethyl ester prodrugs.

Overview and Applications

This compound is a versatile reagent primarily utilized as a 1-acetoxyethylating agent. This functionality is particularly valuable in pharmaceutical chemistry for the synthesis of prodrugs. The 1-acetoxyethyl ester moiety can be introduced by reacting this compound with a nucleophilic functional group on a parent drug molecule, such as a carboxylic acid, phenol, or amine. This modification can enhance the oral bioavailability of the parent drug. In vivo, the ester is readily cleaved by ubiquitous esterase enzymes to release the active pharmaceutical ingredient (API).[1][2][3][4]

A prominent application of this compound is in the synthesis of the antibiotic Cefuroxime axetil, the 1-acetoxyethyl ester prodrug of Cefuroxime.[1] This modification significantly improves the oral absorption of the antibiotic.

Safety Precautions

This compound is a lachrymator and a toxic alkylating agent that may be fatal if inhaled. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Experimental Protocols

Synthesis of 1-Acetoxyethyl Ester Prodrugs of Carboxylic Acids

The reaction of a carboxylic acid with this compound is a common method for synthesizing 1-acetoxyethyl ester prodrugs. This protocol provides a general procedure and a specific example for the synthesis of Cefuroxime axetil.

General Workflow for Carboxylic Acid Esterification:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Carboxylic Acid Dissolve Carboxylic Acid Cool Solution Cool Solution Dissolve Carboxylic Acid->Cool Solution Add this compound Add this compound Cool Solution->Add this compound Add Catalyst (optional) Add Catalyst (optional) Add this compound->Add Catalyst (optional) Stir at Controlled Temperature Stir at Controlled Temperature Add Catalyst (optional)->Stir at Controlled Temperature Monitor by HPLC/TLC Monitor by HPLC/TLC Stir at Controlled Temperature->Monitor by HPLC/TLC Quench Reaction Quench Reaction Monitor by HPLC/TLC->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Wash Organic Layer Wash Organic Layer Extract with Organic Solvent->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Crystallization/Chromatography Crystallization/Chromatography Dry and Concentrate->Crystallization/Chromatography Dry Final Product Dry Final Product Crystallization/Chromatography->Dry Final Product

Caption: General experimental workflow for the synthesis of 1-acetoxyethyl esters from carboxylic acids.

Protocol 3.1.1: Synthesis of Cefuroxime Axetil

This protocol details the synthesis of Cefuroxime axetil from Cefuroxime acid using this compound.

Materials:

  • Cefuroxime acid

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Copper(II) chloride (CuCl₂)

  • Ethyl acetate

  • 10% Sodium chloride solution

  • 3% Hydrochloric acid solution

  • Cyclohexane

Procedure:

  • In a reaction flask, dissolve 21 g of Cefuroxime acid in 150 mL of N,N-dimethylformamide with stirring until the solution is clear.

  • Cool the solution to 8 °C.

  • Slowly add 25.2 mL of this compound dropwise to the cooled solution.

  • After the addition is complete, add 2.6 g of copper(II) chloride catalyst.

  • Raise the temperature of the solution to 30 °C and continue stirring for 1.5 hours.

  • Monitor the reaction progress by HPLC until the residual Cefuroxime acid is ≤1.0%.

  • Upon completion, add 210 mL of ethyl acetate and stir for 15 minutes.

  • Add 10% sodium chloride solution, stir for 20 minutes, and then allow the layers to separate. Remove the lower aqueous phase.

  • To the remaining organic phase, add 157.5 mL of 3% aqueous hydrochloric acid, wash with stirring for 20 minutes, and again remove the lower aqueous phase.

  • Control the temperature of the reaction flask below 25 °C and remove the solvent by vacuum distillation.

  • Add 367.5 mL of cyclohexane to the residue to induce crystallization.

  • Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.

  • Filter the solid product and dry to obtain Cefuroxime axetil.

Quantitative Data for Cefuroxime Axetil Synthesis:

ParameterValueReference
Yield 98.2%[5]
Purity (GC) 99.2%[5]
O-Alkylation of Phenols

This compound can be used to alkylate the hydroxyl group of phenols, forming a 1-acetoxyethyl ether. This can serve as a protecting group or as a prodrug moiety for phenolic drugs.

Protocol 3.2.1: General Procedure for O-Alkylation of a Phenol

Materials:

  • Phenolic compound (e.g., p-cresol)

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Diethyl ether or Ethyl acetate

  • 1 M Aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with 1 M aqueous NaOH solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for O-Alkylation of Phenols (Representative):

PhenolBaseSolventTemperature (°C)Time (h)Yield (%)
p-CresolCs₂CO₃DMF604-685-95
2-NaphtholK₂CO₃Acetonitrile806-880-90
N-Alkylation of Amines

The reaction of this compound with primary or secondary amines typically leads to N-alkylation. It is important to note that with primary amines, over-alkylation to form the tertiary amine can be a competing reaction.[6][7]

Protocol 3.3.1: General Procedure for N-Alkylation of an Amine

Materials:

  • Amine (e.g., aniline)

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile or an aqueous medium

  • Ethyl acetate

Procedure:

  • To a stirred suspension of the amine (1.0 equiv) and sodium bicarbonate (2.2 equiv) in acetonitrile or water, add this compound (1.1 equiv).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction is performed in an aqueous medium, the product may precipitate and can be collected by filtration. Otherwise, extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for N-Alkylation of Amines (Representative):

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineNaHCO₃Acetonitrile804-670-85
DiethylamineK₂CO₃Acetonitrile603-575-90

Prodrug Strategy and In Vivo Cleavage

The use of this compound to form 1-acetoxyethyl esters is a key strategy in prodrug design, particularly for drugs containing carboxylic acid moieties.

G cluster_synthesis Chemical Synthesis cluster_invivo In Vivo Action Parent Drug (R-COOH) Parent Drug (R-COOH) Reaction Esterification Parent Drug (R-COOH)->Reaction This compound This compound This compound->Reaction Prodrug (R-COO-CH(CH3)OAc) Prodrug (R-COO-CH(CH3)OAc) Reaction->Prodrug (R-COO-CH(CH3)OAc) Oral Administration Oral Administration Prodrug (R-COO-CH(CH3)OAc)->Oral Administration Absorption Absorption Oral Administration->Absorption Enzymatic Cleavage Esterases Absorption->Enzymatic Cleavage Active Drug (R-COOH) Active Drug (R-COOH) Enzymatic Cleavage->Active Drug (R-COOH) Byproducts Acetaldehyde, Acetic Acid Enzymatic Cleavage->Byproducts

Caption: Logical relationship of the 1-acetoxyethyl ester prodrug strategy.

Once administered, the prodrug is absorbed, and the 1-acetoxyethyl ester is rapidly hydrolyzed by esterase enzymes present in the blood and tissues.[2][3] This enzymatic cleavage releases the active parent drug, along with acetaldehyde and acetic acid as byproducts.[4] This strategy effectively bypasses issues with the parent drug's solubility or permeability, leading to improved therapeutic outcomes.[8][9]

References

Application Notes and Protocols for the Purification of Products from 1-Bromoethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of reaction products derived from 1-bromoethyl acetate. The protocols outlined below cover standard laboratory techniques for the isolation and purification of ester-containing compounds, which are common products of reactions involving this compound, a versatile alkylating agent.[1][2]

Introduction

This compound is a reactive alkylating agent frequently employed in organic synthesis to introduce an ethyl acetate moiety onto a variety of nucleophiles. The products of these reactions are often esters that require purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification strategy depends on the physicochemical properties of the desired product, such as polarity, volatility, and crystallinity. This document outlines the most common and effective purification techniques: extractive work-up, flash column chromatography, and recrystallization.

General Purification Strategy

A typical purification workflow for products derived from this compound reactions begins with an aqueous work-up to remove water-soluble impurities. This is often followed by flash column chromatography for the separation of compounds with different polarities. For solid products, recrystallization can be employed as a final step to achieve high purity.

Data Presentation: Comparison of Purification Methods

The following tables provide a summary of hypothetical, yet realistic, quantitative data to illustrate the effectiveness of different purification methods for a generic product obtained from a reaction with this compound.

Table 1: Comparison of Purity Before and After Purification

Purification MethodPurity of Crude Product (%)Purity of Final Product (%)
Extractive Work-up Only6575
Flash Column Chromatography6595
Recrystallization80 (after chromatography)>99

Table 2: Comparison of Yields for Different Purification Protocols

Purification ProtocolOverall Yield (%)
Extractive Work-up & Distillation60
Extractive Work-up & Flash Column Chromatography70
Extractive Work-up, Chromatography & Recrystallization65

Experimental Protocols

Extractive Work-up

This is the initial and crucial step to remove the majority of inorganic salts, and water-soluble organic compounds like unreacted nucleophiles or acidic/basic byproducts.

Protocol:

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., DMF, THF), dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water or dilute acid (e.g., 1M HCl) if the reaction contains basic impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts. Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution.

    • Brine (saturated aqueous NaCl solution) to remove residual water and break up emulsions.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).

  • Filter off the drying agent.

  • Concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude product.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the desired product from impurities with different polarities.[3]

Protocol:

  • Select an appropriate solvent system:

    • Use thin-layer chromatography (TLC) to determine a suitable eluent. A common starting point for ester products of "normal" polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[4]

    • Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.

  • Prepare the column:

    • Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.

    • Ensure the silica bed is compact and level.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica-adsorbed sample and carefully load the resulting dry powder onto the top of the column.

  • Elute the column:

    • Run the chosen eluent through the column, applying positive pressure.

    • Collect fractions and monitor the separation by TLC.

  • Isolate the product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Recrystallization

For solid products, recrystallization is an excellent method to achieve high purity by separating the desired compound from soluble impurities.

Protocol:

  • Choose a suitable solvent:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Common solvents for recrystallizing organic esters include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

  • Dissolve the crude product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Crystallize the product:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolate and dry the crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Extractive_Workup Extractive Work-up (Wash with H2O, NaHCO3, Brine) Reaction_Mixture->Extractive_Workup Drying Drying (MgSO4 or Na2SO4) Extractive_Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Choice Solid? Crude_Product->Purification_Choice Column_Chromatography Flash Column Chromatography Purification_Choice->Column_Chromatography No Recrystallization Recrystallization Purification_Choice->Recrystallization Yes Pure_Liquid_Product Pure Liquid Product Column_Chromatography->Pure_Liquid_Product Pure_Solid_Product Pure Solid Product Recrystallization->Pure_Solid_Product

Caption: General purification workflow for products of this compound reactions.

Extractive_Workup_Detail cluster_0 Separatory Funnel Start Crude Mixture in Organic Solvent Wash1 Wash with Aqueous Solution 1 (e.g., H2O or 1M HCl) Start->Wash1 Separate1 Separate Layers Wash1->Separate1 Wash2 Wash with Aqueous Solution 2 (e.g., NaHCO3) Separate1->Wash2 Aqueous_Waste Aqueous Waste (to disposal) Separate1->Aqueous_Waste Separate2 Separate Layers Wash2->Separate2 Wash3 Wash with Brine Separate2->Wash3 Separate2->Aqueous_Waste Separate3 Separate Layers Wash3->Separate3 Organic_Layer Washed Organic Layer Separate3->Organic_Layer Separate3->Aqueous_Waste

Caption: Detailed workflow for the extractive work-up process.

Column_Chromatography_Logic TLC 1. Run TLC to find eluent system Pack 2. Pack column with silica gel TLC->Pack Load 3. Load crude product (dry loading preferred) Pack->Load Elute 4. Elute with chosen solvent system Load->Elute Collect 5. Collect fractions Elute->Collect Monitor 6. Monitor fractions by TLC Collect->Monitor Combine 7. Combine pure fractions Monitor->Combine Evaporate 8. Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Logical steps for purification by flash column chromatography.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Bromoethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-bromoethyl acetate and its derivatives. These compounds are crucial intermediates in the pharmaceutical industry, particularly in the synthesis of prodrugs, such as the cephalosporin antibiotics cefuroxime axetil and cefpodoxime proxetil.

Introduction

1-Haloalkyl esters, such as this compound, are highly reactive compounds that serve as important building blocks in organic synthesis. Their utility stems from the presence of a good leaving group (halide) on a carbon atom that is also attached to an ester functionality. This arrangement makes them excellent electrophiles for the introduction of the 1-acetoxyethyl moiety onto various nucleophiles, a common strategy in prodrug design to enhance the bioavailability of parent drug molecules.

This document outlines scalable synthesis methods for this compound and its key derivatives, including chloro- and iodo-analogs, and provides detailed protocols for their subsequent use in the preparation of pharmaceutically relevant compounds.

Synthesis of 1-Haloethyl Acetate Precursors

The synthesis of 1-haloethyl acetates can be achieved through several methods. The choice of halogen (bromine, chlorine, or iodine) depends on the desired reactivity and the specific synthetic route for the final product.

Synthesis of this compound

Two primary industrial routes for the synthesis of this compound are the hydrobromination of vinyl acetate and the reaction of acetyl bromide with acetaldehyde.

Method 1: Hydrobromination of Vinyl Acetate

This method is often preferred for its high yield and avoidance of hazardous reagents like acetyl bromide.[1] The reaction involves the addition of hydrogen bromide to vinyl acetate.

Method 2: From Acetyl Bromide and Acetaldehyde

This is a traditional method that utilizes a Lewis acid catalyst, such as zinc chloride.[2][3]

Synthesis of 1-Chloroethyl Acetate Derivatives

A related and important precursor is 1-chloroethyl chloroformate, which can be synthesized from acetaldehyde and phosgene (or a phosgene equivalent like triphosgene).

Synthesis of 1-Iodoethyl Carbonate Derivatives

For certain applications, particularly in the synthesis of some cephalosporin prodrugs, 1-iodoethyl carbonate derivatives are required. These are typically prepared from the corresponding 1-chloroethyl carbonate via a Finkelstein reaction.

Data Presentation: Synthesis of 1-Haloethyl Acetate Precursors

ProductStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
This compoundVinyl Acetate, Hydrogen Bromide-Acetic Acid0 - 101~89>98[2]
This compoundAcetyl Bromide, AcetaldehydeZinc Chloride-----[2][3]
This compoundVinyl Acetate, TetrabromosilaneIron(III) OxideWater12 - 200.589.098.2[2]
1-Chloroethyl ChloroformateAcetaldehyde, PhosgeneBenzyltributylammonium chloride---96-[4]
1-Iodoethyl Isopropyl Carbonate1-Chloroethyl Isopropyl Carbonate, Sodium IodideTBAB, Calcium ChlorideEthyl AcetateReflux3>90>95[5]

Experimental Protocols

Protocol for the Synthesis of this compound via Hydrobromination

Materials:

  • Vinyl acetate

  • 30% Hydrogen bromide in acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Cool 150 mL (1.2 eq.) of a 30% solution of hydrogen bromide in acetic acid to 0 °C in a suitable reactor.

  • Slowly add 53.5 mL (1.0 eq.) of vinyl acetate to the cooled HBr solution while maintaining the temperature between 0 and 10 °C.

  • Stir the reaction mixture for 1 hour at this temperature.

  • After the reaction is complete, extract the mixture with dichloromethane.

  • Wash the organic extract with cold (0-5 °C) distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Distill the filtrate under reduced pressure to obtain this compound.

Protocol for the Synthesis of 1-Iodoethyl Isopropyl Carbonate

Materials:

  • 1-Chloroethylisopropylcarbonate

  • Sodium iodide

  • Tetrabutylammonium bromide (TBAB)

  • Calcium chloride

  • Ethyl acetate

Procedure:

  • In a reactor, dissolve 1-chloroethylisopropylcarbonate in ethyl acetate.

  • Add sodium iodide, TBAB, and calcium chloride to the solution.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction, the crude product can be used directly in the next step if purity is sufficient (>95% by GC).

Application in the Synthesis of Cephalosporin Prodrugs

A major application of 1-haloethyl acetate derivatives is in the synthesis of orally active cephalosporin prodrugs. The 1-acyloxyethyl group is attached to the carboxylic acid moiety of the cephalosporin nucleus to increase its lipophilicity and oral absorption.

Synthesis of Cefpodoxime Proxetil using 1-Iodoethyl Isopropyl Carbonate

Cefpodoxime proxetil is a third-generation oral cephalosporin. Its synthesis involves the esterification of the cefpodoxime acid with 1-iodoethyl isopropyl carbonate.[6][7][8]

Data Presentation: Synthesis of Cefpodoxime Proxetil

Starting MaterialReagentBaseSolventTemp. (°C)Time (min)Reference
Cefpodoxime Acid (50 g)1-Iodoethyl Isopropyl Carbonate (30.18 g)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (17.4 g)Dimethylacetamide (350 mL)-6 to -1020 - 30[7]
Cefpodoxime Acid (25 g)1-Iodoethyl Isopropyl Carbonate (14.5 g)DBU (8.62 g)Dimethylacetamide (175 mL)-10 to -630[7]
Experimental Protocol for Cefpodoxime Proxetil Synthesis

Materials:

  • Cefpodoxime acid

  • 1-Iodoethyl isopropyl carbonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylacetamide

  • Ethyl acetate

  • Hydrochloric acid

  • Sodium thiosulfate solution

  • Sodium carbonate solution

Procedure:

  • Add 50 g of cefpodoxime acid to 350 mL of dimethylacetamide in a reactor and stir until a clear solution is obtained.

  • Cool the mixture to between -6 and -10 °C.

  • Add 17.4 g of DBU, followed by the slow addition of 30.18 g of 1-iodoethyl isopropyl carbonate over 10-15 minutes, maintaining the temperature.

  • Stir the reaction mixture for 20-30 minutes at the same temperature.

  • Quench the reaction by adding 13% hydrochloric acid.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with 2% sodium carbonate solution and then with 5% sodium thiosulfate solution.[7]

  • The organic layer containing the product can then be further processed for purification and isolation.

Scale-up Considerations

Scaling up the synthesis of 1-haloalkyl esters and their derivatives presents several challenges:

  • Exothermic Reactions: The reactions are often exothermic, requiring efficient heat dissipation to maintain control over the reaction temperature and prevent side reactions.

  • Handling of Hazardous Materials: Reagents like phosgene, acetyl bromide, and hydrogen bromide are corrosive and toxic, requiring specialized handling and safety protocols in an industrial setting.

  • Product Stability: The 1-haloalkyl ester products can be unstable, particularly in the presence of moisture. Anhydrous conditions are crucial throughout the process.

  • Purification: On a large scale, purification by distillation requires high-vacuum systems to avoid thermal decomposition of the product. Alternative purification methods like crystallization of derivatives may be more suitable for industrial production.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivative Derivative Synthesis (Prodrug) cluster_purification Downstream Processing VinylAcetate Vinyl Acetate BromoethylAcetate This compound VinylAcetate->BromoethylAcetate Hydrobromination HBr Hydrogen Bromide HBr->BromoethylAcetate IodoEster 1-Iodoethyl Isopropyl Carbonate BromoethylAcetate->IodoEster Precursor for Iodo-analog CefpodoximeAcid Cefpodoxime Acid CefpodoximeProxetil Cefpodoxime Proxetil CefpodoximeAcid->CefpodoximeProxetil Esterification IodoEster->CefpodoximeProxetil Extraction Extraction & Washing CefpodoximeProxetil->Extraction Distillation Distillation / Crystallization Extraction->Distillation FinalProduct Purified Product Distillation->FinalProduct

Caption: General workflow for the synthesis of this compound and its use in the production of a cephalosporin prodrug.

Reaction_Pathway Reactants Vinyl Acetate + HBr Intermediate Carbocation Intermediate Reactants->Intermediate +H+ Product This compound Intermediate->Product +Br-

Caption: Simplified reaction pathway for the hydrobromination of vinyl acetate.

Logical_Relationships Temp Reaction Temperature Yield Product Yield Temp->Yield affects Purity Product Purity Temp->Purity affects SideRxns Side Reactions Temp->SideRxns influences Time Reaction Time Time->Yield affects SideRxns->Purity

Caption: Logical relationships between key reaction parameters and outcomes.

References

Troubleshooting & Optimization

Common side reactions with 1-bromoethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-bromoethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions involving this compound, a secondary alkyl halide, are elimination reactions (E2 pathway) competing with the desired nucleophilic substitution (SN2 pathway). Another significant side reaction is over-alkylation when reacting with amines. Hydrolysis can also occur in the presence of water.

Q2: My reaction with this compound is giving a low yield of the desired substitution product and forming an alkene instead. What is happening?

A2: You are likely observing a competing E2 elimination reaction. This is favored by strong or bulky bases and higher reaction temperatures. The basicity of your nucleophile is likely promoting the removal of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.

Q3: I am trying to alkylate a primary amine with this compound and I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for the secondary amine?

A3: This is a common issue known as over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with this compound.[1][2][3] To favor mono-alkylation, it is recommended to use a large excess of the primary amine relative to this compound. This increases the probability that the alkylating agent will react with the primary amine rather than the more dilute secondary amine product.

Q4: I've noticed the formation of acetic acid and 1-bromoethanol in my reaction mixture. What is the cause?

A4: This indicates that your this compound is undergoing hydrolysis. This can happen if there is residual water in your solvents or reagents, or if you are using a protic solvent. The ester linkage is susceptible to cleavage under aqueous conditions.

Troubleshooting Guide

Issue 1: Predominance of Elimination Side Products

Symptoms:

  • Low yield of the desired substitution product.

  • Formation of vinyl acetate as a major byproduct.

  • Observed by techniques such as NMR (vinyl proton signals), GC-MS (corresponding mass peak), or IR (C=C stretching).

Root Causes & Solutions:

ParameterRoot CauseRecommended Action
Base/Nucleophile The nucleophile is too basic or sterically hindered (e.g., tert-butoxide, LDA).[4][5][6][7]Use a less basic, but still nucleophilic, reagent. For example, for introducing an acetate group, use sodium acetate which is a good nucleophile but a weak base.[4] For other substitutions, consider nucleophiles with lower pKa values.
Temperature High reaction temperatures favor elimination over substitution due to a more favorable entropy change (ΔS).[6][7]Run the reaction at a lower temperature. Room temperature or below is often preferable. Monitor the reaction progress to determine the optimal temperature for sufficient reaction rate without significant elimination.
Solvent Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basic character.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate anions as strongly, thus preserving the nucleophilicity of the reagent and favoring the SN2 pathway.

Experimental Protocol: Minimizing Elimination

  • Reagent Selection: Choose a nucleophile that is a weak base (e.g., acetate, cyanide, or a neutral amine in excess). If a stronger base is required, use a non-hindered one if possible.

  • Solvent Choice: Dry a polar aprotic solvent (e.g., acetonitrile or DMF) over molecular sieves prior to use.

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), dissolve the nucleophile in the chosen solvent in a flame-dried flask.

    • Cool the solution to 0°C or the desired lower temperature.

    • Slowly add a solution of this compound dropwise to the cooled nucleophile solution with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the starting material before significant byproduct formation occurs.

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and proceed with extraction and purification.

Issue 2: Over-alkylation of Amines

Symptoms:

  • Formation of a complex mixture of primary, secondary, tertiary, and quaternary ammonium salts.

  • Difficulty in isolating the desired mono-alkylated product.

Root Causes & Solutions:

ParameterRoot CauseRecommended Action
Stoichiometry The product amine (secondary or tertiary) is more nucleophilic than the starting amine and competes for the remaining this compound.[1][2][3]Use a large excess (5-10 equivalents) of the starting amine. This statistical advantage ensures that this compound is more likely to react with the abundant starting amine.[8]
Reaction Conditions Prolonged reaction times or high temperatures can promote further alkylation.Monitor the reaction closely and stop it once the starting material is consumed. Running the reaction at lower temperatures can also help to control the rate of the subsequent alkylation steps.

Experimental Protocol: Selective Mono-alkylation of a Primary Amine

  • Stoichiometry: Use a 5 to 10-fold molar excess of the primary amine relative to this compound.

  • Solvent: Choose a polar aprotic solvent like acetonitrile or THF.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the primary amine in the solvent.

    • If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

    • Cool the solution to 0°C.

    • Add a solution of this compound in the same solvent dropwise over an extended period.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the this compound is consumed, proceed with an appropriate aqueous work-up to remove the excess amine and amine salts, followed by purification of the desired secondary amine.

Reaction Pathways and Troubleshooting Workflow

Below are diagrams illustrating the competing reaction pathways and a general workflow for troubleshooting experiments with this compound.

G Competing Reaction Pathways for this compound cluster_start cluster_factors_sn2 Favored by: cluster_factors_e2 Favored by: start This compound + Nucleophile/Base SN2 SN2 Pathway (Substitution) start->SN2 E2 E2 Pathway (Elimination) start->E2 sub_prod Desired Substitution Product SN2->sub_prod f1_sn2 Good Nucleophile, Weak Base f2_sn2 Low Temperature f3_sn2 Polar Aprotic Solvent elim_prod Elimination Side Product (Vinyl Acetate) E2->elim_prod f1_e2 Strong, Bulky Base f2_e2 High Temperature

Caption: Competing SN2 (substitution) and E2 (elimination) pathways for this compound.

G Troubleshooting Workflow cluster_problem cluster_analysis cluster_identification cluster_solutions problem Low Yield or Impure Product analyze Analyze Reaction Mixture (NMR, LC-MS, GC-MS) problem->analyze elimination Elimination Product (Alkene) analyze->elimination overalkylation Over-alkylation (Mixture of Amines) analyze->overalkylation hydrolysis Hydrolysis Products (Acid, Alcohol) analyze->hydrolysis sol_elim - Lower Temperature - Use Weaker Base - Use Polar Aprotic Solvent elimination->sol_elim sol_overalkyl - Use Large Excess of Amine - Lower Temperature - Monitor Reaction Time overalkylation->sol_overalkyl sol_hydrolysis - Use Anhydrous Solvents - Run Under Inert Atmosphere hydrolysis->sol_hydrolysis

Caption: A logical workflow for troubleshooting common side reactions of this compound.

References

Decomposition of 1-bromoethyl acetate during storage or reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability, storage, and handling of 1-bromoethyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The recommended storage temperature is between 2-8°C.[3][4] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent moisture-induced degradation.[3][4]

Q2: I received this compound that has a pale yellow to brown color. Is it still usable?

A2: While pure this compound is typically a colorless to pale yellow oil, a change in color to yellow or brown may indicate the presence of impurities or degradation products. It is highly recommended to assess the purity of the material using analytical techniques such as NMR, GC, or HPLC before use. If significant degradation is detected, the product may not be suitable for your experiment, as impurities can lead to undesirable side reactions and affect the yield and purity of your target molecule.

Q3: What are the primary hazards associated with handling this compound?

A3: this compound is a flammable liquid and vapor.[5] It is also corrosive and can cause skin and serious eye irritation.[5] Inhalation may lead to respiratory irritation.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Decomposition and Stability

Q4: What are the main decomposition pathways for this compound?

A4: The primary decomposition pathways for this compound are hydrolysis and thermal degradation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form acetic acid and 1-bromoethanol. The latter is unstable and can further decompose. The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide can be generated.[6]

Q5: My reaction involving this compound is giving a low yield and multiple side products. What could be the cause?

A5: Low yields and the formation of side products in reactions with this compound can stem from several factors:

  • Purity of this compound: The presence of impurities from its synthesis or degradation (e.g., HBr, acetic acid) can catalyze side reactions.[7]

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, using a strong, sterically hindered base can favor elimination over substitution reactions.

  • Moisture: The presence of water can lead to hydrolysis of this compound, reducing the amount available for the desired reaction.

Q6: Are there any known incompatible materials with this compound?

A6: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles such as amines and alcohols.[6] For example, a significant amount of heat and gas can be generated upon the addition of methanol.[5] Contact with these materials can lead to vigorous reactions and decomposition.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot common problems encountered with this compound.

Problem Potential Cause Recommended Action
Discoloration of this compound during storage Exposure to air, moisture, or light.Store in a tightly sealed, amber-colored vial under an inert atmosphere at 2-8°C.
Contamination with impurities.Assess purity via analytical methods (GC, HPLC, NMR). If impure, consider purification by distillation under reduced pressure.
Low yield in a nucleophilic substitution reaction Decomposed this compound.Verify the purity of the starting material. Use freshly opened or purified this compound.
Competing elimination reaction.Use a less sterically hindered base or a milder base. Optimize the reaction temperature; lower temperatures often favor substitution.
Presence of moisture.Ensure all glassware is oven-dried and reactions are run under anhydrous conditions with dry solvents.
Formation of unexpected byproducts Impurities in this compound (e.g., HBr).Purify the this compound before use. The addition of a non-nucleophilic base can scavenge acidic impurities.
Side reactions of the substrate or product.Modify reaction conditions (temperature, solvent, reaction time). Consider using a different synthetic route.
Inconsistent reaction outcomes Variability in the quality of this compound.Source high-purity this compound from a reputable supplier and analyze each batch for purity before use.
Inconsistent reaction setup.Standardize the experimental protocol, including reagent addition order, temperature control, and moisture exclusion.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample and record the chromatogram. The purity can be estimated based on the relative peak areas.

Protocol 2: Monitoring Hydrolytic Decomposition of this compound by HPLC

This protocol outlines a general approach to monitor the hydrolysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A starting point could be 40:60 (Acetonitrile:Water), with a gradient to increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • To initiate the hydrolysis study, dilute an aliquot of the stock solution into a buffered aqueous solution at the desired pH (e.g., pH 4, 7, and 9).

    • Incubate the solution at a controlled temperature.

  • Analysis: At specified time intervals, inject an aliquot of the sample onto the HPLC. Monitor the decrease in the peak area of this compound and the appearance of any degradation products.

Visualizations

Decomposition_Pathway cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid + H2O 1-Bromoethanol 1-Bromoethanol This compound->1-Bromoethanol + H2O Hydrogen Bromide Hydrogen Bromide This compound->Hydrogen Bromide Δ Carbon Monoxide Carbon Monoxide This compound->Carbon Monoxide Δ Carbon Dioxide Carbon Dioxide This compound->Carbon Dioxide Δ Troubleshooting_Workflow start Low Reaction Yield check_purity Check Purity of This compound start->check_purity impure Purify by Distillation or Use New Batch check_purity->impure Low Purity pure Purity is High check_purity->pure High Purity check_conditions Review Reaction Conditions (Solvent, Temp, Base) impure->check_conditions pure->check_conditions optimize Optimize Conditions (e.g., Anhydrous, Lower Temp) check_conditions->optimize success Improved Yield optimize->success Experimental_Workflow_Stability start Receive/Synthesize This compound initial_analysis Initial Purity Analysis (GC/HPLC, NMR) start->initial_analysis storage Store at 2-8°C under Inert Atmosphere initial_analysis->storage stability_study Initiate Stability Study (Accelerated & Real-time) storage->stability_study sampling Sample at Time Points stability_study->sampling analysis Analyze Samples (HPLC/GC) sampling->analysis analysis->sampling Next Time Point data_evaluation Evaluate Data (Degradation Rate, Impurity Profile) analysis->data_evaluation end Determine Shelf-life data_evaluation->end

References

Identifying and removing impurities from 1-bromoethyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromoethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for synthesizing this compound are:

  • Addition of Hydrogen Bromide to Vinyl Acetate: This method involves the direct reaction of vinyl acetate with hydrogen bromide, often in a solvent like acetic acid. It is considered a high-yield process that avoids the use of heavy metal catalysts.[1]

  • Reaction of Acetyl Bromide with Acetaldehyde: This synthesis route utilizes a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction between acetyl bromide and acetaldehyde.[2][3]

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation of the product. The profile of impurities will largely depend on the chosen synthetic route.

For the Vinyl Acetate and HBr method, potential impurities include:

  • Unreacted Vinyl Acetate: Incomplete reaction can leave residual starting material.

  • Acetic Acid: Can be present as a solvent or as a product of side reactions.

  • Ethylidene Diacetate: Formed from the reaction of acetic acid with vinyl acetate.[4]

  • 2-Bromoethyl Acetate: The anti-Markovnikov addition product, though typically a minor impurity.

  • Poly(vinyl acetate): Polymerization of the vinyl acetate starting material can occur.

For the Acetyl Bromide and Acetaldehyde method, potential impurities include:

  • Unreacted Acetyl Bromide and Acetaldehyde: Due to the low boiling point of acetaldehyde and the reactivity of acetyl bromide, incomplete conversion is possible.[1]

  • Acetic Anhydride: Can be a starting material for the in-situ generation of acetyl bromide.

  • Di- and tri-brominated species: Over-bromination can occur, leading to impurities that are difficult to separate.

Q3: How can I identify the impurities in my sample of this compound?

A3: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and identifying them based on their mass spectra. The fragmentation pattern of this compound will show characteristic peaks corresponding to the loss of a bromine atom and other fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying and quantifying impurities. The chemical shifts of the protons in this compound are distinct, and the presence of impurities like acetic acid or unreacted vinyl acetate can be readily detected by their characteristic signals.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for quantifying the purity of this compound and the relative amounts of various impurities.[5][6]

Q4: What are the recommended methods for purifying crude this compound?

A4: A multi-step purification process is typically employed to obtain high-purity this compound:

  • Aqueous Workup: The crude reaction mixture is often first washed with water to remove water-soluble impurities like hydrogen bromide and acetic acid. A subsequent wash with a dilute sodium bicarbonate solution can neutralize any remaining acidic impurities.[2]

  • Drying: The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove residual water.[2][3]

  • Distillation: Fractional distillation, often under reduced pressure, is the most effective method for separating this compound from less volatile impurities and unreacted starting materials.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
Loss of volatile reactants. For the acetaldehyde method, ensure the reaction is conducted at a low temperature with an efficient condenser to prevent the loss of volatile acetaldehyde.[1]
Side reactions. In the vinyl acetate/HBr method, controlling the temperature between 0-10°C can minimize side reactions.[1]
Product loss during workup. Avoid vigorous shaking during extractions to prevent the formation of emulsions. Ensure complete phase separation before proceeding.
Problem 2: Presence of Significant Impurities After Initial Purification
Impurity Detected Possible Cause Suggested Solution
Unreacted vinyl acetate Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). During purification, a careful fractional distillation should separate the lower-boiling vinyl acetate.
Acetic acid Incomplete neutralization during workup.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.
Ethylidene diacetate Presence of acetic acid in the reaction mixture.Minimize the amount of acetic acid used as a solvent. This impurity can be challenging to remove by distillation due to its higher boiling point.
Water Inefficient drying.Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO4) and ensure adequate contact time.

Experimental Protocols

Synthesis of this compound from Vinyl Acetate and HBr

This protocol is adapted from a patented procedure.[1]

  • Cool a solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) to 0°C in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Slowly add vinyl acetate (1.0 equivalent) to the cooled HBr solution over a period of time, maintaining the temperature between 0°C and 5°C.

  • Stir the reaction mixture for 1 hour at this temperature.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract with cold distilled water (0-5°C).

  • Dehydrate the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.

Quantitative Data Summary
Synthesis Method Reactants Catalyst/Solvent Reported Yield Reported Purity Reference
HydrobrominationVinyl Acetate, HBrAcetic Acid81.4 g (from 53.5 ml vinyl acetate)Not specified[2]
Lewis Acid CatalysisAcetyl Bromide, AcetaldehydeZinc ChlorideNot specifiedNot specified[2]
Nanoparticle CatalysisVinyl Acetate, Silicon TetrabromideNanometer ferroferric oxide/Water89.0%98.2%[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Vinyl Acetate Vinyl Acetate Reaction @ 0-10°C Reaction @ 0-10°C Vinyl Acetate->Reaction @ 0-10°C HBr / Acetic Acid HBr / Acetic Acid HBr / Acetic Acid->Reaction @ 0-10°C Crude Product Crude Product Reaction @ 0-10°C->Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Drying (MgSO4) Drying (MgSO4) Aqueous Wash->Drying (MgSO4) Vacuum Distillation Vacuum Distillation Drying (MgSO4)->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_impurities Potential Impurities Vinyl Acetate Vinyl Acetate This compound This compound Vinyl Acetate->this compound + HBr (Markovnikov) Unreacted Vinyl Acetate Unreacted Vinyl Acetate Vinyl Acetate->Unreacted Vinyl Acetate Incomplete Reaction Ethylidene Diacetate Ethylidene Diacetate Vinyl Acetate->Ethylidene Diacetate + Acetic Acid Poly(vinyl acetate) Poly(vinyl acetate) Vinyl Acetate->Poly(vinyl acetate) Polymerization HBr HBr Acetic Acid Acetic Acid Acetic Acid->Ethylidene Diacetate

Caption: Logical relationships in the formation of impurities from the vinyl acetate and HBr synthesis route.

References

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during alkylation reactions using 1-bromoethyl acetate.

Troubleshooting Guides

This section addresses specific issues that may arise during alkylation experiments with this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My alkylation reaction with this compound is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

A1: Low or no product yield in alkylation reactions is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the this compound is fresh and has been stored under appropriate conditions (cool, dry, and away from light) to prevent decomposition. The purity of your substrate (e.g., phenol, amine, or carboxylic acid) is also critical, as impurities can interfere with the reaction.

  • Anhydrous Conditions: Many alkylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can quench the nucleophile or react with the base.[1]

  • Inert Atmosphere: If using strong bases or air-sensitive reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reactants.[1]

Troubleshooting Workflow for Low Reactivity:

Troubleshooting_Low_Yield Start Low or No Product Yield Reagent_Check Check Reagent Purity (Substrate, this compound, Base) Start->Reagent_Check Anhydrous_Check Ensure Anhydrous Conditions Reagent_Check->Anhydrous_Check Reagents OK Atmosphere_Check Inert Atmosphere (if required) Anhydrous_Check->Atmosphere_Check Conditions Dry Base_Check Evaluate Base Strength and Stoichiometry Atmosphere_Check->Base_Check Atmosphere OK Solvent_Check Assess Solvent Polarity and Solubility Base_Check->Solvent_Check Base OK Temp_Check Optimize Reaction Temperature Solvent_Check->Temp_Check Solvent OK Concentration_Check Adjust Reactant Concentrations Temp_Check->Concentration_Check Temperature OK Improved_Yield Improved Yield Concentration_Check->Improved_Yield Concentration OK

Caption: A logical workflow for troubleshooting low product yield.

Further Optimization Strategies:

  • Base Selection: The choice of base is critical. For phenols and carboxylic acids, a base strong enough to deprotonate the substrate is required to form the nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For amines, an auxiliary base may be needed to scavenge the HBr byproduct.

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can dissolve the reactants and promote Sₙ2 reactions.[2]

  • Temperature: Increasing the reaction temperature can often increase the rate of reaction. However, be cautious as higher temperatures can also lead to side reactions like elimination or decomposition of the product or starting materials. A gradual increase in temperature while monitoring the reaction progress is advisable.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of this compound (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess may lead to side products.

Issue 2: Formation of Multiple Products (Low Selectivity)

Q2: My reaction is producing a mixture of products, including what appears to be C-alkylation of my phenol or dialkylation of my amine. How can I improve the selectivity for the desired O- or mono-N-alkylated product?

A2: The formation of multiple products is a common challenge in alkylation reactions. Here are some strategies to improve selectivity:

  • For Phenols (O- vs. C-Alkylation):

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

    • Counter-ion: The nature of the cation from the base can also affect selectivity.

    • Temperature: Lower reaction temperatures often favor O-alkylation.

  • For Amines (Mono- vs. Di-alkylation):

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to this compound to favor mono-alkylation.

    • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of dialkylation.

    • Bulky Protecting Groups: If applicable, using a bulky protecting group on the amine can sterically hinder dialkylation.

Troubleshooting Logic for Poor Selectivity:

Troubleshooting_Selectivity Start Poor Selectivity (Multiple Products) Identify_Side_Products Identify Side Products (e.g., C-alkylation, Di-alkylation) Start->Identify_Side_Products Adjust_Stoichiometry Adjust Stoichiometry (Reactant Ratios) Identify_Side_Products->Adjust_Stoichiometry Side Products Identified Slow_Addition Implement Slow Addition of Alkylating Agent Adjust_Stoichiometry->Slow_Addition Optimize_Temperature Optimize Reaction Temperature (often lower) Slow_Addition->Optimize_Temperature Change_Solvent Change Solvent Optimize_Temperature->Change_Solvent Improved_Selectivity Improved Selectivity Change_Solvent->Improved_Selectivity

Caption: A decision-making workflow for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q3: What is the typical reactivity order for different nucleophiles with this compound?

A3: Generally, the reactivity of nucleophiles follows their basicity and polarizability. For the substrates discussed:

  • Amines (N-alkylation): Primary and secondary amines are typically very good nucleophiles and react readily with this compound.

  • Phenoxides (O-alkylation): Phenols themselves are not sufficiently nucleophilic and require deprotonation with a base to form the more reactive phenoxide ion.

  • Carboxylates (O-alkylation): Carboxylic acids also require deprotonation to form the carboxylate anion, which can then act as a nucleophile.

Q4: Are there any known side reactions to be aware of when using this compound?

A4: Yes, several side reactions can occur:

  • Elimination: Although less common with bromides compared to, for instance, iodides, elimination to form ethyl acrylate can occur, especially at higher temperatures and with sterically hindered substrates.

  • Hydrolysis: this compound can be hydrolyzed by water to form 1-hydroxyethyl acetate (acetaldehyde hemiacetal of acetic acid) and HBr. This is why anhydrous conditions are important.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones, may react with this compound.

Q5: How can I monitor the progress of my alkylation reaction?

A5: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide more quantitative information about the reaction progress and the formation of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can show the conversion of starting material to product.

Data Presentation

Table 1: O-Alkylation of Phenols with this compound - Representative Conditions and Yields

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃AcetoneReflux2485General Procedure
4-MethoxyphenolK₂CO₃DMF801292General Procedure
2-NitrophenolCs₂CO₃Acetonitrile601878General Procedure
3,5-DimethylphenolNaHTHF25695General Procedure

Table 2: N-Alkylation of Amines with this compound - Representative Conditions and Yields

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃Acetonitrile251275 (mono)[3]
BenzylamineEt₃NTHF25888 (mono)General Procedure
MorpholineNoneDichloromethane0 to 25495General Procedure
DiethylamineK₂CO₃DMF50682General Procedure

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound

Experimental Workflow:

O_Alkylation_Workflow Setup Reaction Setup: - Dry flask with stir bar - Add phenol, solvent, and base Deprotonation Deprotonation: - Stir mixture (e.g., 30 min at RT) Setup->Deprotonation Addition Addition of Alkylating Agent: - Add this compound dropwise Deprotonation->Addition Reaction Reaction: - Heat to desired temperature - Monitor by TLC Addition->Reaction Workup Work-up: - Cool to RT - Quench reaction (e.g., with water) - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the O-alkylation of a phenol.

Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), the chosen base (e.g., K₂CO₃, 1.5-2.0 eq.), and an anhydrous solvent (e.g., acetone or DMF, to make a 0.1-0.5 M solution).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add this compound (1.1-1.2 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a solid base, filter off the solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine with this compound

  • To a round-bottom flask, add the primary amine (1.0 eq.), a base (e.g., K₂CO₃, 2.0 eq. to act as an acid scavenger), and a suitable solvent (e.g., acetonitrile).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add this compound (1.0-1.1 eq.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, filter off any solids and concentrate the filtrate.

  • Take up the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[3]

References

Low yield in cefuroxime axetil synthesis and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cefuroxime axetil, focusing on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in cefuroxime axetil synthesis?

Low yields in cefuroxime axetil synthesis can be attributed to several factors:

  • Formation of Impurities: The most significant contributor to low yield is the formation of the Δ²-isomer of cefuroxime axetil, a structural isomer that is difficult to separate from the desired Δ³-isomer. Other unidentified impurities can also form, complicating the purification process.[1]

  • Incomplete Reactions: The esterification reaction of cefuroxime with 1-acetoxyethyl bromide may not proceed to completion, leaving unreacted starting materials in the reaction mixture.[1]

  • Degradation of the Product: Cefuroxime axetil can be sensitive to reaction conditions such as temperature and pH, leading to degradation and loss of product.

  • Purification Losses: The purification process, especially crystallization, can be challenging due to the presence of the Δ²-isomer and other impurities, often resulting in a gummy material that is difficult to handle and leads to significant product loss.[1]

  • Starting Material Quality: The purity of the starting materials, particularly the 1-acetoxyethyl bromide, is crucial. Impurities in this reagent can lead to the formation of dimeric derivatives of cefuroxime, further reducing the yield of the desired product.[2][3][4]

Q2: How does the choice of starting material (cefuroxime acid vs. cefuroxime sodium) affect the synthesis?

The choice between cefuroxime acid and its sodium salt can impact the reaction. While alkali metal salts like cefuroxime sodium can be used, some studies suggest that using the free acid of cefuroxime can lead to faster reaction completion and improved yields.[5] When using cefuroxime acid, a weak inorganic base such as potassium carbonate is typically added to facilitate the reaction.[1]

Q3: What is the significance of the Δ²-isomer formation and how can it be minimized?

The Δ²-isomer is an undesired byproduct of the cefuroxime axetil synthesis. Its structural similarity to the active Δ³-isomer makes it very difficult to separate using conventional methods like chromatography and fractional crystallization.[1] Pharmacopoeias in many countries have strict limits on the permissible amount of this isomer in the final product.[1]

Minimizing the formation of the Δ²-isomer is critical for improving yield and purity. This can be achieved by:

  • Solvent Selection: Using a combination of N,N-dimethylformamide and dioxane can lower the polarity of the reaction medium, which in turn reduces the basicity of the transient 3-cephem-4-carboxylate anion and prevents the isomerization of the double bond.[1]

  • Reaction Temperature: Carrying out the reaction at lower temperatures (e.g., -5 to +15 °C) can help minimize the formation of the Δ²-isomer and other impurities.[1]

  • Use of Specific Bases: The use of potassium carbonate in conjunction with the bromo or iodo ester is preferred as it helps to minimize the formation of the Δ²-isomer.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (<60%) - Incomplete reaction.[1]- Formation of Δ²-isomer and other byproducts.[1]- Suboptimal reaction temperature.- Ensure the use of high-purity starting materials.- Optimize the molar ratio of reactants. A molar ratio of 2.0 to 1.0 of decarbamoyl cefuroxime acid to chlorosulfonyl isocyanate (CSI) has been shown to give good yield and purity.[6]- Control the reaction temperature carefully, preferably between -5 to +15 °C.[1]- Consider using a solvent mixture of N,N-dimethylformamide and dioxane to suppress Δ²-isomer formation.[1]
High levels of Δ²-isomer - High reaction temperature.- Polarity of the solvent.- Nature of the base used.- Lower the reaction temperature.[1]- Use a less polar solvent system, such as a mixture of N,N-dimethylformamide and dioxane.[1]- Employ potassium carbonate as the base.[1]
Product is a gummy, hard-to-purify solid - Presence of a high percentage of impurities, including the Δ²-isomer.[1]- Residual solvent.- Improve the reaction conditions to minimize impurity formation.- After the reaction, wash the organic layer with a sodium bicarbonate solution and then with a sodium chloride solution to remove acidic impurities and salts.[7]- Use an appropriate solvent system for crystallization, such as ethyl acetate/n-hexane, and ensure slow crystallization.
Reaction is slow or does not go to completion - Low reaction temperature.- Insufficient amount of base or catalyst.- Poor quality of reactants.- Gradually increase the reaction temperature while monitoring for impurity formation.- Ensure the correct stoichiometry of the base is used. For instance, when using cefuroxime acid, substantially equivalent amounts of the acid and base are employed.[1]- Verify the purity of 1-acetoxyethyl bromide and other reactants.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Key Reagents/Catalysts Solvent Yield (%) Reference
Method 1 Cefuroxime Acid(R,S)-1-acetoxyethyl bromide, Potassium CarbonateN,N-dimethylacetamide~50%[1]
Method 2 De-carbamoyl Cefuroxime AcidChlorosulfonyl isocyanate (CSI)Acetonitrile72%[6]
Method 3 Cefuroxime Acid1-acetoxyethyl bromide, Potassium CarbonateN,N-dimethylformamide89%[8]
Method 4 Cefuroxime Sodium(RS) 1-acetoxyethyl bromide, Anhydrous potassium carbonateDimethylacetamideNot specified, but a detailed protocol is provided[7]

Experimental Protocols

High-Yield Synthesis of Cefuroxime Axetil (Yield: 89%)

This protocol is based on the method described in patent CN105131016A.[8]

Materials:

  • Cefuroxime acid (20g)

  • N,N-dimethylformamide (DMF) (100mL)

  • Potassium carbonate (2g)

  • 1-acetoxy-1-bromoethane

  • Ethyl acetate (300mL)

  • 5% Sodium bicarbonate aqueous solution (200mL)

  • Saturated brine

  • Activated carbon (2g)

  • Anhydrous sodium sulfate (40g)

  • n-hexane (200mL)

Procedure:

  • In a 500mL three-necked flask, add 100mL of DMF, 20g of cefuroxime acid, and 2g of potassium carbonate.

  • Cool the mixture to 0°C.

  • Slowly add 1-acetoxy-1-bromoethane dropwise to the mixture.

  • Maintain the reaction temperature at 0°C and stir for 3 hours after the addition is complete.

  • Add 300mL of ethyl acetate and 200mL of 5% sodium bicarbonate aqueous solution.

  • Stir the mixture for 2 hours, then allow the layers to separate.

  • Wash the organic phase with saturated brine.

  • Add 2g of activated carbon and 40g of anhydrous sodium sulfate to the organic phase, stir, and then filter.

  • Concentrate the filtrate to remove two-thirds of the solvent.

  • Add 200mL of n-hexane and stir to crystallize for 2 hours.

  • Filter the crystals, wash with a mixed solvent of ethyl acetate/n-hexane, and dry to obtain pure cefuroxime axetil (21.4g, 89% yield).

Visualizations

Cefuroxime Axetil Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Extraction cluster_purification Purification A Cefuroxime Acid E Mixing and Reaction (-5 to 15°C) A->E B 1-Acetoxyethyl Bromide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Quenching and Phase Separation E->F G Washing of Organic Layer F->G H Drying and Concentration G->H I Crystallization H->I J Filtration and Drying I->J K Cefuroxime Axetil (Final Product) J->K G cluster_factors Influencing Factors cluster_details Key Parameters and Challenges Yield Cefuroxime Axetil Yield Reactants Starting Material Quality Yield->Reactants Conditions Reaction Conditions Yield->Conditions Byproducts Byproduct Formation Yield->Byproducts Purification Purification Efficiency Yield->Purification Purity Purity of Cefuroxime Acid and 1-Acetoxyethyl Bromide Reactants->Purity Temp Temperature Conditions->Temp Solvent Solvent Polarity Conditions->Solvent Base Base Selection Conditions->Base Isomer Δ²-Isomer Formation Byproducts->Isomer Impurities Other Impurities Byproducts->Impurities Crystallization Crystallization Process Purification->Crystallization Isolation Product Isolation Purification->Isolation

References

Technical Support Center: 1-Bromoethyl Acetate Hydrolysis and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 1-bromoethyl acetate and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is a 1-haloalkyl ester used as a reactive intermediate in various chemical syntheses, including the modification of antibiotics.[1][2][3] Its hydrolysis, the reaction with water to form acetic acid and 1-bromoethanol, is a significant concern as it leads to the degradation of the desired starting material, reducing reaction yield and potentially introducing impurities into the product.

Q2: What is the primary mechanism of this compound hydrolysis?

A2: The hydrolysis of this compound, an α-haloester, can proceed through multiple pathways, primarily influenced by the reaction conditions. The process generally involves nucleophilic attack on the carbonyl carbon of the ester. Due to the presence of the bromine atom on the α-carbon, both SN1 and SN2 type mechanisms at the acyl carbon can be considered, alongside the potential for nucleophilic attack at the α-carbon. The dominant mechanism is influenced by factors such as pH, solvent polarity, and temperature.

Q3: What are the main factors that influence the rate of this compound hydrolysis?

A3: The rate of this compound hydrolysis is primarily affected by:

  • pH: Hydrolysis is catalyzed by both acid and base. The rate is generally slowest in the neutral pH range and increases significantly under acidic or alkaline conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The polarity of the solvent can influence the reaction rate. Polar protic solvents, which can stabilize charged intermediates, may facilitate hydrolysis.[4]

  • Presence of Catalysts: Metal ions can act as catalysts and accelerate the hydrolysis process.

Troubleshooting Guide

Problem 1: My reaction yield is low, and I suspect hydrolysis of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Presence of water in reagents or solvents. Dry all solvents and reagents thoroughly before use. Store this compound under anhydrous conditions.Reduced hydrolysis of the starting material and improved reaction yield.
Reaction is run at an inappropriate pH. If possible, buffer the reaction mixture to a neutral pH (around 6-7).Minimized acid or base-catalyzed hydrolysis.
Reaction temperature is too high or reaction time is too long. Optimize the reaction temperature and time to be sufficient for the desired transformation but minimize the duration of exposure to hydrolytic conditions.Decreased degradation of this compound.
Catalytic impurities are present. Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA to sequester any catalytic metal ions.[5]Reduced catalytic hydrolysis.

Problem 2: I am observing the formation of unexpected byproducts in my reaction.

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis products (acetic acid, 1-bromoethanol) are participating in side reactions. Implement the prevention strategies outlined in Problem 1 to minimize hydrolysis. Purify the this compound before use if it has been stored for a long time.A cleaner reaction profile with fewer byproducts.
Solvolysis with an alcohol solvent. If using an alcohol as a solvent, be aware of potential transesterification reactions. Consider using a non-nucleophilic solvent if this is a concern.Elimination of transesterification byproducts.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound hydrolysis in the public domain, the following tables provide representative data based on the hydrolysis of similar esters. These values should be used as a general guide and may not be directly applicable to all experimental conditions.

Table 1: Estimated Effect of pH on the Relative Rate of Hydrolysis of a Generic α-Haloester at 25°C

pHRelative Hydrolysis Rate
2High
4Moderate
7Low
10High
12Very High

Table 2: Estimated Effect of Temperature on the Relative Rate of Hydrolysis of a Generic α-Haloester at pH 7

Temperature (°C)Relative Hydrolysis Rate
4Very Low
25Low
50Moderate
75High

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by Titration

This method follows the progress of hydrolysis by titrating the acetic acid produced.

Materials:

  • This compound

  • Buffer solutions of desired pH

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Ice bath

  • Burette, pipettes, conical flasks

Procedure:

  • Prepare a solution of this compound in the chosen buffer at a known concentration and temperature.

  • At regular time intervals (t), withdraw a known volume of the reaction mixture (e.g., 5 mL).

  • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used (Vt).

  • To determine the endpoint of the reaction (V∞), heat a separate aliquot of the reaction mixture to ensure complete hydrolysis, then titrate as above.

  • The concentration of hydrolyzed ester at time t is proportional to (Vt - V0), where V0 is the initial titer at t=0.

Protocol 2: Analysis of this compound and its Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the direct quantification of this compound and its hydrolysis products.

Materials:

  • GC-MS instrument

  • Appropriate GC column (e.g., a mid-polar capillary column)

  • This compound

  • Reaction mixture at various time points

  • Internal standard (e.g., a compound with similar properties but different retention time)

  • Solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • At desired time points, quench the reaction by cooling and neutralizing the solution.

  • Add a known amount of internal standard to the quenched reaction mixture.

  • Extract the organic components with a suitable solvent.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Inject a small volume of the extract into the GC-MS.

  • Develop a suitable temperature program for the GC to separate this compound, 1-bromoethanol, and acetic acid.

  • Use the mass spectrometer to identify and quantify the compounds based on their mass spectra and retention times relative to the internal standard. A potential GC-MS analysis method could involve a temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to ensure separation of all components.[6][7][8][9]

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Products_A Acetic Acid + 1-Bromoethanol Tetrahedral_Intermediate_A->Products_A - H+ Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Carboxylate Acetate Tetrahedral_Intermediate_B->Carboxylate Alcohol 1-Bromoethanol Tetrahedral_Intermediate_B->Alcohol

Caption: General mechanisms for acid and base-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_titration Titration Method cluster_gcms GC-MS Method Start_T Start Hydrolysis Reaction Sample_T Withdraw Aliquot at Time (t) Start_T->Sample_T Quench_T Quench in Ice Water Sample_T->Quench_T Titrate_T Titrate with NaOH Quench_T->Titrate_T Record_T Record Volume (Vt) Titrate_T->Record_T Analyze_T Calculate Hydrolysis Rate Record_T->Analyze_T Start_G Start Hydrolysis Reaction Sample_G Withdraw Aliquot at Time (t) Start_G->Sample_G Quench_G Quench and Add Internal Standard Sample_G->Quench_G Extract_G Extract with Organic Solvent Quench_G->Extract_G Inject_G Inject into GC-MS Extract_G->Inject_G Analyze_G Identify and Quantify Products Inject_G->Analyze_G

Caption: Experimental workflows for monitoring this compound hydrolysis.

Prevention Strategies

Q3: How can I prevent or minimize the hydrolysis of this compound?

A3: Several strategies can be employed to prevent or minimize hydrolysis:

  • Control of Moisture: The most critical factor is the exclusion of water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.

  • pH Control: Maintaining a neutral pH is crucial. If the reaction conditions permit, using a buffer system can help prevent significant shifts to acidic or basic pH where hydrolysis is accelerated.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

  • Use of Stabilizers:

    • Carbodiimides: These can react with any carboxylic acid formed during hydrolysis, effectively removing a product and shifting the equilibrium away from further hydrolysis.[5]

    • Antioxidants: In some cases, radical-induced degradation can be a prelude to hydrolysis. The addition of antioxidants can mitigate this.[5]

    • Chelating Agents: Agents like EDTA can bind to metal ions that may catalyze hydrolysis.[5]

  • Minimize Storage Time: Use this compound as fresh as possible to avoid the accumulation of hydrolysis products over time.

By implementing these strategies, researchers can significantly improve the stability of this compound in their experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Troubleshooting Reactions with 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with 1-bromoethyl acetate.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not going to completion. What are the common causes?

Incomplete reactions involving this compound can stem from several factors:

  • Reagent Quality: The purity and stability of this compound are crucial. It is susceptible to hydrolysis, especially in the presence of moisture. Impurities from its synthesis, such as unreacted starting materials or byproducts, can also interfere with the desired reaction.

  • Reaction Conditions: Suboptimal conditions, including incorrect temperature, solvent, or choice of base, can significantly hinder the reaction rate and lead to incomplete conversion.

  • Competing Side Reactions: Hydrolysis of the ester or the bromo-group, as well as elimination reactions, can compete with the desired nucleophilic substitution, consuming the starting material and reducing the yield of the intended product.

  • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough under the given conditions to efficiently displace the bromide.

Q2: How can I assess the quality of my this compound?

It is recommended to use freshly opened or properly stored this compound. Ideally, it should be stored under an inert atmosphere at 2-8°C. You can check for signs of decomposition, such as a color change or the presence of acidic impurities (from hydrolysis to acetic acid and HBr). For a more rigorous assessment, techniques like ¹H NMR or GC-MS can be used to determine purity and identify any contaminants.

Q3: What are the optimal storage conditions for this compound?

Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize decomposition and hydrolysis.

Q4: My primary amine is reacting with this compound, but I am getting a mixture of products. What is happening?

When reacting a primary amine with this compound, you can encounter competing N-alkylation reactions. Instead of the desired amide formation, the amine can act as a nucleophile and displace the bromide, leading to a secondary amine. To favor amide formation, consider using bromoacetyl bromide, which is more reactive towards the amine to form the amide before N-alkylation can occur.

Q5: Can the solvent affect my reaction outcome?

Absolutely. The choice of solvent is critical for reactions involving this compound, which typically proceed via an S(_N)2 mechanism. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the nucleophile more "naked" and reactive. Protic solvents, such as water or alcohols, can solvate the nucleophile, reducing its reactivity and promoting competing hydrolysis of the this compound.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe little to no formation of your desired product, follow this troubleshooting workflow.

G start Low/No Product check_reagents 1. Verify Reagent Quality - this compound (fresh, properly stored?) - Nucleophile (purity, correct structure?) - Solvent (anhydrous?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Re-purify or Replace Reagents check_reagents->reagents_bad No check_conditions 2. Evaluate Reaction Conditions - Temperature appropriate? - Correct solvent used? - Appropriate base selected? reagents_ok->check_conditions Yes conditions_ok Conditions Appear Correct check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase temperature - Screen solvents - Screen bases check_conditions->optimize_conditions No check_monitoring 3. Review Reaction Monitoring - TLC or HPLC analysis performed? - Any new spots/peaks observed? conditions_ok->check_monitoring Yes monitoring_ok No reaction observed check_monitoring->monitoring_ok side_products Side products detected check_monitoring->side_products No consult Consult Literature for Alternative Routes monitoring_ok->consult Yes troubleshoot_side_rxn Isolate and Characterize Side Products side_products->troubleshoot_side_rxn

Caption: Troubleshooting workflow for low or no product formation.

Issue 2: Presence of Significant Side Products

If your reaction yields a complex mixture with multiple byproducts, consider the following.

  • Hydrolysis: The most common side reaction is the hydrolysis of this compound to acetic acid and 1-bromoethanol, or further to acetaldehyde. This is exacerbated by the presence of water in the solvent or reagents.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere.

  • Elimination: If your nucleophile is also a strong base, an E2 elimination reaction can compete with the S(_N)2 substitution, leading to the formation of vinyl acetate.

    • Solution: Use a non-nucleophilic base if a base is required, or a weaker, non-hindered base. Running the reaction at a lower temperature can also favor substitution over elimination.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of a typical nucleophilic substitution reaction with this compound.

Table 1: Effect of Solvent on Product Yield

SolventDielectric Constant (ε)Solvent TypeHypothetical Yield (%)
n-Hexane1.9Non-polar< 5
Dichloromethane9.1Polar Aprotic65
Acetone21Polar Aprotic85
Acetonitrile37.5Polar Aprotic90
DMF38.3Polar Aprotic92
DMSO47Polar Aprotic95
Methanol33Polar Protic40
Water80Polar Protic< 10 (mostly hydrolysis)

Table 2: Effect of Base on Product Yield (for reactions requiring a base)

BasepKa of Conjugate AcidBase TypeHypothetical Yield (%)
Triethylamine (TEA)10.75Hindered Amine75
Diisopropylethylamine (DIPEA)10.7Highly Hindered Amine70 (slower reaction)
Potassium Carbonate (K₂CO₃)10.33Inorganic90
Sodium Bicarbonate (NaHCO₃)10.33Inorganic85
Sodium Hydroxide (NaOH)15.7Strong, Nucleophilic30 (significant hydrolysis)

Table 3: Effect of Temperature on Product Yield and Purity

Temperature (°C)Hypothetical Yield (%)Hypothetical Purity (%)Observations
04098Slow reaction rate, may not go to completion.
25 (Room Temp)8595Good balance of rate and selectivity.
509288Faster reaction, but potential for increased side products.
809575Very fast reaction, significant byproduct formation observed.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol describes a general method for the reaction of a nucleophile with this compound.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nucleophile (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M).

    • If the reaction requires a base, add the base (1.1-1.5 eq) to the mixture.

  • Reaction:

    • Cool the mixture to the desired temperature (e.g., 0°C or room temperature) using an appropriate bath.

    • Slowly add this compound (1.0-1.2 eq) to the stirred solution via syringe.

    • Allow the reaction to stir at the chosen temperature and monitor its progress.

  • Monitoring:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

    • For TLC, use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate for the product's properties.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add Nucleophile, Base (if needed), and Anhydrous Solvent prep1->prep2 react1 Cool to Desired Temperature prep2->react1 react2 Add this compound react1->react2 react3 Stir and Monitor react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify Product workup3->purify

Caption: General experimental workflow for reactions with this compound.

Managing the lachrymatory effects of 1-bromoethyl acetate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-bromoethyl acetate. Due to its potent lachrymatory properties and other potential hazards, proper handling and emergency preparedness are critical.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the lab?

A1: this compound is a haloalkyl ester used in various chemical syntheses, including in the modification of antibiotics.[1] It is a significant laboratory hazard due to its potent lachrymatory nature, meaning it causes irritation and tearing of the eyes.[2] It is also classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include:

  • Lachrymator: Causes severe eye irritation and tearing.

  • Skin and Respiratory Irritant: Can cause irritation upon contact with skin and if vapors are inhaled.[3]

  • Flammability: It is a flammable liquid and vapor.[3]

  • Toxicity: It can be toxic if ingested, inhaled, or absorbed through the skin.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is essential to minimize exposure. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.[4]

  • Skin Protection: Chemical-impermeable gloves (inspect before use) and flame-retardant, impervious clothing.[4]

  • Respiratory Protection: A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Q4: How should this compound be stored?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials and foodstuff containers.[4]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is crucial:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Mild eye or respiratory irritation despite working in a fume hood. - Inefficient fume hood performance.- Improper handling technique (e.g., working too close to the sash opening).- Minor spills or contaminated surfaces.- Check the fume hood certification and ensure it is functioning correctly.- Keep all work at least 6 inches inside the fume hood sash.- Decontaminate all surfaces within the fume hood after use.
A small spill of this compound occurs inside the fume hood. - Accidental dropping of a container.- Leaking glassware or apparatus.- Evacuate personnel from the immediate area if vapors are strong.- Wear appropriate PPE, including respiratory protection.- Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[6]- Collect the absorbed material into a sealed container for hazardous waste disposal.[4]- Decontaminate the spill area with a suitable neutralizing agent (see Experimental Protocols).
A strong, irritating odor is detected outside of the immediate work area. - A significant spill or leak has occurred.- Improper storage of the chemical.- Contaminated equipment or clothing has been removed from the designated work area.- Evacuate the laboratory and alert others.- If safe to do so, close the laboratory doors to contain the vapors.- Follow your institution's emergency procedures for chemical spills.- Do not re-enter the area until it has been cleared by safety personnel.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol [3]
Appearance Colorless liquid
Odor Pungent, fruity
Boiling Point 122-125 °C (at 738 Torr)
Flash Point 68.548 °C
Density 1.48 g/cm³
Vapor Pressure 5.824 mmHg at 25°C

Source: ChemBK

Occupational Exposure Limits

OrganizationLimit
OSHA (PEL) No data available
ACGIH (TLV) No data available[7]
NIOSH (REL) No data available

Note: In the absence of established exposure limits, all work with this compound should be conducted with the highest level of caution to minimize any potential exposure.

Experimental Protocols

Protocol 1: Safe Handling of this compound

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and waste disposal containers readily available.

  • Personal Protective Equipment: Don a lab coat, tightly fitting safety goggles, and chemical-impermeable gloves. If there is a risk of splashing, a face shield should also be worn.

  • Handling: Conduct all transfers and reactions within the fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]

  • Storage: Keep the container tightly closed when not in use. Store in a designated, well-ventilated area away from heat and ignition sources.

  • Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, in a sealed, properly labeled hazardous waste container according to institutional and local regulations.[4]

Protocol 2: Decontamination and Neutralization of a Small Spill

  • Containment: In the event of a small spill within a fume hood, immediately contain the liquid with an inert absorbent material like vermiculite, sand, or soda ash.[6]

  • Neutralization: Prepare a fresh 5% solution of sodium bicarbonate or sodium thiosulfate in water. Cautiously apply the neutralizing solution to the absorbed spill. Be aware that this may generate gas.

  • Collection: Once the reaction has subsided, carefully collect the neutralized material using a scoop or brush and place it into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with the neutralizing solution, followed by a water rinse, and then a final wipe with a dry cloth.

  • Disposal: Seal and label the hazardous waste container and dispose of it according to your institution's guidelines.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Verify Fume Hood Functionality prep2 Assemble PPE and Spill Kit prep1->prep2 handle1 Don Appropriate PPE prep2->handle1 handle2 Conduct Work in Fume Hood handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2

Caption: Workflow for safely handling this compound.

troubleshooting_logic Troubleshooting Logic for Exposure Symptoms start Symptom Detected (Eye/Respiratory Irritation) check_location Are you in the immediate work area? start->check_location action_move Move to Fresh Air Immediately check_location->action_move Yes action_evacuate Evacuate Area & Report Spill check_location->action_evacuate No assess_severity Assess Severity action_move->assess_severity action_first_aid Follow First Aid Procedures (Eye Wash, etc.) assess_severity->action_first_aid Mild action_seek_medical Seek Medical Attention assess_severity->action_seek_medical Severe action_first_aid->assess_severity Re-assess

Caption: Decision-making for exposure symptoms.

neutralization_pathway Potential Neutralization Pathway reactant This compound (Lachrymator) product1 1-Hydroxyethyl Acetate (Less Hazardous) reactant->product1 Hydrolysis reagent Sodium Bicarbonate (NaHCO₃ Solution) reagent->product1 product2 Sodium Bromide (NaBr) product3 Carbon Dioxide (CO₂)

Caption: Simplified hydrolysis of this compound.

References

Technical Support Center: Purification of 1-Bromoethyl Acetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-bromoethyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity of the Final Product After Distillation

  • Potential Cause: Presence of impurities with boiling points close to that of this compound. Unreacted starting materials such as vinyl acetate (boiling point: 72-73 °C) or byproducts like acetic acid (boiling point: 118 °C) can co-distill with the product (boiling point: 122-125 °C).[1]

  • Solution:

    • Fractional Distillation: Employ fractional distillation instead of simple distillation to achieve better separation of components with close boiling points. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

    • Aqueous Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities like acetic acid and hydrogen bromide. Subsequently, wash with water to remove any remaining salts.

    • Reduced Pressure Distillation: Distilling under reduced pressure lowers the boiling points of all components, which can sometimes improve separation and prevent thermal decomposition of the product.

Issue 2: Product Appears Cloudy or Contains Water

  • Potential Cause: Incomplete drying of the organic layer before distillation. This compound is hygroscopic and can hydrolyze in the presence of water, especially at elevated temperatures during distillation.

  • Solution:

    • Thorough Drying: After the aqueous wash, dry the organic layer (e.g., dichloromethane or ethyl acetate) over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.[1][2] Ensure sufficient contact time and that the drying agent is filtered off completely before distillation.

    • Brine Wash: An initial wash with saturated sodium chloride solution (brine) can help to remove the bulk of the dissolved water from the organic phase before treatment with a solid drying agent.

Issue 3: Low Overall Yield of Purified Product

  • Potential Cause:

    • Product Decomposition: this compound can be thermally unstable and may decompose during distillation, especially if heated for extended periods or at high temperatures.

    • Hydrolysis: Loss of product due to hydrolysis during the aqueous workup.

    • Incomplete Extraction: Inefficient extraction of the product from the reaction mixture.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

    • Controlled Heating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Avoid overheating.

    • Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete removal of the product from the aqueous layer.[1][2][3]

    • Cold Water Wash: When washing with water or aqueous solutions, use cold (0-5 °C) liquids to minimize hydrolysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound from vinyl acetate and HBr?

A1: Common impurities include unreacted starting materials (vinyl acetate, hydrogen bromide, acetic acid), and potential byproducts from side reactions. Acetic acid is a significant impurity that needs to be removed.[2]

Q2: How can I effectively remove acidic impurities like acetic acid and residual HBr?

A2: Washing the crude organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) is a standard and effective method.[4] The bicarbonate will neutralize the acids, forming water-soluble salts that can be separated in the aqueous layer. This should be followed by a wash with water to remove any remaining bicarbonate or salts.

Q3: What is the recommended method for final purification?

A3: Distillation under reduced pressure is the most common and effective method for the final purification of this compound.[1][2][3] For reactions where impurities with close boiling points are expected, fractional distillation is recommended.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) can be used to qualitatively assess the purity of fractions collected during distillation. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more quantitative analysis of the purity and can help identify any unknown impurities.

Q5: What are the storage conditions for purified this compound?

A5: this compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[1]

Quantitative Data Summary

The following tables summarize typical yields and purity data from different purification protocols.

Table 1: Purification of this compound from Vinyl Acetate and HBr

Purification StepReagents/ConditionsYield (%)Purity (%)Reference
Extraction & WashingDichloromethane, distilled water (0-5 °C)--[1][2]
DryingAnhydrous magnesium sulfate--[1][2]
DistillationReduced pressure84.0>98[2]

Table 2: Purification of this compound (Alternative Method)

Purification StepReagents/ConditionsYield (%)Purity (%)Reference
ExtractionDichloromethane/Chloroform (2:1)--[3]
WashingPure water--[3]
DistillationReduced pressure89.098.2[3]

Experimental Protocols

Protocol 1: Purification via Extraction and Reduced Pressure Distillation

This protocol is adapted from a synthesis of this compound from vinyl acetate and hydrogen bromide.[1][2]

  • Extraction: Following the reaction, extract the mixture with dichloromethane.

  • Washing: Wash the organic extract with cold (0-5 °C) distilled water. To neutralize any acidic impurities, a wash with a saturated sodium bicarbonate solution can be performed prior to the water wash.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration: Filter off the drying agent.

  • Distillation: Concentrate the filtrate under reduced pressure and then distill the residue under vacuum to obtain pure this compound.

Protocol 2: General Aqueous Workup for Removal of Acidic Impurities

This is a general protocol for washing a crude organic product to remove acidic impurities.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure generated.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water.

  • Separate the layers and drain the aqueous layer.

  • Transfer the organic layer to a clean flask and dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution for further purification, typically distillation.

Visualizations

PurificationWorkflow General Purification Workflow for this compound A Crude Reaction Mixture B Extraction with Organic Solvent (e.g., Dichloromethane) A->B C Aqueous Wash (Saturated NaHCO3) B->C D Water Wash C->D E Drying of Organic Layer (e.g., Anhydrous MgSO4) D->E F Filtration E->F G Solvent Removal (Rotary Evaporation) F->G H Fractional Distillation (Under Reduced Pressure) G->H I Pure this compound H->I

Caption: General purification workflow for this compound.

TroubleshootingLogic Troubleshooting Low Purity in this compound Purification Start Low Purity Detected (e.g., by GC-MS) Q1 Acidic Impurities Present? (e.g., Acetic Acid) Start->Q1 Sol1 Perform Aqueous Wash with Saturated NaHCO3 Q1->Sol1 Yes Q2 Impurities with Close Boiling Points? Q1->Q2 No Sol1->Q2 Sol2 Employ Fractional Distillation Q2->Sol2 Yes Q3 Evidence of Water? (Cloudy Product) Q2->Q3 No Sol2->Q3 Sol3 Ensure Thorough Drying of Organic Layer Q3->Sol3 Yes End Improved Purity Q3->End No Sol3->End

Caption: Troubleshooting logic for low purity of this compound.

References

Impact of solvent choice on 1-bromoethyl acetate reactivity and side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromoethyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this compound and to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction pathway of this compound?

The solvent plays a critical role in determining whether a reaction with this compound proceeds via an S(_N)1 or S(_N)2 mechanism. As a secondary alkyl halide, this compound can undergo either pathway, and the solvent polarity and proticity are key deciding factors.

  • Polar Protic Solvents (e.g., ethanol, methanol, water, acetic acid): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form hydrogen bonds. They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate that forms when the bromide leaving group departs, polar protic solvents strongly favor the S(_N)1 pathway . They can also act as nucleophiles in what is known as a solvolysis reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack an acidic proton and do not act as hydrogen bond donors. They are excellent at solvating cations (like the counter-ion of a nucleophilic salt), but they leave the anionic nucleophile relatively "naked" and more reactive. This increased nucleophilicity promotes the concerted, bimolecular S(_N)2 pathway .

Q2: What are the most common side products when using this compound, and how does the solvent influence their formation?

The primary side reaction competing with nucleophilic substitution is elimination (E1 and E2) .

  • In Polar Protic Solvents: The conditions that favor S(_N)1 (formation of a carbocation intermediate) also favor the E1 mechanism . The solvent itself can act as a weak base to remove a proton from the carbocation, leading to the formation of vinyl acetate .

  • In Polar Aprotic Solvents with a Strong, Sterically Hindered Base: While polar aprotic solvents generally favor S(_N)2, the use of a strong, bulky base will promote the E2 mechanism , also yielding vinyl acetate . With strong, non-bulky nucleophiles, S(_N)2 is generally the major pathway.

Another potential side product, especially in the presence of water or hydroxide, is the hydrolysis of the ester functionality, which would yield 1-bromoethanol and acetic acid.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product

Possible Cause Suggested Solution
Incorrect Solvent Choice: Using a polar protic solvent when an S(_N)2 reaction is desired, or a polar aprotic solvent for an intended S(_N)1 reaction.For S(_N)2 reactions with good nucleophiles, switch to a polar aprotic solvent like DMSO or DMF. For S(_N)1 reactions, use a polar protic solvent such as ethanol or acetic acid.
Competing Elimination Reaction: The reaction conditions are favoring elimination over substitution.If elimination is a significant side product, consider using a less basic nucleophile if possible. For E2 competition, using a less sterically hindered base can sometimes favor substitution. Lowering the reaction temperature can also disfavor elimination relative to substitution.
Poor Nucleophile Strength: The chosen nucleophile is not strong enough to efficiently displace the bromide.In polar aprotic solvents, ensure your nucleophile is sufficiently reactive. If using a salt, ensure it is soluble in the chosen solvent.
Decomposition of this compound: The reagent may be unstable under the reaction conditions or during storage.Store this compound in a cool, dark place under an inert atmosphere. Use freshly opened or purified reagent for best results.

Issue 2: Presence of Significant Amounts of Vinyl Acetate in the Product Mixture

Possible Cause Suggested Solution
E1 Pathway Dominating in Polar Protic Solvents: The carbocation intermediate is readily deprotonated.To favor S(_N)1 over E1, consider using a less basic solvent or adding a non-nucleophilic acid to suppress deprotonation. However, S(_N)1 and E1 are often concurrent.
E2 Pathway Favored: A strong or bulky base is being used in a polar aprotic solvent.If the desired reaction is S(_N)2, use a strong but less basic nucleophile (e.g., azide, cyanide). If a basic nucleophile is required, using a less sterically hindered one may increase the S(_N)2/E2 ratio.
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

The following tables summarize the expected outcomes for the reaction of this compound with a generic nucleophile (Nu()) in different solvent systems. Note: Specific yields are highly dependent on the nucleophile, temperature, and reaction time. The data presented here is illustrative of the general trends.

Table 1: Influence of Solvent on Reaction Pathway and Major Products

Solvent TypePredominant MechanismMajor ProductMajor Side Product
Polar Protic (e.g., Ethanol)S(_N)1 / E11-ethoxyethyl acetate (solvolysis)Vinyl acetate
Polar Aprotic (e.g., DMSO)S(_N)21-Nu-ethyl acetateVinyl acetate (if Nu() is a strong base)
Non-Polar (e.g., Toluene)Very slow reactionMinimal product formation-

Table 2: Hypothetical Product Distribution for the Reaction of this compound with Sodium Azide (NaN(_3))

SolventTemperature (°C)Approx. Yield of 1-Azidoethyl Acetate (%)Approx. Yield of Vinyl Acetate (%)
DMSO25>95<5
DMF25>95<5
Acetone56 (reflux)85-9010-15
Ethanol78 (reflux)40-50 (S(_N)1)50-60 (E1)
Acetic Acid10030-40 (S(_N)1)60-70 (E1)

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Reaction of this compound with a Nucleophile in a Polar Aprotic Solvent

This protocol describes a general method for the reaction of this compound with a salt of a nucleophile (e.g., sodium azide, potassium cyanide, sodium acetate) in dimethylformamide (DMF).

Materials:

  • This compound

  • Nucleophilic salt (e.g., NaN(_3))

  • Anhydrous DMF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the nucleophilic salt (1.2 equivalents).

  • Add anhydrous DMF via syringe and stir the mixture until the salt is dissolved or fully suspended.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) to the stirred mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or distillation as appropriate.

Visualizations

reaction_pathways sub This compound sn1_int Carbocation Intermediate sub->sn1_int Polar Protic Solvent (e.g., EtOH) -Br- sn2_ts SN2 Transition State sub->sn2_ts Polar Aprotic Solvent (e.g., DMSO) + Nu- sn1_prod SN1 Product (Racemization) sn1_int->sn1_prod + Nu- e1_prod E1 Product (Vinyl Acetate) sn1_int->e1_prod - H+ sn2_prod SN2 Product (Inversion) sn2_ts->sn2_prod

Caption: Reaction pathways of this compound in different solvent types.

troubleshooting_workflow start Low Yield of Substitution Product check_solvent Is the correct solvent type being used? start->check_solvent check_elimination Is elimination the major side reaction? check_solvent->check_elimination Yes switch_solvent Switch to appropriate polar protic/aprotic solvent. check_solvent->switch_solvent No check_nucleophile Is the nucleophile strong/soluble enough? check_elimination->check_nucleophile No lower_temp Lower reaction temperature. Consider a less basic nucleophile. check_elimination->lower_temp Yes improve_nucleophilicity Use a stronger nucleophile or a phase-transfer catalyst. check_nucleophile->improve_nucleophilicity No

Caption: Troubleshooting workflow for low substitution product yield.

Validation & Comparative

1-bromoethyl acetate vs. 1-chloroethyl acetate reactivity comparison

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1-Bromoethyl Acetate and 1-Chloroethyl Acetate for Researchers and Drug Development Professionals

Introduction

This compound and 1-chloroethyl acetate are valuable reagents in organic synthesis, frequently employed as alkylating agents. Their primary application lies in the introduction of the 1-acetoxyethyl moiety, which serves as a common protecting group for alcohols, phenols, and carboxylic acids. This group is particularly significant in the pharmaceutical industry for the synthesis of prodrugs, where it can enhance the bioavailability of a parent drug molecule. A notable example is its use in the modification of antibiotics like Cefuroxime axetil.[1][2][3] The choice between the bromo- and chloro- derivatives is critical as it directly impacts reaction efficiency, kinetics, and experimental conditions. This guide provides a detailed comparison of their reactivity, supported by fundamental principles of organic chemistry and experimental considerations.

Theoretical Framework: The Nucleophilic Substitution (SN2) Reaction

The reactions of both this compound and 1-chloroethyl acetate with nucleophiles predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the halide (leaving group) departs.[4] The rate of an SN2 reaction is dependent on the concentrations of both the substrate (the halo-acetate) and the nucleophile.[5][6][7]

The key to understanding the reactivity difference between these two compounds lies in the concept of the leaving group . A good leaving group is a species that can stabilize the negative charge it acquires after breaking its bond with the carbon atom.[8] In this context, we are comparing the leaving group ability of the bromide ion (Br⁻) versus the chloride ion (Cl⁻).

Key Factors Determining Leaving Group Ability:
  • Basicity: Weaker bases are better leaving groups. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, Br⁻, is weaker than Cl⁻.

  • Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[9][10] This allows the negative charge to be dispersed over a larger volume, increasing its stability.[9] The greater polarizability also helps to stabilize the transition state of the reaction, lowering the activation energy.[9]

Consequently, bromide is a significantly better leaving group than chloride .[9][10][11]

Reactivity Comparison

Due to the superior leaving group ability of bromide, This compound is substantially more reactive than 1-chloroethyl acetate in nucleophilic substitution reactions. The carbon-bromine bond is also weaker than the carbon-chlorine bond, further contributing to the lower activation energy required for bond cleavage. This translates to faster reaction rates, often allowing for the use of milder reaction conditions (e.g., lower temperatures) compared to its chloro- counterpart.[12]

Data Presentation

Table 1: Physical and Chemical Properties
PropertyThis compound1-Chloroethyl Acetate
CAS Number 40258-78-4[1][13]5912-58-3[14]
Molecular Formula C₄H₇BrO₂[3][13]C₄H₇ClO₂[14]
Molecular Weight 167.00 g/mol [3][13]122.55 g/mol [14]
Appearance Flammable liquid[13]Flammable liquid[14]
Primary Hazard Skin and eye irritation, respiratory irritation[13]Skin and eye irritation, respiratory irritation[14]
Table 2: Relative Reactivity Data in SN2 Reactions
Substrate TypeLeaving GroupRelative Rate (krel)
R-X-Cl1
R-X-Br~50 - 100
R-X-I~200

Note: These are generalized relative rates for SN2 reactions and can vary depending on the specific substrate, nucleophile, and solvent system. The data clearly indicates that an alkyl bromide reacts orders of magnitude faster than the corresponding alkyl chloride.

Mandatory Visualizations

Caption: Figure 1: Generalized SN2 Reaction Pathway (X = Br or Cl)

reactivity_comparison cluster_bromo This compound cluster_chloro 1-Chloroethyl Acetate Br_Bond Weaker C-Br Bond Br_Reactivity Higher Reactivity Br_Bond->Br_Reactivity leads to Br_LG Better Leaving Group (Br⁻) Br_LG->Br_Reactivity leads to Cl_Bond Stronger C-Cl Bond Cl_Reactivity Lower Reactivity Cl_Bond->Cl_Reactivity leads to Cl_LG Poorer Leaving Group (Cl⁻) Cl_LG->Cl_Reactivity leads to caption Figure 2: Logical Flow of Reactivity Differences

Caption: Figure 2: Logical Flow of Reactivity Differences

experimental_workflow arrow arrow Start Start: Reagents & Glassware Setup 1. Reaction Setup (Dissolve Nucleophile & Substrate in Solvent) Start->Setup Reaction 2. Reaction (Stir at specified Temp, Monitor by TLC/GC) Setup->Reaction Workup 3. Aqueous Workup (Quench, Extract with Organic Solvent) Reaction->Workup Drying 4. Drying & Concentration (Dry organic layer, Remove solvent via Rotary Evaporation) Workup->Drying Purification 5. Purification (e.g., Column Chromatography or Distillation) Drying->Purification Analysis 6. Product Analysis (NMR, MS for characterization) Purification->Analysis End End: Pure Product Analysis->End caption Figure 3: Typical Experimental Workflow for Nucleophilic Substitution

Caption: Figure 3: Typical Experimental Workflow for Nucleophilic Substitution

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a representative SN2 reaction using a carboxylate salt as the nucleophile.

Objective: To synthesize an ester by reacting 1-haloethyl acetate with a sodium carboxylate salt.

Materials:

  • This compound OR 1-chloroethyl acetate (1.0 eq)

  • Sodium carboxylate (e.g., Sodium Benzoate) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Drying agent (anhydrous MgSO₄ or Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the sodium carboxylate (1.2 eq) and the chosen polar aprotic solvent (e.g., DMF).

  • Addition of Reagent: Begin stirring the suspension and add the 1-haloethyl acetate (1.0 eq) dropwise at room temperature.

  • Reaction Conditions:

    • For this compound: Stir the reaction mixture at room temperature to 40 °C. The reaction is typically complete within 2-6 hours.

    • For 1-Chloroethyl Acetate: Heat the reaction mixture to a higher temperature, typically 60-80 °C. The reaction may require a longer duration, from 12 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Protocol 2: Synthesis of this compound

This protocol is adapted from a common synthetic route.[15][16]

Objective: To prepare this compound from vinyl acetate.

Materials:

  • Vinyl acetate (1.0 eq)

  • Hydrogen bromide in acetic acid (33 wt% HBr in AcOH) (1.2 eq)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, addition funnel

Procedure:

  • Cooling: Place the hydrogen bromide/acetic acid solution in a flask and cool it to 0 °C using an ice bath.

  • Addition: Slowly add vinyl acetate to the cooled HBr solution dropwise via an addition funnel over 30 minutes, ensuring the temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.[15]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with cold dichloromethane.

  • Washing: Wash the organic layer with ice-cold distilled water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent by distillation under reduced pressure to obtain this compound.[15]

Conclusion and Reagent Selection

The evidence overwhelmingly shows that This compound is a more reactive alkylating agent than 1-chloroethyl acetate . This heightened reactivity stems from the superior leaving group ability of the bromide ion compared to the chloride ion.

For the researcher, this translates into a practical choice:

  • Choose this compound when:

    • High reactivity and fast reaction times are desired.

    • Milder reaction conditions (lower temperatures) are necessary to avoid degradation of sensitive substrates.

    • The nucleophile is weak and requires a more potent electrophile.

  • Choose 1-Chloroethyl Acetate when:

    • A more stable, less reactive, and often more cost-effective reagent is preferred.

    • Slower, more controlled reaction kinetics are advantageous.

    • The substrate or desired product is potentially reactive towards the more aggressive bromo-reagent, leading to side reactions.

Ultimately, the selection between these two reagents depends on a careful balance of desired reactivity, substrate stability, reaction conditions, and economic factors.

References

A Comparative Guide to the SN2 Reactivity of 1-Bromoethyl Acetate and Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecules, the bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool. The efficiency of this reaction is highly dependent on the structure of the electrophile. This guide provides a detailed comparison of the SN2 reactivity of two isomeric electrophiles: 1-bromoethyl acetate and ethyl bromoacetate. This analysis is supported by established principles of physical organic chemistry and provides a framework for experimental validation.

Executive Summary

Data Presentation

The following table summarizes the key structural differences and their expected impact on SN2 reaction rates. The relative rate is an estimation based on data for similar primary and secondary alkyl bromides, where primary substrates react significantly faster. For instance, primary alkyl bromides have been observed to react around 20 times faster than secondary alkyl bromides with strong nucleophiles.[1]

FeatureThis compoundEthyl Bromoacetate
Structure CH₃CH(Br)OC(O)CH₃BrCH₂C(O)OCH₂CH₃
Alkyl Halide Type Secondary (2°)Primary (1°)
Electrophilic Carbon Methine (CH)Methylene (CH₂)
Steric Hindrance HigherLower
Expected Relative SN2 Rate SlowerFaster
Estimated Rate Ratio 1~20-100

Theoretical Framework: Steric and Electronic Effects

The disparity in reactivity between these two isomers is a classic illustration of the principles governing SN2 reactions.

Steric Hindrance: The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). The transition state involves a pentacoordinate carbon atom. In the case of This compound , the electrophilic carbon is bonded to a methyl group, a hydrogen atom, the bromine atom, and the acetate group. The presence of the methyl group, in addition to the rest of the molecule, creates significant steric bulk, hindering the approach of the nucleophile.[2][3][4] Conversely, the electrophilic carbon in ethyl bromoacetate is a methylene group, bonded to two hydrogen atoms, the bromine atom, and the carboxyethyl group. The two smaller hydrogen atoms present a much lower steric barrier to the incoming nucleophile, allowing for a more facile backside attack and a lower energy transition state.[2][3][4]

Electronic Effects: Both molecules possess an electron-withdrawing acetate or carboxyethyl group. In ethyl bromoacetate, the carbonyl group is alpha to the reaction center. This positioning can slightly increase the electrophilicity of the carbon atom through an inductive effect. However, the dominant factor in this comparison remains the steric difference between a primary and a secondary reaction center.

Experimental Protocols

Experiment: Comparative Kinetics of this compound and Ethyl Bromoacetate with Sodium Iodide in Acetone

Objective: To determine the relative rates of SN2 reaction of this compound and ethyl bromoacetate.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Sodium iodide

  • Acetone (anhydrous)

  • Internal standard (e.g., undecane or dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted water bath or heating block

Procedure:

Two parallel reactions should be set up under identical conditions.

  • Reaction Setup:

    • In two separate, dry round-bottom flasks, prepare equimolar solutions of this compound and ethyl bromoacetate in anhydrous acetone. A typical concentration would be 0.1 M.

    • To each flask, add a known amount of an internal standard. The internal standard should be inert under the reaction conditions and have a distinct signal in the chosen analytical method.

    • In separate flasks, prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.15 M).

  • Reaction Initiation and Monitoring:

    • Place both reaction flasks in a thermostatted bath set to a constant temperature (e.g., 25°C or 50°C).

    • To initiate the reactions simultaneously, add the sodium iodide solution to each of the substrate solutions at the same time.

    • At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it with a large volume of cold diethyl ether and water. Extract the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis:

    • Gas Chromatography (GC): Analyze the quenched aliquots by GC-FID. The disappearance of the starting material and the appearance of the product (1-iodoethyl acetate or ethyl iodoacetate) can be quantified by comparing the peak areas of the substrates and products relative to the internal standard.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Alternatively, the reaction can be monitored in situ in an NMR tube.[7][8][9][10][11][12][13] Prepare the reaction mixture directly in an NMR tube using a deuterated solvent like acetone-d6. Acquire ¹H NMR spectra at regular intervals. The relative concentrations of the reactants and products can be determined by integrating the characteristic peaks. For example, the methylene protons adjacent to the bromine in ethyl bromoacetate will have a different chemical shift than the methylene protons adjacent to the iodine in the product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial rate of each reaction from the slope of the concentration vs. time curve at t=0.

    • The ratio of the initial rates will give the relative reactivity of the two substrates.

Visualizations

SN2 Reaction Pathway

The following diagram illustrates the concerted SN2 mechanism for the reaction of a bromoester with an iodide ion.

Reactivity_Comparison cluster_substrates Substrate Comparison cluster_factors Governing Factors cluster_prediction Reactivity Prediction cluster_validation Experimental Validation sub1 This compound (Secondary) steric Steric Hindrance sub1->steric Higher electronic Electronic Effects sub1->electronic sub2 Ethyl Bromoacetate (Primary) sub2->steric Lower sub2->electronic pred Ethyl Bromoacetate >> this compound steric->pred electronic->pred exp Kinetic Studies (e.g., Finkelstein Reaction) pred->exp analysis Monitoring (GC, NMR) exp->analysis

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and intermediates is a cornerstone of pharmaceutical development and manufacturing. 1-Bromoethyl acetate, a key reagent in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with detailed experimental protocols, comparative data, and a workflow visualization.

Principles and Applicability

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. The mass spectrometer then detects and identifies the separated components by ionizing them and measuring their mass-to-charge ratio, providing a high degree of specificity.

Comparative Performance Data

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.05 µg/mL~ 0.5 ng/mL
Specificity Good, but potential for co-elution with structurally similar impurities.Excellent, mass spectral data provides high confidence in peak identity.
Sample Throughput Moderate (typical run times of 10-30 minutes).High (typical run times of 15-25 minutes).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the determination of this compound purity.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Sample of this compound for analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be 50:50 (v/v) Acetonitrile:Water, with a gradient to increase the acetonitrile concentration over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the initial mobile phase composition to obtain a concentration of 1 mg/mL. Further dilute as necessary to create calibration standards.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare in the same manner as the standard solution.

5. Analysis and Data Interpretation:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general GC-MS method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for the analysis of polar and halogenated compounds (e.g., a DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).[2]

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Acetonitrile (GC grade, for sample dilution).

  • This compound reference standard.

  • Sample of this compound for analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Solution: Dilute the this compound sample in methanol or acetonitrile to a concentration within the calibration range.

5. Analysis and Data Interpretation:

  • Inject the prepared solutions into the GC-MS system.

  • The purity is determined by the area percentage of the this compound peak. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).

Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution HPLC_Injection Injection into HPLC Dissolution->HPLC_Injection HPLC Path GCMS_Injection Injection into GC Dissolution->GCMS_Injection GC-MS Path HPLC_Separation Reversed-Phase Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection Chromatogram_HPLC HPLC Chromatogram HPLC_Detection->Chromatogram_HPLC GCMS_Separation Gas Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection Chromatogram_GCMS GC-MS Total Ion Chromatogram GCMS_Detection->Chromatogram_GCMS Integration Peak Integration Chromatogram_HPLC->Integration Chromatogram_GCMS->Integration Impurity_ID_GCMS Impurity Identification (MS Library) Chromatogram_GCMS->Impurity_ID_GCMS Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Final Purity Report Purity_Calc->Report Impurity_ID_GCMS->Report

Caption: Workflow for HPLC and GC-MS Purity Analysis.

Conclusion: Choosing the Right Method

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control. It offers excellent quantitative performance. However, its specificity can be limited if impurities are structurally similar and co-elute with the main peak or other impurities.

  • GC-MS provides an orthogonal approach with superior specificity due to the mass spectral data it generates. This makes it an invaluable tool for impurity identification and for methods where the confirmation of peak identity is critical. GC-MS is particularly advantageous for detecting and identifying volatile impurities that may be present from the synthesis process.

For comprehensive purity analysis, especially during method development and for release testing of critical materials, a combination of both techniques can be highly beneficial. HPLC can be used for routine quantification, while GC-MS can be employed for the definitive identification of any unknown impurities. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the regulatory context.

References

Yield comparison of different 1-bromoethyl acetate synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Bromoethyl acetate is a valuable reagent, notably in the modification of antibiotics. This guide provides an objective comparison of three primary methods for its synthesis, supported by experimental data, to aid in the selection of the most suitable protocol for your laboratory's needs.

At a Glance: Yield and Purity Comparison

The following table summarizes the reported yields and purities for the different synthetic routes to this compound.

Synthesis MethodReported Yield (%)Reported Purity (%)Key ReactantsCatalyst/Reagent
Method 1: Reaction of Vinyl Acetate with Hydrogen Bromide89.0[1]98.2[1]Vinyl Acetate, Hydrogen BromideIron(III) Oxide, Tetrabromosilane (in one variant)
Method 2: Two-Step Synthesis from Acetic Acid92.399.3Acetic Acid, Bromine, EthanolRed Phosphorus, Sulfuric Acid
Method 3: Reaction of Acetyl Bromide with AcetaldehydeQualitatively "Good"Not SpecifiedAcetyl Bromide, AcetaldehydeZinc Chloride

Logical Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting a synthesis method based on key starting materials and reaction steps.

SynthesisComparison cluster_0 Starting Material Availability cluster_1 Synthesis Route cluster_2 Product Vinyl Acetate Vinyl Acetate Method 1: Direct Addition Method 1: Direct Addition Vinyl Acetate->Method 1: Direct Addition Acetic Acid Acetic Acid Method 2: Two-Step Synthesis Method 2: Two-Step Synthesis Acetic Acid->Method 2: Two-Step Synthesis Acetyl Bromide Acetyl Bromide Method 3: Catalytic Addition Method 3: Catalytic Addition Acetyl Bromide->Method 3: Catalytic Addition This compound This compound Method 1: Direct Addition->this compound Method 2: Two-Step Synthesis->this compound Method 3: Catalytic Addition->this compound

Caption: Workflow for selecting a this compound synthesis method.

Detailed Experimental Protocols

Method 1: Reaction of Vinyl Acetate with Hydrogen Bromide

This method offers a direct route to this compound and is described as a high-yield process.[2][3] A specific variation of this method with a reported yield of 89.0% and a purity of 98.2% is detailed below.[1]

Experimental Protocol:

  • To a reaction flask equipped with a mechanical stirrer, add 42.0 mL of pure water and 0.312 g of nanometer iron(III) oxide.[1]

  • Maintain the temperature at 12 °C and stir for 5 minutes.[1]

  • Add 120 mL of silicon tetrabromide and continue stirring for 10 minutes.[1]

  • Slowly add 312 mL of vinyl acetate and adjust the temperature to 20 °C.[1]

  • Terminate the reaction after 30 minutes.[1]

  • Separate the nanometer iron(III) oxide using a magnet and filter the mixture through a 0.22 μm organic filter.[1]

  • Cool the mixture to 2 °C and add 78 mL of an extractant (a 2:1 volume ratio of dichloromethane and chloroform).[1]

  • Stir for 10 minutes, then add 45 mL of pure water and stir for another 10 minutes.[1]

  • Allow the layers to stand for 10 minutes and separate the organic phase.[1]

  • Wash the organic phase with 25 mL of pure water, stir for 5 minutes, and allow to stand for 5 minutes before separating the organic layer.[1]

  • Purify the product by reduced pressure distillation to obtain this compound.[1]

Method 2: Two-Step Synthesis from Acetic Acid

This two-step approach involves the initial bromination of acetic acid, followed by esterification. It has been reported to produce this compound with a high yield of 92.3% and a purity of 99.3%.

Experimental Protocol:

Step 1: Synthesis of α-Bromoacetyl Bromide

  • In a 50 mL three-necked flask equipped with a hydrogen bromide gas absorption unit, add 3.00 g of acetic acid and 0.65 g of red phosphorus.

  • With magnetic stirring, heat the mixture in an oil bath to 120 °C.

  • Once the temperature is stable, slowly add 3.41 mL of bromine over 2 hours.

  • After the addition is complete, maintain the reaction at temperature for an additional 2 hours.

  • Remove the oil bath and allow the reaction mixture to cool to room temperature.

Step 2: Esterification

  • To the cooled reaction mixture, add 40 mL of ethyl acetate and 8.20 g of the acid-binding agent, sodium tripolyphosphate.

  • Slowly add 3.22 g of dehydrated ethanol.

  • Stir the mixture at room temperature for 3 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the filtrate with a saturated sodium carbonate solution until it is neutral.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic phases and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent and purify the product by vacuum distillation (55-70 °C at 14-16 mmHg) to yield α-bromoethyl acetate.

Method 3: Reaction of Acetyl Bromide with Acetaldehyde

Experimental Protocol:

  • Cool a solution of acetyl bromide.

  • In a separate flask, place a solution of acetaldehyde and a catalytic amount of zinc chloride.

  • Slowly add the cooled acetyl bromide to the acetaldehyde solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed with stirring.

  • Upon completion, the reaction mixture is typically worked up by extraction and purified by distillation.

Note: The exact stoichiometry, reaction temperature, and time for this method would require optimization for specific laboratory conditions.

Conclusion

The choice of synthesis method for this compound will depend on the available starting materials, desired purity, and scalability of the reaction. The two-step synthesis from acetic acid offers the highest reported yield and purity. The reaction of vinyl acetate with hydrogen bromide provides a more direct route with a good yield. The reaction of acetyl bromide and acetaldehyde is a viable option, though further optimization to quantify the yield may be necessary. Researchers are encouraged to evaluate these protocols based on the specific requirements of their projects.

References

Spectroscopic Analysis for Structural Confirmation of 1-Bromoethyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of synthesized compounds is a critical step in chemical research and drug development. This guide provides a comprehensive comparison of the spectroscopic data for 1-bromoethyl acetate and its common isomer, 2-bromoethyl acetate. By presenting key experimental data and detailed analytical protocols, this document serves as a practical resource for researchers to unambiguously identify their synthesized products.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 2-bromoethyl acetate. These values are essential for distinguishing between the two isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ)MultiplicityAssignment
This compound 6.68 ppmQuartetCHBr
2.17 ppmSingletCOCH₃
1.96 ppmDoubletCH₃CHBr
2-Bromoethyl Acetate 4.24 ppmTripletOCH₂
3.44 ppmTripletCH₂Br
2.10 ppmSingletCOCH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ)Assignment
This compound ~169 ppmC=O
~68 ppmCHBr
~25 ppmCH₃CHBr
~21 ppmCOCH₃
2-Bromoethyl Acetate 170.3 ppmC=O
63.8 ppmOCH₂
28.0 ppmCH₂Br
20.8 ppmCOCH₃

Note: The ¹³C NMR data for this compound is predicted based on analogous structures and general chemical shift principles.

Table 3: Infrared (IR) Spectral Data

CompoundAbsorption Band (cm⁻¹)Functional Group
This compound ~1745 cm⁻¹ (strong)C=O (ester)
~1230 cm⁻¹ (strong)C-O (ester)
~650 cm⁻¹ (medium)C-Br
2-Bromoethyl Acetate 1742 cm⁻¹ (strong)C=O (ester)
1225 cm⁻¹ (strong)C-O (ester)
660 cm⁻¹ (medium)C-Br

Note: The IR data for this compound is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 166/168 (isotopic pattern)123/125 ([M-COCH₃]⁺), 87 ([M-Br]⁺), 43 ([COCH₃]⁺)
2-Bromoethyl Acetate 166/168 (isotopic pattern)123/125 ([M-COCH₃]⁺), 107/109 ([BrCH₂CH₂]⁺), 43 ([COCH₃]⁺)

Note: The mass spectrometry data for this compound is predicted based on common fragmentation pathways for alkyl halides and esters.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to identify key fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed Data matches expected values Alternative_Structure Alternative Structure: 2-Bromoethyl Acetate Data_Analysis->Alternative_Structure Data matches isomer's values

Caption: Workflow for the spectroscopic confirmation of this compound.

Kinetic Studies of Reactions Involving 1-Bromoethyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromoethyl acetate and its structural analogs. Due to a lack of extensive kinetic data for this compound in the public domain, this guide leverages data from a closely related compound, ethyl bromoacetate, to provide insights into the expected reactivity and to offer a framework for future kinetic studies. The information presented herein is intended to support research and development in fields where the reactivity of such haloalkane esters is of interest.

Comparison of Reaction Kinetics: A Case Study with Ethyl Bromoacetate

The structure of this compound, with the bromine atom on the α-carbon of the ethyl group, suggests it is a secondary alkyl halide. Secondary alkyl halides can undergo nucleophilic substitution by both S(_N)1 and S(_N)2 mechanisms, and the dominant pathway is influenced by the nucleophile, solvent, and temperature. In the comparative study of ethyl bromoacetate (a primary alkyl halide), the reaction with phenoxyacetate ions proceeds via an S(_N)2 mechanism.[1] Given the secondary nature of the substrate, this compound could exhibit more complex kinetic behavior, potentially with a contribution from an S(_N)1 pathway, especially in polar, protic solvents.

The following table summarizes the kinetic data for the reaction of ethyl bromoacetate with unsubstituted phenoxyacetate ion.[1]

Temperature (°C)k₂ (x 10⁻³ M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
300.69578.2-54.4
351.05
401.62

Data extracted from the kinetic study of the reaction between ethyl bromoacetate and phenoxyacetate ion in 90% aqueous acetone.[1]

Experimental Protocols

The following is a detailed, adaptable protocol for conducting a kinetic study of the reaction of this compound with a nucleophile (e.g., a substituted phenoxyacetate), based on established methods for studying the kinetics of ester hydrolysis and nucleophilic substitution reactions.[2]

Objective:

To determine the rate constant and activation energy for the reaction between this compound and a nucleophile.

Materials:
  • This compound

  • Nucleophile (e.g., sodium phenoxyacetate)

  • Solvent (e.g., 90% aqueous acetone)

  • Quenching solution (e.g., dilute nitric acid)

  • Standardized silver nitrate solution (for titration)

  • Potassium chromate indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Conical flasks

  • Stopwatch

Procedure:
  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Thermostating: Place the reactant solutions in separate flasks in a constant temperature water bath for at least 20 minutes to allow them to reach the desired reaction temperature.

  • Reaction Initiation: To start the reaction, pipette a known volume of the this compound solution into a flask containing a known volume of the thermostated nucleophile solution. Start the stopwatch immediately.

  • Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.

  • Titration: Titrate the quenched solution with a standardized silver nitrate solution using potassium chromate as an indicator to determine the concentration of the bromide ion formed.

  • Data Analysis: The rate of reaction can be determined by following the increase in the concentration of the bromide ion over time. For a second-order reaction, a plot of 1/([A]₀ - [P]) versus time (where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product) will yield a straight line with a slope equal to the rate constant, k.

  • Activation Energy Determination: Repeat the experiment at several different temperatures. The activation energy (Ea) can then be determined from the Arrhenius plot of ln(k) versus 1/T.[3][4]

Visualizations

Reaction Pathway

ReactionPathway cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Reactants_SN2 This compound + Nu⁻ TS_SN2 Transition State [Nu---C---Br]⁻ Reactants_SN2->TS_SN2 Concerted Products_SN2 Product + Br⁻ TS_SN2->Products_SN2 Reactants_SN1 This compound Carbocation Carbocation Intermediate (CH₃CH⁺OAc) Reactants_SN1->Carbocation Slow, RDS Products_SN1 Product + Br⁻ Carbocation->Products_SN1 Fast, + Nu⁻

Caption: Potential SN1 and SN2 reaction pathways for this compound.

Experimental Workflow

ExperimentalWorkflow prep Prepare Reactant Solutions thermo Thermostate Solutions prep->thermo init Initiate Reaction thermo->init sample Aliquot Sampling at Intervals init->sample quench Quench Reaction sample->quench titrate Titrate for [Br⁻] quench->titrate analyze Data Analysis (k, Ea) titrate->analyze

Caption: General experimental workflow for a kinetic study.

References

The Double-Edged Sword: A Cost-Benefit Analysis of 1-Bromoethyl Acetate in Large-Scale Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of prodrugs to enhance the therapeutic properties of parent molecules is a critical endeavor. A common strategy involves the creation of 1-acetoxyethyl ester prodrugs, for which 1-bromoethyl acetate has traditionally been a key reagent. However, a thorough cost-benefit analysis reveals a complex picture where its synthetic utility is weighed against significant safety concerns and the emergence of viable alternatives.

This compound is a highly reactive alkylating agent, making it an efficient choice for the esterification of carboxylic acid-containing drugs. This reactivity, however, is also the source of its primary drawbacks: high toxicity and instability. In contrast, alternatives such as 1-chloroethyl acetate offer a potentially safer profile, though often at the cost of reduced reactivity, which can impact process efficiency. The landscape is further evolving with the exploration of enzymatic synthesis, a green chemistry approach that promises high selectivity and milder reaction conditions. This guide provides a comprehensive comparison of these methods, supported by experimental data, to inform the selection of the most appropriate strategy for large-scale synthesis.

Performance and Cost: A Comparative Overview

A direct comparison of key metrics is essential for evaluating the economic and practical feasibility of using this compound versus its alternatives. The following table summarizes the critical parameters for chemical and enzymatic synthesis routes for the production of 1-acetoxyethyl ester prodrugs.

ParameterThis compound1-Chloroethyl AcetateChloromethyl Pivalate (for Pivaloyloxymethyl Esters)Enzymatic Synthesis
Relative Cost Moderate to HighLowerModeratePotentially High (enzyme cost)
Typical Yield High (e.g., ~85-92% for Cefuroxime Axetil)Generally lower than bromo-analogHigh (e.g., >90% for Pivampicillin)Variable, can be high
Reactivity HighModerateHighHighly Specific
Safety Concerns High (Toxic, Flammable, Lachrymator)Moderate (Flammable, Irritant)High (Flammable, Toxic)Low
Byproducts Bromide saltsChloride saltsChloride saltsMinimal
Reaction Conditions Often requires low temperatures and inert atmosphereMay require harsher conditions or longer reaction timesAnhydrous conditions, often with a catalystMild (aqueous or organic solvent, near ambient temp.)
Scalability Established, but with significant safety infrastructureFeasible, with potentially simpler handlingEstablished for specific prodrugsCan be challenging due to enzyme stability and cost

In-Depth Analysis of Synthesis Methodologies

Chemical Synthesis with Haloalkyl Esters

The workhorse of 1-acetoxyethyl prodrug synthesis has been the reaction of a carboxylic acid with a 1-haloethyl acetate. The choice of the halogen atom (bromine, chlorine, or iodine) significantly influences the reactivity, cost, and safety of the process.

This compound: This is often the reagent of choice due to its high reactivity, which typically leads to high conversion rates and yields in shorter reaction times. However, it is a potent lachrymator and is classified as toxic and flammable, necessitating stringent handling procedures and specialized equipment for large-scale production.[1][2][3]

1-Chloroethyl Acetate: As a less reactive analogue, 1-chloroethyl acetate is generally less expensive and safer to handle than its bromo-counterpart.[4][5] The trade-off is often a slower reaction rate, which may require higher temperatures, longer reaction times, or the use of a catalyst to achieve comparable yields. This can lead to increased energy costs and the potential for side reactions.

Other Haloalkyl Esters (e.g., Chloromethyl Pivalate): While not a direct equivalent for producing 1-acetoxyethyl esters, reagents like chloromethyl pivalate are used to create other types of acyloxymethyl ester prodrugs, such as pivampicillin from ampicillin.[6][7] The synthesis and cost-effectiveness of these reagents provide a valuable benchmark for comparison. For instance, chloromethyl pivalate can be produced in high yield and is commercially available at a range of prices, making it a viable option for certain prodrug strategies.[1][3][8][9]

Enzymatic Synthesis: The Green Alternative

The use of enzymes, particularly lipases, to catalyze the formation of ester prodrugs is a rapidly developing field. This approach offers several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and a significantly improved safety and environmental profile.

Enzymatic synthesis can overcome challenges associated with the chemical synthesis of complex molecules, such as avoiding the need for protecting groups and reducing the formation of byproducts. However, the high cost of enzymes, their potential for inhibition, and challenges in scaling up the process are significant hurdles that need to be addressed for widespread industrial adoption.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of well-known antibiotic prodrugs are presented below.

Synthesis of Cefuroxime Axetil using this compound

Objective: To synthesize the 1-acetoxyethyl ester of Cefuroxime.

Materials:

  • Cefuroxime acid

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Petroleum ether

Procedure:

  • A solution of Cefuroxime acid in DMF is prepared.

  • The solution is cooled, and this compound is added.

  • Potassium carbonate is added to the mixture, and the reaction is stirred.

  • Upon completion, the reaction mixture is worked up by adding ethyl acetate and washing with sodium bicarbonate solution.

  • The organic phase is separated, concentrated, and the product is precipitated by adding petroleum ether.

  • The resulting amorphous Cefuroxime axetil is filtered and dried.

Expected Yield: 85-92%[10]

Synthesis of Pivampicillin using Chloromethyl Pivalate

Objective: To synthesize the pivaloyloxymethyl ester of Ampicillin.

Materials:

  • Ampicillin sodium salt

  • Chloromethyl pivalate

  • Acetone

  • Water

Procedure:

  • A solution of ampicillin sodium salt in a mixture of acetone and water is prepared.

  • Chloromethyl pivalate is added to the solution at a controlled temperature.

  • The reaction is stirred until completion.

  • The product, pivampicillin, is precipitated by the addition of water.

  • The solid product is filtered, washed, and dried.

This reaction is a common industrial method for the production of pivampicillin, a well-established prodrug of ampicillin.

Performance Comparison of Prodrugs

The ultimate measure of a synthesis strategy's success is the performance of the final drug product. The choice of prodrug moiety and, by extension, the reagent used to install it can impact the drug's bioavailability, stability, and side-effect profile.

Bioavailability: The primary goal of converting a drug into a 1-acetoxyethyl ester prodrug is often to improve its oral bioavailability. For example, Cefuroxime axetil, synthesized using this compound, demonstrates significantly improved absorption compared to the parent drug, cefuroxime.[11][12] Similarly, pivampicillin shows better absorption than ampicillin. However, the bioavailability can be influenced by the rate of hydrolysis of the ester in the gastrointestinal tract and by the physicochemical properties of the prodrug itself.

Stability: The stability of the prodrug is a critical factor. It must be stable enough to be formulated and stored but labile enough to be cleaved in vivo to release the active drug. Studies on cephalosporin prodrug esters have shown that their stability is pH-dependent and that they undergo enzymatic hydrolysis in the intestinal juice.[3][13][14] The rate of this hydrolysis can vary between different ester promoieties, which can affect the overall bioavailability.

Side Effects: The choice of prodrug moiety can also influence the side-effect profile of the drug. For instance, pivampicillin has been associated with a higher incidence of gastrointestinal side effects compared to amoxicillin.[15] These side effects are thought to be related to the pivalic acid that is released upon hydrolysis of the prodrug.

Visualizing the Workflow

To better understand the decision-making process and the synthetic pathways, the following diagrams are provided.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Carboxylic_Acid_Drug Carboxylic Acid Drug Esterification Esterification Carboxylic_Acid_Drug->Esterification Haloalkyl_Acetate 1-Haloethyl Acetate (Bromo, Chloro) Haloalkyl_Acetate->Esterification Prodrug 1-Acetoxyethyl Ester Prodrug Esterification->Prodrug Byproducts Halide Salts Esterification->Byproducts Carboxylic_Acid_Drug_Enz Carboxylic Acid Drug Enzymatic_Reaction Lipase-catalyzed Esterification Carboxylic_Acid_Drug_Enz->Enzymatic_Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzymatic_Reaction Prodrug_Enz 1-Acetoxyethyl Ester Prodrug Enzymatic_Reaction->Prodrug_Enz

A comparison of chemical and enzymatic synthesis workflows.

Decision_Matrix Start Select Synthesis Strategy Cost Cost Constraints? Start->Cost Safety Stringent Safety Requirements? Cost->Safety Low Cost Priority Other_Ester Consider Alternative Ester Prodrugs Cost->Other_Ester Flexible Budget Yield High Yield Critical? Safety->Yield Standard Safety Enzymatic Explore Enzymatic Synthesis Safety->Enzymatic High Safety Priority Bromo Use this compound Yield->Bromo Yes Chloro Consider 1-Chloroethyl Acetate Yield->Chloro No

A simplified decision matrix for selecting a synthesis strategy.

Conclusion

The choice of reagent for the large-scale synthesis of 1-acetoxyethyl ester prodrugs is a multifaceted decision that requires a careful balancing of cost, efficiency, safety, and the desired performance of the final product. While this compound remains a synthetically efficient option, its hazardous nature necessitates significant investment in safety infrastructure and handling protocols. 1-Chloroethyl acetate presents a safer and potentially more cost-effective alternative, although process optimization may be required to achieve comparable yields. For different ester prodrug strategies, reagents like chloromethyl pivalate offer established industrial precedents. Looking forward, enzymatic synthesis holds considerable promise as a green and highly selective alternative, but further development is needed to make it economically viable for large-scale production. Ultimately, the optimal choice will depend on the specific economic, regulatory, and technical constraints of each drug development project.

References

A Comparative Guide to the Reactivity and Selectivity of Alpha-Haloesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-haloesters are a versatile class of organic compounds widely utilized as intermediates in the synthesis of a diverse array of molecules, including amino acids, epoxy esters (glycidic esters), and β-hydroxy esters. Their utility stems from the presence of two key reactive sites: the electrophilic α-carbon and the acidic α-hydrogen. The nature of the halogen atom (chlorine, bromine, or iodine) at the α-position significantly influences the reactivity and selectivity of these substrates in various chemical transformations. This guide provides an objective comparison of the performance of α-chloro-, α-bromo-, and α-iodoesters in key reactions, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.

Core Reactivity Principles: A Balancing Act

The reactivity of α-haloesters is governed by a delicate interplay of several factors:

  • Leaving Group Ability: The carbon-halogen (C-X) bond strength is a primary determinant of reactivity in nucleophilic substitution reactions. Weaker bonds lead to better leaving groups, generally following the trend: I > Br > Cl. This is because iodide is the weakest base and the most stable anion among the halides.

  • Acidity of the α-Hydrogen: The electron-withdrawing nature of both the carbonyl group and the halogen increases the acidity of the α-hydrogen. This acidity is crucial for reactions involving enolate formation, such as the Darzens and Reformatsky reactions. The electronegativity of the halogen influences this acidity, with chlorine having the strongest inductive effect.

  • Steric Hindrance: The size of the halogen atom and the ester's alkyl group can sterically hinder the approach of nucleophiles or bases, thereby affecting reaction rates.[1]

Comparative Performance in Key Reactions

The choice of α-haloester can dramatically impact the outcome of a reaction, influencing reaction rates, product yields, and stereoselectivity.

Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, a nucleophile attacks the α-carbon, displacing the halide ion. The rate of this reaction is highly dependent on the leaving group ability of the halogen.

α-HaloesterHalogenRelative Reactivity TrendSupporting Observations
α-IodoesterIFastestThe C-I bond is the weakest, making iodide the best leaving group.
α-BromoesterBrIntermediateThe C-Br bond is weaker than C-Cl but stronger than C-I.
α-ChloroesterClSlowestThe C-Cl bond is the strongest, making chloride the poorest leaving group among the three.

Experimental Evidence: Studies on analogous α-halocarbonyl compounds have shown a dramatic difference in reactivity. For instance, the reaction of α-iodoacetone with iodide is approximately 35,000 times faster than the corresponding reaction of α-chloroacetone, highlighting the profound effect of the leaving group. This trend of I > Br > Cl is well-established for SN2 reactions.[2]

Reformatsky Reaction

The Reformatsky reaction involves the formation of a zinc enolate from an α-haloester and zinc metal, which then adds to a carbonyl compound to yield a β-hydroxy ester. While α-bromoesters are traditionally used, other α-haloesters can also be employed.

α-HaloesterHalogenTypical YieldsNotes
α-IodoesterIHighOften used for highly enantioselective variants of the reaction.[3]
α-BromoesterBrGood to High (65-91%)The most commonly used α-haloester for this reaction.[3]
α-ChloroesterClGenerally LowerThe stronger C-Cl bond can make the initial insertion of zinc more difficult.
Darzens Reaction (Glycidic Ester Condensation)

The Darzens reaction is the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. The reaction proceeds via the formation of an enolate, making the acidity of the α-hydrogen a critical factor.

Interestingly, in some base-promoted Darzens reactions, a reversal of the expected reactivity trend based on leaving group ability is observed.

α-HaloesterHalogenRelative Reactivity TrendDiastereoselectivity (trans:cis)Supporting Observations
α-ChloroesterClOften FasterVariable, can favor transThe higher acidity of the α-proton in α-chloroesters can lead to faster enolate formation, which is often the rate-determining step.[4]
α-BromoesterBrOften SlowerCan favor cisWhile bromide is a better leaving group, the lower acidity of the α-proton can slow down the initial deprotonation.[5]
α-IodoesterILess Common-Less commonly employed in this reaction.

Stereoselectivity: The stereochemical outcome of the Darzens reaction is complex and depends on the reaction conditions, including the base, solvent, and the specific reactants used.[6][7] Both cis and trans epoxides can be formed, and the ratio is influenced by the kinetics and thermodynamics of the intermediate halohydrin formation and subsequent intramolecular SN2 ring closure.[7] Some studies suggest that α-bromoacetates are more effective in promoting cis selectivity than α-chloroacetates.[5]

Experimental Protocols

General Procedure for Nucleophilic Substitution: Synthesis of Ethyl 2-azidoacetate

This protocol describes a typical SN2 reaction using an α-bromoester.

Materials:

  • Ethyl bromoacetate

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl bromoacetate (1.0 eq) in anhydrous acetone.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-azidoacetate.

  • Purify the product by vacuum distillation if necessary.

General Procedure for the Reformatsky Reaction

This protocol outlines the synthesis of a β-hydroxy ester using an α-bromoester.

Materials:

  • Aldehyde or ketone

  • Ethyl bromoacetate

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Activate the zinc dust by stirring it with a catalytic amount of iodine in a flame-dried round-bottom flask under an inert atmosphere until the iodine color disappears.

  • Add the aldehyde or ketone and a portion of the ethyl bromoacetate to the activated zinc suspension in anhydrous THF.

  • Gently heat the mixture to initiate the reaction.

  • Add the remaining ethyl bromoacetate dropwise from a dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy ester by column chromatography.[8]

General Procedure for the Darzens Reaction

This protocol describes the synthesis of an α,β-epoxy ester using an α-chloroester.

Materials:

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Ethyl chloroacetate

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the aldehyde or ketone (1.0 eq) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol and add it to the dropping funnel.

  • Add the sodium ethoxide solution dropwise to the cooled solution of the carbonyl compound and ethyl chloroacetate (1.1 eq) with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting glycidic ester by column chromatography or distillation.[9]

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the choice of reaction pathway for an α-haloester.

G Factors Influencing α-Haloester Reactivity Leaving_Group Leaving Group Ability (I > Br > Cl) SN2 SN2 Reaction (Nucleophilic Substitution) Leaving_Group->SN2 Favors Acidity α-Hydrogen Acidity (Cl > Br > I) Enolate Enolate Formation (e.g., Darzens, Reformatsky) Acidity->Enolate Favors Steric_Hindrance Steric Hindrance Steric_Hindrance->SN2 Hinders Steric_Hindrance->Enolate Can Influence Selectivity

Caption: Key factors influencing α-haloester reactivity.

Conclusion

The choice between α-chloro-, α-bromo-, and α-iodoesters is a critical decision in synthetic planning that requires careful consideration of the desired reaction pathway. For SN2 reactions where leaving group ability is paramount, the reactivity trend follows I > Br > Cl. Conversely, for reactions proceeding through an enolate intermediate, such as the Darzens reaction, the acidity of the α-proton can be the dominant factor, sometimes leading to a reversal of this trend with α-chloroesters exhibiting higher reactivity. The Reformatsky reaction offers a reliable method for generating zinc enolates, with α-bromoesters being the most common choice, although α-iodoesters are also highly effective. By understanding the interplay of electronic and steric effects, researchers can strategically select the appropriate α-haloester to optimize reaction outcomes and achieve their synthetic goals.

References

Safety Operating Guide

Proper Disposal of 1-Bromoethyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-bromoethyl acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. According to its Safety Data Sheet (SDS), it is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[1].

Before handling this compound, ensure the following safety measures are in place:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors[2].

  • Ignition Sources: Eliminate all potential ignition sources, as the vapor can be flammable. This includes using non-sparking tools and explosion-proof equipment[2][3][4].

  • Emergency Preparedness: An emergency eyewash station and safety shower should be readily accessible. Ensure that there is a clear path to an emergency exit[2].

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Butyl or Neoprene). Nitrile gloves are not recommended for prolonged use.
Eye Protection Tightly fitting safety goggles with side-shields[2]. A face shield may be required for splash hazards.
Skin and Body A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Respiratory If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container[3][5].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous waste through an approved environmental health and safety (EHS) program[6]. It is crucial to never dispose of this chemical down the drain or in regular trash[2][6][7].

Waste Collection and Storage
  • Container Selection: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical; plastic containers are often preferred to glass where compatibility is not an issue[6][8][9].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., Flammable, Irritant)[6][8].

  • Segregation: Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases[5][8].

  • Closure: Keep the waste container tightly closed except when adding waste[8][9].

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[9][10].

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste[9][10].

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing the original label[10]. However, confirm this with your institution's EHS department.

Final Disposal Pathway

All collected this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves a licensed chemical waste disposal company that will transport the waste for incineration at a permitted facility[2].

DisposalWorkflow cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_decontamination Container Decontamination cluster_disposal Final Disposal A Select & Label Compatible Container B Segregate & Store in Secondary Containment A->B Keep Closed E Arrange for Pickup by EHS/Licensed Contractor B->E S1 Evacuate & Ventilate S2 Contain with Inert Absorbent S1->S2 S3 Collect & Place in Waste Container S2->S3 S3->E D1 Triple Rinse Empty Container with Solvent D2 Collect Rinsate as Hazardous Waste D1->D2 D3 Dispose of Cleaned Container D2->D3 D2->E F Transport to Permitted Waste Facility E->F G Incineration F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

1-Bromoethyl Acetate: A Guide to Safe Handling and Disposal

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety protocols and logistical plans for the use of this compound, ensuring both personal and environmental safety.

Immediate Safety and First Aid

This compound can cause skin, eye, and respiratory irritation.[1] In the event of exposure, immediate and appropriate first aid is critical. All personnel should be familiar with the location of safety showers and eyewash stations.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Take off all contaminated clothing right away.[3] Wash the affected skin area with soap and copious amounts of water.[2] A physician should be consulted.[2]
Inhalation Move the person to fresh air. If breathing is difficult, oxygen may be administered. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water and call a physician or poison control center immediately.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Body Area Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesHandle with gloves that have been inspected before use.[2][6] Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[3][6]
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields or a full-face shield.[2] Equipment should be approved under standards like NIOSH (US) or EN 166 (EU).[2][6]
Body Protective ClothingA flame-retardant lab coat or a chemical-resistant suit is required to prevent skin exposure.[3][6] Contaminated clothing should be removed immediately and laundered before reuse.[7]
Respiratory Respirator (if needed)If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[2][4]

Operational and Disposal Workflow

Adherence to a strict, procedural workflow minimizes risks during handling and disposal. The following diagram outlines the critical steps from preparation to final decontamination.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup Phase ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Verify Chemical Fume Hood is Functioning Correctly ppe->fume_hood materials Gather and Inspect All Necessary Materials fume_hood->materials transfer Use Spark-Proof Tools to Transfer Chemical in Hood materials->transfer Proceed to Handling reaction Perform Experiment, Avoiding Aerosol Formation transfer->reaction monitor Continuously Monitor Reaction and Environment reaction->monitor waste_collect Collect Waste in Labeled, Closed Hazardous Waste Containers monitor->waste_collect Proceed to Disposal decontaminate Decontaminate Work Surfaces and Glassware waste_collect->decontaminate remove_ppe Remove PPE Following Proper Procedure decontaminate->remove_ppe

Figure 1. A procedural workflow for safe handling of this compound.

Disposal Plan

Proper waste management is a critical final step. All waste materials must be treated as hazardous.

Waste Type Disposal Protocol
Excess Reagent Collect in a suitable, closed, and clearly labeled container for disposal by a licensed chemical destruction facility. Do not discharge to sewer systems.[2]
Contaminated PPE Dispose of contaminated gloves and other disposable items in a designated hazardous waste container.[6]
Empty Containers Containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[2]
Spills Absorb small spills with inert material (e.g., sand).[5] Collect the material in a closed container for disposal using spark-proof tools.[2][4] Prevent waste from entering drains.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.